Product packaging for Citrinin(Cat. No.:CAS No. 518-75-2)

Citrinin

货号: B600267
CAS 编号: 518-75-2
分子量: 250.25 g/mol
InChI 键: CBGDIJWINPWWJW-IYSWYEEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Citrinin ( 518-75-2) is a mycotoxin produced by several fungal species, including Penicillium , Aspergillus , and Monascus . It is a lemon-yellow, crystalline solid with the chemical formula C13H14O5 and a molecular weight of 250.25 g/mol . This compound is of significant research interest due to its potent nephrotoxic effects, which have been observed in all animal species tested . It is often found co-contaminating grains and other agricultural products with Ochratoxin A, and their combined effect is suspected to have a synergistic impact on nephrotoxicity, potentially playing a role in human diseases such as Balkan Endemic Nephropathy . In the laboratory, this compound is a valuable tool for studying toxicological mechanisms. Its primary mode of action involves disrupting mitochondrial function; it induces the opening of the mitochondrial permeability transition pore and inhibits complex I of the respiratory chain, leading to increased generation of reactive oxygen species (ROS) and the triggering of caspase-mediated apoptosis . Researchers utilize this compound to model and investigate kidney toxicity, hepatotoxicity, and embryotoxic effects, including cardiotoxicity and morphological malformations in developing embryos . Furthermore, it is commonly used in the development and validation of analytical methods for mycotoxin detection in food and feed, such as HPLC, ELISA, and biosensor-based techniques . This product is provided with a minimum purity of 98% . Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is toxic if swallowed, in contact with skin, or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B600267 Citrinin CAS No. 518-75-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDIJWINPWWJW-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020333
Record name Citrinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lemon-yellow solid; [Merck Index]
Record name Citrinin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9487
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

178-179 °C (decomposes)
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.6X10-10 mm Hg at 25 °C /Estimated/
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9

CAS No.

518-75-2, 11118-72-2
Record name Citrinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citrinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citrinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Citrinin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin that poses a significant concern for food safety and public health due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1] First isolated from Penicillium citrinum, this secondary metabolite is now known to be produced by a variety of fungal species belonging to the genera Penicillium, Aspergillus, and Monascus.[2][3] These fungi are common contaminants of stored grains, fruits, and other food products, leading to the potential for this compound to enter the human food chain.[2][3] This technical guide provides a comprehensive overview of this compound-producing fungal species, including quantitative production data, detailed experimental protocols, and an exploration of the biosynthetic and regulatory pathways governing its synthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.

This compound-Producing Fungal Species

This compound production has been identified in a range of fungal species across three main genera. The most notable producers are listed below.

Penicillium Species

The genus Penicillium is a major source of this compound contamination. Key this compound-producing species include:

  • Penicillium citrinum : This is the species from which this compound was first isolated and remains one of the most well-known producers.[4][5] It is frequently found on citrus fruits, cereals, and spices.[4][6]

  • Penicillium verrucosum : This species is a significant producer of both this compound and ochratoxin A, often co-contaminating cereal crops.[2][6]

  • Penicillium expansum : Known primarily as a post-harvest pathogen of apples and pears, P. expansum can also produce this compound in addition to patulin.[2][6]

  • Other Penicillium species : Several other species have been reported to produce this compound, including P. viridicatum, P. lividum, P. fellutanum, P. implicatum, P. jensenii, P. canescens, P. purpurescens, P. roqueforti, and P. thomii.[7]

Aspergillus Species

Several species within the genus Aspergillus are also capable of producing this compound. These include:

  • Aspergillus niger : While more commonly associated with other mycotoxins, some strains of A. niger are reported to be significant producers of this compound.[8][9]

  • Aspergillus terreus : This species is a known producer of various secondary metabolites, including this compound.[2][10]

  • Aspergillus niveus : This species has been identified as a this compound producer.[10][11]

  • Other Aspergillus species : this compound production has also been attributed to A. carneus, A. fumigatus, A. ostianus, A. awamori, and A. parasiticus.[2][8][9]

Monascus Species

Species of the genus Monascus are widely used in the production of red fermented rice and other food colorants. However, some strains are also known to produce this compound.

  • Monascus purpureus : This species is a well-documented producer of this compound, which can be an undesirable contaminant in red mold rice products.[12][13]

  • Monascus ruber : Similar to M. purpureus, this species can also produce this compound.[2][12][13]

Quantitative Data on this compound Production

The production of this compound by different fungal species is highly variable and influenced by factors such as the fungal strain, substrate, temperature, pH, and water activity. The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Penicillium Species

Fungal SpeciesSubstrate/MediumTemperature (°C)This compound YieldReference
Penicillium citrinum NRRL 59072% Yeast Extract, 5% SucroseNot Specified1.7 g/L[10]
Penicillium citrinum HR-087Optimized Liquid MediumNot Specified9.62 g/L[2]
Penicillium verrucosumRice2074.8 ± 5.7 µg/kg[14]
Penicillium verrucosumWheat2045.2 ± 3.1 µg/kg[14]
Penicillium verrucosumBarley2058.6 ± 4.5 µg/kg[14]
Penicillium aurantiogriseumCulture MediaNot Specified5-22 ppb[15][16]

Table 2: this compound Production by Aspergillus Species

Fungal SpeciesSubstrate/MediumTemperature (°C)This compound YieldReference
Aspergillus nigerCzapek's MediumRoom Temperature1655.91 ppb[17]
Aspergillus foetidusCzapek's MediumRoom Temperature0.06 ppb[17]
Aspergillus ochraceusCzapek's MediumRoom Temperature500-1000 ppb[17]
Aspergillus fumigatusCzapek's MediumRoom Temperature500-1000 ppb[17]
Aspergillus niveusCzapek's MediumRoom Temperature500-1000 ppb[17]

Table 3: this compound Production by Monascus Species

Fungal SpeciesSubstrate/MediumTemperature (°C)This compound YieldReference
Monascus purpureus M9Liquid Medium (dark)Not Specified288 µg/g[5]
Monascus purpureus M9Liquid Medium (15 min/d blue light)Not Specified363 µg/g[5]
Monascus purpureus YY-1 (wild-type)Rice3049.17 ± 2.64 µg/g[18]
Monascus purpureus (mutant)Rice301.38 ± 0.22 µg/g[18]
Monascus ruberGlucose Medium (10 g/L)Not SpecifiedAbsent[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound-producing fungi.

Fungal Cultivation for this compound Production

Objective: To culture fungal species under conditions that promote the production of this compound for subsequent analysis.

Materials:

  • Fungal isolate of interest (e.g., Penicillium citrinum)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., 2% Yeast Extract with 5% Sucrose, or Czapek's medium)[10][17]

  • Sterile flasks

  • Incubator

Procedure:

  • Inoculate the fungal isolate onto PDA plates and incubate at 25-30°C for 5-7 days to obtain a mature sporulating culture.

  • Prepare a spore suspension by adding sterile water with a wetting agent (e.g., 0.05% Tween 80) to the surface of the PDA plate and gently scraping the spores with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁶ spores/mL).

  • Inoculate sterile liquid culture medium in flasks with the spore suspension.

  • Incubate the flasks at the optimal temperature for this compound production for the specific species (e.g., 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-21 days).[19]

  • Harvest the culture by separating the mycelium from the culture broth by filtration. The broth and/or mycelium can then be used for this compound extraction.

This compound Extraction

Objective: To extract this compound from fungal cultures or contaminated food matrices.

Materials:

  • Fungal culture broth or finely ground contaminated sample

  • Extraction solvent (e.g., methanol, acetonitrile, or a mixture such as acetonitrile-water)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Chloroform or Ethyl acetate

  • Rotary evaporator

Procedure (Liquid-Liquid Extraction):

  • Acidify the fungal culture filtrate to approximately pH 3 with HCl.

  • Extract the acidified filtrate multiple times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

  • Pool the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic impurities.

  • Re-acidify the aqueous layer and re-extract with the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to concentrate the this compound extract.

  • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

This compound Detection and Quantification

Objective: To separate, identify, and quantify this compound in an extract.

Instrumentation:

  • HPLC system with a fluorescence detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5). The ratio can be isocratic (e.g., 50:50 v/v) or a gradient.[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Injection Volume: 20-100 µL.

  • Detector: Fluorescence detector with excitation at approximately 331 nm and emission at 500 nm.[7][15]

  • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

Objective: A semi-quantitative method for the detection of this compound.

Materials:

  • TLC plates (silica gel)

  • Developing solvent (e.g., chloroform-acetone-ethanol-water, 60:40:10:1 v/v/v/v)[8][9]

  • UV lamp (365 nm)

Procedure:

  • Spot the concentrated extract and this compound standards onto the TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • After the solvent front has reached the desired height, remove the plate and air dry.

  • Visualize the this compound spots under a UV lamp at 365 nm. This compound will appear as a yellow fluorescent spot.

  • Compare the intensity of the sample spot to the standard spots for semi-quantitative estimation.

Objective: A rapid and sensitive immunoassay for the quantification of this compound.

Principle: This is typically a competitive ELISA where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-citrinin antibody-coated wells.

General Procedure:

  • Add this compound standards or sample extracts to the antibody-coated microtiter wells.

  • Add the this compound-enzyme conjugate to the wells.

  • Incubate to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add a substrate for the enzyme, which will produce a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The color intensity is inversely proportional to the this compound concentration in the sample. A standard curve is used for quantification.[5][11][12][13][14]

Molecular Biology Techniques

Objective: To disrupt a specific gene in the this compound biosynthesis cluster to study its function.

General Procedure (for Aspergillus or Penicillium):

  • Construct a knockout cassette: This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene.

  • Protoplast preparation: Generate protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

  • Transformation: Introduce the knockout cassette into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.

  • Selection: Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin) to isolate transformants that have integrated the cassette.

  • Screening: Use PCR and Southern blot analysis to screen the transformants for homologous recombination events where the target gene has been replaced by the knockout cassette.

  • Phenotypic analysis: Analyze the knockout mutant for its ability to produce this compound compared to the wild-type strain.

Biosynthesis and Signaling Pathways

This compound Biosynthetic Pathway

This compound is a polyketide, synthesized via a complex enzymatic pathway. The core of this pathway is a polyketide synthase (PKS), a large multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units. In Monascus ruber, the biosynthesis originates from a tetraketide, whereas in Penicillium and Aspergillus species, it is believed to originate from a pentaketide.[20][21] The genes encoding the enzymes for this compound biosynthesis are organized in a gene cluster.

The key genes in the this compound biosynthesis cluster include:

  • pksCT (or citS) : Encodes the polyketide synthase.

  • Genes for tailoring enzymes : These include oxidoreductases, dehydrogenases, and oxygenases that modify the polyketide backbone to form the final this compound molecule.

  • Regulatory genes : Transcription factors that control the expression of the other genes in the cluster.

Citrinin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase cluster_intermediates Intermediates cluster_tailoring Tailoring Enzymes cluster_product Final Product Acetyl-CoA Acetyl-CoA pksCT pksCT (CitS) Acetyl-CoA->pksCT Malonyl-CoA Malonyl-CoA Malonyl-CoA->pksCT Polyketide_Backbone Polyketide Backbone pksCT->Polyketide_Backbone Oxidoreductases Oxidoreductases Polyketide_Backbone->Oxidoreductases Modified_Intermediates Modified Intermediates Dehydrogenases Dehydrogenases Modified_Intermediates->Dehydrogenases Oxygenases Oxygenases Modified_Intermediates->Oxygenases Oxidoreductases->Modified_Intermediates Dehydrogenases->Modified_Intermediates This compound This compound Oxygenases->this compound

Signaling Pathways Regulating this compound Production

The biosynthesis of this compound is tightly regulated by various signaling pathways that respond to environmental cues.

  • pH Signaling: The ambient pH is a critical factor influencing this compound production. The Pal/PacC signaling pathway is a conserved mechanism in fungi that senses and responds to changes in pH. The transcription factor PacC is a key regulator in this pathway. In acidic conditions, which generally favor mycotoxin production, PacC is in an inactive form. Under alkaline conditions, PacC is proteolytically processed to an active form that represses the expression of genes involved in the production of acidic secondary metabolites like this compound.[2][13]

  • Nitrogen Regulation: The availability and type of nitrogen source significantly impact this compound biosynthesis. Nitrogen metabolite repression is a global regulatory system in fungi that ensures the preferential utilization of favored nitrogen sources like ammonium and glutamine. The GATA transcription factor AreA is a central regulator of this process. Under nitrogen-limiting conditions, AreA is activated and can upregulate the expression of genes involved in the utilization of alternative nitrogen sources, and in some cases, secondary metabolite biosynthesis gene clusters.[1][4][5][8]

  • Carbon Source Regulation: The type of carbon source available can also influence this compound production. For instance, glucose has been shown to promote this compound production in P. citrinum compared to sucrose.[18] This is likely mediated by carbon catabolite repression, a regulatory mechanism that involves the transcription factor CreA.

  • Other Signaling Pathways: Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and the cyclic AMP (cAMP) signaling pathway, are known to be involved in the regulation of secondary metabolism in fungi in response to various stresses and developmental cues.[22][23][24][25][26][27][28] Their specific roles in regulating this compound biosynthesis are an active area of research.

Citrinin_Regulation_Pathway cluster_environmental Environmental Cues cluster_signaling Signaling Pathways cluster_transcription Transcription Factors cluster_genes Biosynthesis Genes cluster_output Output pH Ambient pH Pal_PacC Pal/PacC Pathway pH->Pal_PacC Nitrogen Nitrogen Availability AreA_Pathway AreA Pathway Nitrogen->AreA_Pathway Carbon Carbon Source CreA_Pathway CreA Pathway Carbon->CreA_Pathway Light Light MAPK_cAMP MAPK/cAMP Pathways Light->MAPK_cAMP PacC PacC Pal_PacC->PacC AreA AreA AreA_Pathway->AreA CreA CreA CreA_Pathway->CreA Other_TFs Other TFs MAPK_cAMP->Other_TFs Citrinin_Genes This compound Gene Cluster PacC->Citrinin_Genes repression AreA->Citrinin_Genes activation CreA->Citrinin_Genes repression Other_TFs->Citrinin_Genes regulation Citrinin_Production This compound Production Citrinin_Genes->Citrinin_Production

Conclusion

The production of this compound by various fungal species presents a significant challenge to food safety and human health. A thorough understanding of the biology of these fungi, the factors influencing toxin production, and the underlying molecular mechanisms is crucial for the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on this compound-producing fungi, with a focus on quantitative data, experimental protocols, and the intricate network of biosynthetic and regulatory pathways. It is anticipated that this information will be a valuable resource for researchers and professionals working to address the challenges posed by this important mycotoxin. Further research into the signaling pathways and the development of robust and rapid detection methods will continue to be critical areas of investigation.

References

The Citrinin Biosynthesis Pathway in Monascus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin with nephrotoxic properties produced by several fungal species, including those of the genus Monascus. As Monascus species are widely used in the production of food colorants and cholesterol-lowering agents, the presence of this compound is a significant safety concern. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Monascus, detailing the genetic and enzymatic machinery involved. It summarizes key quantitative data on this compound production, outlines experimental protocols for its study, and presents visual diagrams of the biosynthetic pathway and related experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Monascus is orchestrated by a dedicated gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also referred to as citS).[1][2] This gene encodes a large, multifunctional enzyme responsible for the initial steps of polyketide chain assembly.[1][2] Surrounding pksCT are several other genes that encode enzymes for subsequent modification and regulation of the pathway. The identified genes within the cluster and their putative functions are summarized in Table 1.

GeneEncoded Protein/Enzyme FunctionReference(s)
pksCT (or citS)A non-reducing polyketide synthase (nrPKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain. It contains ketosynthase, acyltransferase, acyl carrier protein, and methyltransferase domains.[1][2][3][1][2][3]
ctnAA Zn(II)2Cys6 binuclear DNA binding protein that acts as a major transcriptional activator for the this compound biosynthesis gene cluster.[4] Disruption of this gene significantly reduces this compound production.[4][5][4][5]
ctnB (or orf4)Function not fully elucidated but essential for this compound production.[6][7][6][7]
ctnCA putative transporter protein that may be involved in the transport of this compound out of the cell.[7] Overexpression of ctnC has been shown to reduce intracellular this compound levels.[7][7]
citAPreviously annotated as an oxidase, it is now suggested to be involved in a hydrolysis step assisting the nrPKS.[3][3]
citBA non-heme iron oxidase that oxidizes a methyl group on the polyketide intermediate.[3][3]
citCAn oxidase that further oxidizes the alcohol group formed by CitB to an aldehyde.[3][3]
citDAn enzyme that converts the aldehyde group to a carboxylic acid.[3][3]
citEA reductase that catalyzes the final reduction step to form this compound.[3][3]
orf1Essential for this compound production, though its precise function is not fully characterized.[6][6]
orf3Encodes an oxygenase and is located between pksCT and ctnA.[8] It is considered essential for this compound biosynthesis.[6][6][8]

The Biosynthetic Pathway

The biosynthesis of this compound in Monascus begins with the condensation of one acetyl-CoA molecule and three malonyl-CoA molecules, a process catalyzed by the polyketide synthase PksCT.[4][9][10] This initial reaction forms a tetraketide intermediate.[9][10][11] This is a key distinction from the pathway in Penicillium and Aspergillus, which proceeds via a pentaketide intermediate.[9][10] The subsequent steps involve a series of enzymatic modifications including oxidation and reduction reactions, catalyzed by the products of other genes within the cluster, to yield the final this compound molecule.

Citrinin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + 3 Malonyl-CoA polyketide Unreduced Trimethylated Pentaketide Intermediate acetyl_coa->polyketide pksCT (CitS) keto_aldehyde Keto-aldehyde Intermediate polyketide->keto_aldehyde CitA (Hydrolysis) alcohol_int Alcohol Intermediate keto_aldehyde->alcohol_int CitB (Oxidase) aldehyde_int Aldehyde Intermediate alcohol_int->aldehyde_int CitC (Oxidase) acid_int Carboxylic Acid Intermediate aldehyde_int->acid_int CitD This compound This compound acid_int->this compound CitE (Reductase)

This compound Biosynthesis Pathway in Monascus.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process. The transcription factor CtnA plays a crucial positive regulatory role, activating the expression of the other genes in the cluster.[4] Deletion of ctnA leads to a significant decrease in this compound production.[5][6]

There is also a complex interplay between the biosynthesis of this compound and the production of Monascus pigments, which are also polyketides.[12] Both pathways share the same precursors, acetyl-CoA and malonyl-CoA.[12][13] This suggests a competitive relationship, where the upregulation of one pathway may lead to the downregulation of the other by shunting shared precursors. For instance, deletion of the pigment regulator gene pigR has been shown to enhance this compound production.[6] Conversely, overexpression of the pigment biosynthesis gene MpigE can lead to a decrease in this compound production.[6]

Quantitative Data on this compound Production

The production of this compound by Monascus species can vary significantly depending on the strain and culture conditions. Genetic modifications have been shown to be effective in reducing or eliminating this compound production.

Strain/ConditionThis compound Production LevelReference(s)
Monascus purpureus Wild-Type8.6 x 10^4 µg/g of dry mycelia[1]
pksCT-disrupted M. purpureusNo detectable this compound[1][2]
pksCT revertant M. purpureus7.4 x 10^4 µg/g of dry mycelia[1]
M. purpureus YY-1 (Wild-Type)49.17 ± 2.64 µg/g[6]
M. purpureus "winter" mutant (low this compound)1.38 ± 0.22 µg/g (a 35.6-fold decrease)[6]
M. purpureus M3 (high this compound producer)2.08 ± 0.21 mg/L[13]
M. purpureus M34 (low this compound producer)0.02 ± 0.01 mg/L (a 104-fold decrease)[13]
M. purpureus RP2 Wild-TypeNot specified, used as baseline[5]
ctnA knockout M. purpureus RP2 (ΔctnA)22% of the wild-type strain[5]
ctnA overexpression M. purpureus RP2 (A2)120% of the wild-type strain[5]
Monascus strains on rice0.28 to 2458.80 mg/kg[14]
Monascus strains in submerged culture0.09 to 55.65 mg/kg[14]
Monascus ruber with 10g/l glucoseComplete absence of this compound[15]
Commercial Monascus products (lipid extracts)0.28 to 6.29 µg/g[16]

Experimental Protocols

Gene Knockout in Monascus using CRISPR-Cas9

This protocol provides a general framework for gene knockout in Monascus spp. using the CRISPR-Cas9 system, a powerful tool for targeted gene disruption.[17][18][19]

Gene_Knockout_Workflow start Start design_gRNA Design sgRNAs targeting the gene of interest start->design_gRNA construct_vector Construct CRISPR-Cas9 expression vector design_gRNA->construct_vector transform Transform Monascus protoplasts with the vector construct_vector->transform select Select transformants (e.g., using antibiotic resistance) transform->select screen Screen for mutants (PCR and sequencing) select->screen confirm Confirm gene knockout (Southern blot or Western blot) screen->confirm phenotype Phenotypic analysis of the knockout strain confirm->phenotype end End phenotype->end

References

The Core Mechanisms of Citrinin Nephrotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] It is a frequent contaminant of stored grains, fruits, and other plant products.[3] The primary target organ for this compound toxicity is the kidney, where it induces a range of detrimental effects collectively known as nephrotoxicity.[1][3] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound-induced renal damage, with a focus on oxidative stress, apoptosis, mitochondrial dysfunction, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the toxicological impact of this compound.

Key Mechanisms of this compound Nephrotoxicity

The nephrotoxic effects of this compound are multifaceted, involving a cascade of interconnected cellular and molecular events. The central pillars of its toxicity are the induction of oxidative stress, the triggering of programmed cell death (apoptosis), and the disruption of mitochondrial function. These processes are orchestrated and influenced by complex signaling pathways within the renal cells.

Oxidative Stress

A primary mechanism of this compound-induced nephrotoxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3] This imbalance between the production of ROS and the antioxidant defense capacity of the cell results in damage to vital cellular components, including lipids, proteins, and DNA.

Experimental Evidence:

  • In vitro studies have consistently demonstrated that this compound exposure leads to an increase in ROS production in kidney cells.[3]

  • Treatment of renal cells with this compound has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

  • A significant decrease in the levels of endogenous antioxidants, such as reduced glutathione (GSH), and the activity of antioxidant enzymes like catalase and glutathione peroxidase (GPx) has been observed following this compound exposure.[5]

Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in renal cells.[3] This process is a key contributor to the loss of functional renal tissue observed in this compound nephrotoxicity. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Key Apoptotic Events:

  • Activation of Caspases: this compound exposure leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7) has been documented.[3][6]

  • Alteration of Apoptotic Proteins: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common finding, which promotes the release of cytochrome c from the mitochondria.[7]

  • DNA Fragmentation: A hallmark of apoptosis, the fragmentation of oligonucleosomal DNA, is observed in renal cells treated with this compound.[7]

Mitochondrial Dysfunction

The mitochondrion is a critical target of this compound toxicity.[2] Disruption of mitochondrial function not only contributes to oxidative stress and apoptosis but also impairs cellular energy metabolism.

Observed Mitochondrial Effects:

  • Decreased Mitochondrial Membrane Potential (MMP): this compound causes a loss of the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[7][8]

  • Inhibition of Respiratory Chain Complexes: this compound has been shown to inhibit the activity of enzymes in the mitochondrial respiratory chain, particularly Complex I (NADH oxidase and NADH cytochrome c reductase).[8] This inhibition disrupts ATP production and increases ROS generation.

  • Altered Mitochondrial Swelling: Studies have indicated that this compound can interfere with mitochondrial membrane fluidity and affect mitochondrial swelling, further compromising their function.[8]

Signaling Pathways in this compound Nephrotoxicity

The toxic effects of this compound are mediated by the modulation of several key signaling pathways. Understanding these pathways provides insight into the molecular switches that control the cellular response to this compound-induced stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are significantly activated by this compound in human kidney cells.[9]

  • ERK1/2 Pathway: Activation of ERK1/2 by this compound contributes to the upregulation of early response genes like egr-1 and c-fos, and is also implicated in this compound-induced apoptosis.[9][10]

  • JNK Pathway: The JNK pathway is another major MAPK pathway activated by this compound. This pathway is involved in the upregulation of transcripts like MMP3 and also plays a role in apoptosis.[9]

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stressors. This compound has been shown to induce the expression of p53 and its downstream target, p21/waf1, leading to cell cycle arrest and apoptosis.[6][11]

Quantitative Data on this compound Nephrotoxicity

The following tables summarize quantitative data from various studies on the nephrotoxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Renal Cells

Cell LineExposure Time (h)IC50 Value (µM)Reference
Vero (kidney)48~120[4]
HEK293 (human embryonic kidney)24Not specified, dose-dependent effects observed at 10-20 µM[9]
SH-SY5Y (neuroblastoma, as a model for cellular toxicity)2477.1[12]
SH-SY5Y4874.7[12]

Table 2: Effects of this compound on Renal Function Biomarkers in Dogs

ParameterDose (µmol/kg)ObservationReference
Proteinuria80Significant increase[13]
Glucosuria80Significant increase[13]
Inulin Clearance (CIN)80Modest reduction[13]
Renal Blood Flow (RBF)80Modest reduction[13]

Table 3: In Vivo Nephrotoxicity Studies of this compound in Rats

Study DurationDoseKey FindingsReference
90 days20 µg/kg bw/day (NOAEL)No toxicologically significant alterations observed.[14]
28 days20 and 40/30 mg/kg bw/dayRegenerative tubules observed at the high dose; increased PCNA-positive cells at all doses.[14]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on renal cells by measuring their metabolic activity.

Materials:

  • 96-well plates

  • Renal cell line (e.g., HEK293, Vero)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.[15]

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Renal cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Fluorometric microplate reader or fluorescence microscope

Procedure:

  • Culture renal cells to the desired confluence.

  • Treat the cells with this compound for the specified duration.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA (final concentration of 10-20 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.[7]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • ROS levels are expressed as the fold change in fluorescence intensity relative to the untreated control.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated renal cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in renal cells by treating with this compound.

  • Lyse the cells using the provided lysis buffer and quantify the protein concentration.

  • Add 50-100 µg of protein lysate to each well of a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.[16]

  • Incubate the plate at 37°C for 1-2 hours.[16]

  • During the incubation, activated caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measure the absorbance at 400-405 nm.[16]

  • The caspase-3 activity is proportional to the absorbance and can be expressed as fold increase over the untreated control.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect and quantify the expression and phosphorylation status of proteins in signaling pathways.

Materials:

  • Treated and untreated renal cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations of Core Mechanisms

Signaling Pathways

Citrinin_Nephrotoxicity_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria MAPK MAPK Activation This compound->MAPK p53 p53 Activation This compound->p53 ROS->Mitochondria ROS->MAPK Mitochondria->ROS Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 ERK ERK1/2 MAPK->ERK JNK JNK MAPK->JNK p21 p21 p53->p21 p53->Bax_Bcl2 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Renal_Damage Renal Cell Damage & Necrosis Apoptosis->Renal_Damage CellCycleArrest->Renal_Damage

Caption: Signaling pathways in this compound-induced nephrotoxicity.

Experimental Workflow for In Vitro Assessment

Experimental_Workflow start Start: Culture Renal Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Assess Cell Viability (MTT Assay) treat->viability ros Measure Oxidative Stress (ROS Production, MDA levels) treat->ros apoptosis Evaluate Apoptosis (Caspase Activity, Bax/Bcl-2) treat->apoptosis mito Analyze Mitochondrial Function (MMP) treat->mito pathways Investigate Signaling Pathways (Western Blot for p-ERK, p53) treat->pathways data Data Analysis & Interpretation viability->data ros->data apoptosis->data mito->data pathways->data conclusion Conclusion on Nephrotoxic Mechanism data->conclusion

Caption: In vitro experimental workflow for this compound nephrotoxicity.

Conclusion

The nephrotoxicity of this compound is a complex process driven by the interplay of oxidative stress, apoptosis, and mitochondrial dysfunction, which are regulated by intricate signaling networks, including the MAPK and p53 pathways. A thorough understanding of these core mechanisms is essential for risk assessment, the development of potential therapeutic interventions, and for guiding future research in the field of mycotoxicology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists working to unravel the full spectrum of this compound's impact on renal health.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin produced by several species of fungi, including those from the genera Penicillium, Aspergillus, and Monascus. It is a common contaminant of stored grains, fruits, and other plant products, posing a potential health risk to humans and animals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biosynthesis, and toxicological effects of this compound. Detailed experimental protocols for its extraction and analysis are provided, along with a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety.

Molecular Structure and Physicochemical Properties

This compound is a polyketide mycotoxin with a complex chemical structure. Its systematic IUPAC name is (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid[1].

Chemical Structure

The chemical formula of this compound is C₁₃H₁₄O₅, and it has a molecular weight of 250.25 g/mol [1]. The molecule possesses a planar structure with conjugated bonds, which contributes to its autofluorescence[1].

Physicochemical Properties

This compound presents as lemon-yellow, disordered crystals that melt with decomposition at approximately 175-178.5°C[1]. It is sparingly soluble in water but demonstrates solubility in various organic solvents and alkaline solutions[2].

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₃H₁₄O₅[1]
Molecular Weight 250.25 g/mol [1]
Melting Point 175-178.5 °C (decomposes)[1]
UV Absorption Maxima (in Methanol) 223, 251, 330 nm[3]
Fluorescence (HPLC-FLD) Excitation: ~330-331 nm, Emission: ~500 nm[4][5]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Sparingly soluble[2]
Ethanol ~2 mg/mL[3]
Methanol Soluble[6]
Acetonitrile Soluble[2]
Chloroform Soluble[2]
Dimethyl sulfoxide (DMSO) ~20 mg/mL[3]
Dimethylformamide (DMF) ~20 mg/mL[3]
Aqueous alkaline solutions (NaOH, Na₂CO₃) Soluble[2]
Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueSolvent/MethodKey Features/PeaksReferences
UV-Visible Spectroscopy Methanolλmax: 223, 251, 330 nm[3]
Fluorescence Spectroscopy HPLC Mobile PhaseExcitation: ~330-331 nm, Emission: ~500 nm[4][5]
¹³C NMR CDCl₃A publicly available spectrum indicates characteristic peaks for the polyketide structure, but detailed assignments are not provided.
FT-IR KBr discA publicly available spectrum shows characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities, but a detailed peak list is not provided.

Biosynthesis of this compound

This compound is a secondary metabolite synthesized by fungi through the polyketide pathway. The biosynthesis involves a set of conserved genes, including citS, mrl1, mrl2, mrl4, mrl6, and mrl7. The process begins with the synthesis of a polyketide chain by a polyketide synthase, followed by a series of enzymatic modifications including cyclization, oxidation, and methylation to yield the final this compound molecule. The exact biosynthetic pathway can vary slightly between different fungal species, such as Monascus and Penicillium/Aspergillus.

Citrinin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (CitS) Acetyl-CoA + Malonyl-CoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Enzymatic_Modifications Cyclization, Oxidation, Methylation (CitA-E) Intermediate->Enzymatic_Modifications This compound This compound Enzymatic_Modifications->this compound Citrinin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound ROS ROS Generation This compound->ROS Ras Ras This compound->Ras ER_Stress ER Stress (UPR Activation) This compound->ER_Stress Bax Bax ROS->Bax + Bcl2 Bcl-2 ROS->Bcl2 - Mitochondrion Mitochondrial Membrane Potential Disruption Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ERK ERK Ras->ERK Survival Cell Survival ERK->Survival Mitochondrion->Cytochrome_c Release Caspase12 Caspase-12 ER_Stress->Caspase12 Activates Caspase12->Caspase3 Activates Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Homogenization QuEChERS QuEChERS Homogenization->QuEChERS IAC Immunoaffinity Column QuEChERS->IAC HPLC HPLC-FLD IAC->HPLC

References

A Technical Guide to the Isolation and Cultivation of Penicillium citrinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and cultivating the filamentous fungus Penicillium citrinum. This species is a significant source of bioactive secondary metabolites, including the nephrotoxic mycotoxin citrinin and the first discovered statin, mevastatin.[1][2] A thorough understanding of its isolation and the optimization of its culture conditions are critical for research into its physiology, genetics, and the production of its secondary metabolites.

Isolation of Penicillium citrinum

Penicillium citrinum is a mesophilic fungus with a worldwide distribution, commonly found in diverse environments such as soil, on citrus fruits, and as an endophyte in various plants.[2][3] Isolation protocols vary depending on the source material.

From Soil

Isolation from soil is a common method for obtaining P. citrinum strains. The serial dilution technique is frequently employed to reduce the microbial load and isolate individual fungal colonies.

Experimental Protocol: Isolation from Soil

  • Sample Collection: Collect soil samples (approximately 5g) using a sterile spatula and place them in sterile bags.

  • Suspension Preparation: Suspend 1-2 grams of the soil sample in 9-20 mL of sterile distilled water.[4][5]

  • Serial Dilution: Perform a serial dilution of the soil suspension to obtain dilutions of 10⁻¹, 10⁻², and 10⁻³.[4]

  • Plating: Spread 0.1 mL of each dilution onto Petri plates containing Potato Dextrose Agar (PDA) supplemented with an antibacterial agent such as chloramphenicol (0.01% w/w) or streptomycin (50 µg/mL) to inhibit bacterial growth.[4][6]

  • Incubation: Incubate the plates at 30°C for 5-7 days.[4][5]

  • Pure Culture Isolation: Observe the plates for fungal colonies. P. citrinum colonies typically appear velutinous to floccose, with a white mycelium that turns greyish-orange and produces greyish-turquoise conidial masses.[7] Transfer the hyphal tip of a suspected P. citrinum colony to a fresh PDA plate to obtain a pure culture.[4]

  • Identification: Confirm the identity of the isolate through morphological examination (microscopic observation of conidiophores and conidia) and molecular methods such as Internal Transcribed Spacer (ITS) rRNA gene sequencing.[4]

From Plant Material (as an Endophyte)

P. citrinum can be isolated as an endophyte from various plant tissues, including leaves, stems, and roots.[8][9][10]

Experimental Protocol: Isolation from Plant Tissue

  • Sample Collection and Surface Sterilization: Collect healthy plant tissues. Thoroughly wash the samples with sterile distilled water. Surface sterilize the plant material by sequential immersion in 70% ethanol for 1 minute, followed by a sodium hypochlorite solution (e.g., 1-5%) for 3-5 minutes, and then rinse several times with sterile distilled water.

  • Tissue Preparation: Aseptically cut the surface-sterilized plant tissues into small segments.

  • Plating: Place the segments on a suitable medium such as PDA or Water Agar (WA) supplemented with an antibiotic.[6]

  • Incubation: Incubate the plates at 28 ± 2°C for 8 days or until fungal growth emerges from the plant tissue.[6]

  • Pure Culture Isolation and Identification: Subculture the emerging fungal hyphae onto fresh PDA plates to obtain pure cultures. Identify the isolates based on morphological and molecular characteristics as described previously.

From Infected Insects

Penicillium citrinum has also been isolated from naturally infected insects.

Experimental Protocol: Isolation from Infected Insects

  • Sample Collection: Collect insects showing signs of fungal infection from cultivated fields.[4]

  • Isolation: Directly transfer the external conidia from the surface of the infected insect onto PDA plates supplemented with 3% (w/w) sodium chloride and 0.01% (w/w) chloramphenicol.[4]

  • Incubation: Incubate the plates at 30°C for 5 days.[4]

  • Pure Culture and Identification: Isolate a pure culture and identify the fungus as previously described.

Culture Conditions for Penicillium citrinum

The optimal culture conditions for P. citrinum depend on the desired outcome, whether it is for biomass production, enzyme secretion, or the synthesis of specific secondary metabolites.

General Growth Conditions

P. citrinum is a mesophilic fungus with a relatively broad range of growth temperatures and pH.

ParameterOptimal RangeNotes
Temperature 23-30°COptimal growth is generally observed around 30°C.[11] No growth is typically observed at 5°C or 35°C.[12]
pH 4.0 - 7.0Optimal growth often occurs at a pH of around 6.0.[13] The fungus can tolerate a wider pH range from 4 to 12.[13][14]
Culture Media

A variety of culture media can be used for the cultivation of P. citrinum. The choice of medium will significantly influence growth and metabolite production.

Commonly Used Solid Media:

  • Potato Dextrose Agar (PDA): A general-purpose medium for fungal growth and isolation.[4][6][7]

  • Malt Extract Agar (MEA): Another common medium for the cultivation of fungi.[7]

  • Czapek Yeast Extract Agar (CYA): Useful for observing colony morphology and pigmentation.

  • Yeast Extract Sucrose (YES) Agar: Often used to promote the production of secondary metabolites.

Commonly Used Liquid Media for Submerged Fermentation:

  • Potato Dextrose Broth (PDB): A general-purpose liquid medium.[6]

  • Czapek Broth: A defined medium where the carbon and nitrogen sources can be precisely controlled.[10]

  • Yeast Extract Sucrose (YES) Broth: A rich medium that supports robust growth and mycotoxin production.

Solid-State Fermentation (SSF)

Solid-state fermentation is an effective method for producing enzymes and other metabolites from P. citrinum. Various agro-industrial wastes can be utilized as substrates.

SubstrateTarget ProductReference
Wheat BranAmylase, Cellulase[15][16]
Sugarcane BagasseXylanase, Cellulase[17]
Agave BagasseXylanase[17]
Crushed CornThis compound Derivatives[3]

Experimental Protocol: Solid-State Fermentation for Enzyme Production

  • Substrate Preparation: Mix the chosen substrate (e.g., 25g of wheat bran) with a defined volume of distilled water (e.g., 20 mL) and sterilize by autoclaving at 121°C for 20 minutes.[4]

  • Inoculation: Inoculate the sterilized substrate with a spore suspension of P. citrinum (e.g., 10⁸ spores).[4]

  • Incubation: Incubate the culture at 37°C for 10 days.[4]

  • Extraction and Assay: After incubation, extract the desired enzyme or metabolite from the fermented substrate for further analysis.

Submerged Fermentation for Secondary Metabolite Production

Submerged fermentation is widely used for the production of secondary metabolites like this compound. The composition of the medium is a critical factor influencing yield.

Medium CompositionTarget MetaboliteYieldReference
2% Yeast Extract, 5% SucroseThis compound1.7 g/L[14][18]
4% Sucrose, 2% Yeast ExtractThis compound1.75 g/L
Potato Juice (219.91 g/L), Mannitol (34.11 g/L), Soybean Powder (6.25 g/L)Antibacterial Compounds-

Experimental Protocol: Submerged Fermentation for this compound Production

  • Medium Preparation: Prepare a liquid medium containing 2% yeast extract and 5% sucrose in distilled water.[18] Dispense into Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the cooled medium with a spore suspension or mycelial plugs of P. citrinum.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 28-30°C for 12-21 days.

  • Extraction and Quantification: After incubation, separate the mycelium from the culture broth by filtration. Extract this compound from the filtrate using an appropriate solvent (e.g., ethyl acetate) and quantify using methods such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Regulation of Secondary Metabolism

The production of secondary metabolites in P. citrinum, particularly this compound, is a complex process regulated by genetic and environmental factors.

This compound Biosynthesis Pathway

This compound is a polyketide synthesized from acetyl-CoA and malonyl-CoA.[4] The biosynthesis is orchestrated by a gene cluster containing a polyketide synthase (PKS) gene, pksCT (also referred to as citS), and several tailoring enzymes.[18]

Citrinin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (pksCT/citS) acetyl_coa->pks polyketide Trimethylated Pentaketide pks->polyketide tailoring Tailoring Enzymes (Oxidoreductases, etc.) polyketide->tailoring This compound This compound tailoring->this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

Regulation by Carbon and Nitrogen Sources

The expression of the this compound biosynthesis gene cluster is influenced by the availability of carbon and nitrogen sources.

  • Carbon Source: Glucose has been shown to significantly promote this compound production compared to sucrose.[4][15] This is associated with the upregulation of genes involved in carbohydrate and secondary metabolism.[4][15]

  • Nitrogen Source: The type and concentration of the nitrogen source can also impact secondary metabolite production. In many fungi, preferred nitrogen sources like ammonium and glutamine can repress the expression of secondary metabolism genes through a process called nitrogen metabolite repression, which is often mediated by GATA transcription factors.

Regulation_of_Citrinin_Production glucose Glucose gene_expression Upregulation of Biosynthesis Genes (pksCT, etc.) glucose->gene_expression sucrose Sucrose sucrose->gene_expression (less effective) nitrogen_high High Preferred Nitrogen (e.g., Ammonium, Glutamine) repression Nitrogen Metabolite Repression nitrogen_high->repression nitrogen_low Low/Alternative Nitrogen nitrogen_low->gene_expression citrinin_production This compound Production gene_expression->citrinin_production repression->gene_expression Isolation_Workflow start Start: Select Source (Soil, Plant, Insect) sample_prep Sample Preparation (Suspension/Sterilization) start->sample_prep plating Plating on Selective Agar (e.g., PDA + Antibiotic) sample_prep->plating incubation Incubation (e.g., 30°C, 5-7 days) plating->incubation isolation Isolate Putative P. citrinum Colonies incubation->isolation pure_culture Obtain Pure Culture (Subculturing) isolation->pure_culture identification Morphological & Molecular Identification (e.g., ITS) pure_culture->identification end Pure, Identified Culture of P. citrinum identification->end Cultivation_Workflow start Start: Pure Culture of P. citrinum inoculum_prep Inoculum Preparation (Spore Suspension/Mycelial Plugs) start->inoculum_prep fermentation_choice Choose Fermentation Method inoculum_prep->fermentation_choice ssf Solid-State Fermentation (SSF) fermentation_choice->ssf SSF smf Submerged Fermentation (SmF) fermentation_choice->smf SmF ssf_conditions Incubate under Optimal SSF Conditions ssf->ssf_conditions smf_conditions Incubate under Optimal SmF Conditions (Shaking) smf->smf_conditions extraction Extraction of Biomass/ Metabolites ssf_conditions->extraction smf_conditions->extraction analysis Analysis (e.g., HPLC, Enzyme Assays) extraction->analysis end Target Product analysis->end

References

Citrinin: A Technical Guide on its Discovery and Historical Significance for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the mycotoxin citrinin, from its initial discovery to its evolving historical significance. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental context, structured data, and visual representations of key pathways and processes.

Discovery and Initial Characterization

This compound, a polyketide mycotoxin, was first isolated in 1931 by Hetherington and Raistrick from a culture of Penicillium citrinum.[1][2] The discovery was a result of their broader investigations into the biochemistry of micro-organisms.[3] Initially, the compound was identified as a yellow crystalline substance.[2][4]

1.1 Original Isolation Protocol (Hetherington and Raistrick, 1931)

The pioneering method used to isolate this compound laid the groundwork for future mycotoxin research. The protocol was straightforward yet effective for separating the compound from the fungal culture.

  • Methodology:

    • Culturing: Penicillium citrinum Thom was grown in a liquid culture medium.

    • Filtration: The culture solution was filtered to separate the mycelium from the liquid filtrate containing the secreted metabolites.

    • Precipitation: The filtrate was acidified, causing the crude this compound product to precipitate out of the solution.[1][5]

    • Purification: The crude precipitate was further purified by recrystallization from boiling absolute ethanol to yield the final crystalline compound.[1][5]

G cluster_workflow Experimental Workflow: Original Isolation of this compound (1931) culture 1. Liquid Culture of Penicillium citrinum filtrate 2. Filtration of Culture Medium culture->filtrate Separate mycelium acidify 3. Acidification of Filtrate filtrate->acidify precipitate 4. Precipitation of Crude this compound acidify->precipitate Lower solubility purify 5. Recrystallization from Boiling Ethanol precipitate->purify product Pure Crystalline This compound purify->product

Caption: Workflow for the first isolation of this compound.

Historical Significance: A Dual-Faceted Mycotoxin

The scientific perception of this compound has undergone a significant transformation since its discovery, initially viewed as a promising antibiotic before its toxic properties were fully understood.

2.1 The Antibiotic Era In 1941, H. Raistrick and G. Smith identified that this compound possessed broad-spectrum antibacterial activity.[6] This discovery sparked considerable interest in the compound as a potential therapeutic agent, occurring during a period of intense research into antibiotics following the discovery of penicillin.

2.2 The Toxicity Revelation The trajectory of this compound research shifted dramatically in 1946 when A.M. Ambrose and F. DeEds demonstrated its toxicity in mammals.[6] This finding diminished its prospects as a viable drug and reclassified it as a mycotoxin.[1] Subsequent research solidified its status as a potent nephrotoxin, causing damage to the kidneys in all animal species tested.[1][4] Its toxicity was implicated in the "moldy rice poisoning" incident in Japan during 1953-54.[2]

2.3 Structural Elucidation and Biosynthetic Investigations The chemical structure of this compound was successfully determined in 1948 by W.B. Whalley and his colleagues.[6] This paved the way for biosynthetic studies. In the 1950s, researchers including A.J. Birch and W.B. Whalley used radioisotopes to identify this compound as a polyketide.[6] Later, in the 1980s and 1990s, the pathway was further investigated using stable isotopes and Nuclear Magnetic Resonance (NMR).[6]

G cluster_timeline Logical Relationship: The Shifting Perception of this compound discovery 1931 Discovery from P. citrinum antibiotic 1941 Antibacterial Activity Identified discovery->antibiotic Sparks Interest toxicity 1946 Mammalian Toxicity Demonstrated antibiotic->toxicity Interest Declines mycotoxin Post-1946 Status as a Nephrotoxic Mycotoxin toxicity->mycotoxin Reclassification

Caption: The historical shift in the scientific view of this compound.

Quantitative Data Summary

3.1 Key Historical Milestones

Year Event Key Researchers Significance
1931 First isolation of this compound Hetherington & Raistrick Discovery of the compound from Penicillium citrinum.[1][2]
1941 Antibacterial activity reported Raistrick & Smith Generated interest in this compound as a potential antibiotic.[6]
1946 Mammalian toxicity demonstrated Ambrose & DeEds Shifted focus from therapeutic potential to toxicological risk.[6]
1948 Chemical structure elucidated W.B. Whalley et al. Provided the basis for understanding its chemical nature and biosynthesis.[6]
1950s Identified as a polyketide W.B. Whalley, A.J. Birch Elucidated the general biosynthetic origin using radioisotopes.[6]
1993 IARC Evaluation WHO / IARC Classified this compound in Group 3 (not classifiable as to its carcinogenicity to humans).[7]

| 2008 | Gene cluster expression reported | (Not specified) | Advanced the molecular understanding of this compound production.[6] |

3.2 this compound-Producing Fungal Species this compound is produced by a variety of fungi across three main genera, often contaminating stored grains and other foodstuffs.[1][7]

GenusSpecies
PenicilliumP. citrinum, P. verrucosum, P. expansum, P. radicicola, P. camemberti[2][7]
AspergillusA. carneus, A. niveus, A. terreus, A. oryzae[2][7]
MonascusM. ruber, M. purpureus, M. aurantiacus[7][8]

3.3 Acute Toxicity Data The acute toxicity of this compound varies significantly between animal species.

Animal SpeciesLethal Dose (LD50)Reference
Ducks57 mg/kg[1]
Chickens95 mg/kg[1]
Rabbits134 mg/kg[1]

Biosynthesis Pathway and Experimental Elucidation

The biosynthesis of this compound is a complex enzymatic process starting from a polyketide chain. Modern studies combining targeted gene knockouts and heterologous gene expression have precisely defined the molecular steps.[8][9]

4.1 Experimental Protocol for Biosynthetic Pathway Analysis The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling and genetic manipulation. A general protocol involves:

  • Culture and Labeling: Grow a this compound-producing fungus (e.g., Monascus ruber) in a defined medium. Introduce a stable isotope-labeled precursor, typically [1-¹³C]acetate or [1,2-¹³C]acetate, at a specific point during fungal growth.

  • Extraction and Purification: After a set incubation period, extract and purify the this compound from the culture.

  • NMR Analysis: Analyze the purified, ¹³C-enriched this compound using ¹³C-NMR spectroscopy. The pattern of ¹³C incorporation and coupling reveals the folding pattern of the original polyketide chain.

  • Gene Knockout/Heterologous Expression: To identify the function of specific genes in the cluster (citS, citA-E), create targeted gene knockouts in the native producer. Alternatively, express the genes in a non-producing host like Aspergillus oryzae to observe the intermediates and final product, confirming each enzyme's role.[8][9]

4.2 The this compound Biosynthesis Pathway The pathway is initiated by a non-reducing polyketide synthase (nrPKS) and proceeds through a series of oxidative tailoring steps.[8][9]

G cluster_pathway Signaling Pathway: this compound Biosynthesis pks Polyketide Chain (Trimethylated Pentaketide) cits CitS (nrPKS) CitA (Hydrolase) pks->cits keto Keto-aldehyde (First free intermediate) citb CitB (Oxidase) keto->citb alcohol Alcohol Intermediate citc CitC (Oxidase) alcohol->citc aldehyde Aldehyde Intermediate citd CitD (Dehydrogenase) aldehyde->citd acid Carboxylic Acid Intermediate cite CitE (Reductase) acid->cite This compound This compound cits->keto Reductive Release citb->alcohol Oxidation of methyl group citc->aldehyde Oxidation citd->acid Oxidation cite->this compound Final Reduction

Caption: Enzymatic steps in the biosynthesis of this compound.

Conclusion

This compound serves as a classic example of a natural product with a dual history, transitioning from a potential antibiotic to a significant food safety concern. Its discovery and the subsequent elucidation of its toxic properties and biosynthetic pathway have contributed significantly to the fields of mycotoxicology, natural product chemistry, and molecular biology. Ongoing research continues to address its occurrence, mechanism of toxicity, and methods for its detection and control in the food supply chain.

References

The Silent Threat in Storage: An In-depth Technical Guide to the Natural Occurrence of Citrinin in Grains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT), a nephrotoxic mycotoxin, poses a significant threat to food safety and security worldwide.[1][2] Produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus, this compound frequently contaminates a wide array of stored agricultural commodities, particularly cereal grains.[2][3] Its presence in the food chain is a serious concern due to its potential adverse health effects on both humans and animals, including nephropathy, and its possible role as a carcinogen.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in stored grains, delving into the factors influencing its production, detailed analytical methodologies for its detection, and the intricate biochemical pathways governing its synthesis.

Data Presentation: Quantitative Occurrence of this compound in Stored Grains

The contamination of stored grains with this compound is a global issue, with varying levels of the mycotoxin reported in different cereals and geographical locations. The following table summarizes quantitative data from several studies on the natural occurrence of this compound in stored grains.

Grain TypeCountry/RegionNo. of Samples AnalyzedPercentage of Positive Samples (%)This compound Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
WheatTunisia200500.1 - 17028 (Average)[4]
WheatCanada (Great Lakes Region)37-<0.6 - 175.2-[4]
Wheat DustBelgium4100137.0 - 343.9-[4]
MaizeBurkina Faso & Mozambique2612531 - 50741780 (Median)[4]
MaizeSerbia204237 - 10,058950 (Average)[4]
RiceCanada--700 and 1130 (in two samples)-[4]
RiceJapan-13.349 - 92-[4]
RiceIndia-13.312 - 55 (Parboiled rice)-[4]
Cereals (unspecified)Croatia (Osijek-Baranja County)15--19.63 (Mean), 15.8 (Median)[5][6]
Cereals (unspecified)Croatia (Vukovar-Srijem County)15--14.6 (Mean), 1.23 (Median)[5][6]
Cereals (unspecified)Croatia (Brod-Posavina County)520<1 - 23.8-[5][6]

Factors Influencing this compound Production in Stored Grains

The production of this compound by toxigenic fungi in stored grains is a complex process influenced by a combination of environmental and biological factors. Understanding these factors is crucial for developing effective control strategies.

Environmental Factors:
  • Temperature: Fungal growth and this compound production occur over a temperature range of 12°C to 37°C, with the optimal temperature for this compound production being around 30°C.[7][8]

  • Moisture Content and Water Activity (a_w): High moisture content (>16%) in grains is a primary factor promoting fungal growth and mycotoxin production.[7][8] The availability of water, expressed as water activity (a_w), is a critical determinant.

  • pH: The pH of the substrate can influence fungal growth and metabolic processes, including the biosynthesis of this compound.

  • Oxygen Availability: As aerobic organisms, this compound-producing fungi require oxygen for their growth and metabolic activities.

  • Light: Light can be another environmental factor affecting fungal development and mycotoxin production during storage.[7]

Biological Factors:
  • Fungal Species and Strain: The ability to produce this compound and the amount produced vary significantly among different species and even strains within the same species of Penicillium, Aspergillus, and Monascus.[7]

  • Substrate Composition: The type of grain (e.g., wheat, maize, rice) and its nutritional composition can influence the extent of fungal colonization and this compound synthesis.[7] For instance, glucose as a carbon source has been shown to significantly promote this compound production by P. citrinum compared to sucrose.[9]

  • Co-occurrence of Microflora: The presence of other microorganisms in the stored grain ecosystem can have synergistic or antagonistic effects on the growth of this compound-producing fungi and their toxin production.

cluster_factors Factors Influencing this compound Production Temp Temperature (12-37°C, optimal ~30°C) Citrinin_Production This compound Production in Stored Grains Temp->Citrinin_Production Moisture Moisture Content (>16%) & Water Activity Moisture->Citrinin_Production pH pH pH->Citrinin_Production Oxygen Oxygen Availability Oxygen->Citrinin_Production Light Light Light->Citrinin_Production Fungus Fungal Species & Strain (Penicillium, Aspergillus, Monascus) Fungus->Citrinin_Production Substrate Grain Substrate (e.g., Wheat, Maize, Rice) Substrate->Citrinin_Production Microflora Co-occurring Microflora Microflora->Citrinin_Production cluster_workflow Experimental Workflow for this compound Analysis Sample Grain Sample (Homogenized) Extraction Extraction (e.g., Methanol/Water or Acetonitrile) Sample->Extraction 1. Sample Preparation Cleanup Cleanup (e.g., IAC or QuEChERS d-SPE) Extraction->Cleanup 2. Purification Analysis Analytical Determination (HPLC-FLD or LC-MS/MS) Cleanup->Analysis 3. Detection Quantification Quantification Analysis->Quantification 4. Data Analysis cluster_biosynthesis This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (pksCT) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes (Oxidoreductases, etc.) Polyketide->Tailoring This compound This compound Tailoring->this compound

References

Citrinin Toxicity in Mammalian Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2] It is a frequent contaminant of various food commodities, including cereals, fruits, and rice, posing a potential health risk to humans and animals.[2][3] While primarily recognized as a nephrotoxin, studies have demonstrated its cytotoxic and genotoxic effects across a range of mammalian cell lines, impacting crucial cellular processes and signaling pathways.[3][4][5] This technical guide provides a comprehensive overview of this compound's toxicological profile in mammalian cell lines, focusing on its mechanisms of action, quantitative cytotoxic effects, and the experimental methodologies employed for its investigation.

Mechanisms of this compound-Induced Toxicity

This compound exerts its toxic effects on mammalian cells through multiple interconnected mechanisms, primarily revolving around the induction of oxidative stress, apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress.

Oxidative Stress

A primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS).[6][7] This oxidative stress is a consequence of mitochondrial dysfunction, where this compound has been shown to inhibit the respiratory chain and enzymes like GSSG-reductase and transhydrogenase.[8][9] The accumulation of ROS leads to lipid peroxidation, protein carbonylation, and depletion of glutathione (GSH), compromising the cell's antioxidant defenses.[6][7] In some cell lines, however, such as SH-SY5Y, this compound-induced toxicity may not be directly associated with ROS production.[1]

Apoptosis

This compound is a potent inducer of apoptosis in various mammalian cell lines.[3][4] The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway, characterized by:

  • An increased Bax/Bcl-2 ratio.[3][10]

  • Loss of mitochondrial membrane potential (MMP).[3][10]

  • Release of cytochrome c from the mitochondria into the cytosol.[3][10]

  • Activation of caspase-9 and the executioner caspase-3.[3][4][10]

Furthermore, this compound can trigger apoptosis by inhibiting survival signals, such as the Ras→ERK signal transduction pathway, through the inactivation of the HSP90 multichaperone complex.[3][10] In human hepatoma G2 cells, the activation of JNK is required for this compound-induced mitochondria-dependent apoptotic events.[4][11]

Cell Cycle Arrest

Exposure to this compound can lead to cell cycle arrest at different phases, depending on the cell type and concentration. In human embryonic kidney (HEK293) cells, this compound induces a G2/M phase arrest.[12][13] This is associated with increased expression of p53 and p21, and a decrease in phosphorylated cell division cycle 2 (cdc2).[12] this compound has also been shown to disrupt microtubule formation and mitotic spindle integrity, contributing to the mitotic arrest.[12][13] In other models, such as mouse skin cells, this compound can cause arrest at both the G0/G1 and G2/M phases.[6][7] Similarly, in SH-SY5Y cells, this compound exposure leads to G2/M phase arrest.[1]

Endoplasmic Reticulum (ER) Stress

Recent studies have highlighted the role of ER stress in this compound-induced toxicity.[14][15] In hepatocytes, this compound upregulates the expression of ER stress markers such as GRP78/BIP, CHOP, PERK, and ATF6.[14][16] This ER stress can, in turn, promote oxidative stress, inflammation, and apoptosis.[15][17] The inhibition of ER stress has been shown to alleviate this compound-induced apoptosis, indicating a crucial role for this pathway in the overall toxicological profile of this compound.[16][18]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess cytotoxicity.

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
SH-SY5Y (human neuroblastoma)MTT2477.1[1]
SH-SY5Y (human neuroblastoma)MTT4874.7[1]
SH-SY5Y (human neuroblastoma)Neutral Red24101.0[1]
SH-SY5Y (human neuroblastoma)Neutral Red4854.7[1]
SH-SY5Y (human neuroblastoma)MTT2480[19]
SH-SY5Y (human neuroblastoma)MTT4850[19]
SH-SY5Y (human neuroblastoma)Not Specified24250.90[20]
HepG2 (human hepatoma)MTT24155[1]
HepG2 (human hepatoma)MTT24107.3[21][22]
HEK293 (human embryonic kidney)Not SpecifiedNot Specified~60[23]
V79 (Chinese hamster lung fibroblasts)Not Specified2470[1][22]
V79 (Chinese hamster lung fibroblasts)Not Specified4853[1]
PK15 (porcine kidney epithelial)MTT2473.5[22]
Mouse Sertoli cellsNot Specified24116.5[1]
Hep3B (human hepatocellular carcinoma)Not SpecifiedNot Specified124[22]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

Citrinin_Toxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_cascades Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress DNA_Damage DNA Damage This compound->DNA_Damage ROS->Mito_Dys JNK JNK Activation ROS->JNK Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax_Bcl2 ER_Markers ↑ GRP78, CHOP ER_Stress->ER_Markers p53 ↑ p53 & p21 DNA_Damage->p53 CytC Cytochrome c Release Bax_Bcl2->CytC Caspases Caspase-9 & -3 Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis JNK->Mito_Dys Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, G0/G1) p53->Cell_Cycle_Arrest cdc2 ↓ p-cdc2 cdc2->Cell_Cycle_Arrest ER_Markers->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Mammalian Cell Culture treatment This compound Treatment (Dose- & Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein_analysis->data_analysis

Caption: A typical experimental workflow for assessing this compound toxicity in mammalian cell lines.

Conclusion

This compound is a mycotoxin with significant cytotoxic and genotoxic potential in a wide range of mammalian cell lines. Its toxicity is mediated through a complex interplay of molecular events, including the induction of oxidative stress, apoptosis via the mitochondrial pathway, cell cycle arrest, and ER stress. Understanding these mechanisms is crucial for assessing the risks associated with this compound exposure and for the development of potential therapeutic interventions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

Stability of Citrinin Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. Its presence in food and feed poses a significant health risk due to its nephrotoxic, hepatotoxic, and carcinogenic properties. Understanding the stability of this compound under various environmental conditions, particularly pH and temperature, is crucial for assessing its persistence in different matrices, developing effective decontamination strategies, and ensuring the safety of food and pharmaceutical products. This technical guide provides an in-depth overview of the stability of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the degradation pathways and experimental workflows.

This compound is a yellow crystalline substance that exhibits changes in color depending on the pH of the solution, appearing lemon-yellow at pH 4.6 and transitioning to a cherry-red color at pH 9.9.[1][2] It is known to be unstable under certain conditions and can be degraded by heat, as well as in acidic or alkaline solutions.[2]

Effect of Temperature on this compound Stability

The thermal stability of this compound is significantly influenced by the presence of water. In dry conditions, this compound is relatively stable, with decomposition occurring at temperatures exceeding 175°C.[1][2] However, in the presence of moisture, its stability decreases markedly, and degradation can be observed at temperatures as low as 100°C.[1][2] Heating this compound in an aqueous solution can lead to the formation of several degradation products, including this compound H1, this compound H2, and dithis compound A.[3] Notably, some of these degradation products may exhibit altered toxicity compared to the parent compound.

Temperature (°C)ConditionTime (min)Remaining this compound (%)Degradation Products FormedReference
100Aqueous10< 40%Dithis compound A, Dithis compound C, this compound H1, Phenol A acid, Decarboxythis compound[3]
120Dry-Stable-[3]
140Dry1090 ± 3%-[4]
140Dry3079 ± 0.6%-[4]
160Dry1027 ± 2%-[4]
160Dry300%-[4]
> 100Aqueous-Significant DegradationThis compound H1, this compound H2[4]
> 175Dry-Decomposition-[1]

Effect of pH on this compound Stability

The pH of the surrounding medium plays a critical role in the stability and chemical structure of this compound. It is reported to be degradable in both acidic and alkaline solutions.[2] Under alkaline conditions (pH > 7.0), this compound can undergo a transformation to form this compound H2, a product with reportedly lower toxicity. This degradation is believed to involve the opening of the ring structure of the this compound molecule.

Systematic quantitative data on the half-life or percentage of degradation of this compound at various specific pH values is limited in the published literature. However, the change in its UV-Visible spectrum and color provides a qualitative indication of its structural changes in response to pH.[1][2]

This compound Degradation Pathway

The degradation of this compound under different conditions leads to the formation of various products. A simplified logical relationship illustrating the influence of alkaline pH on this compound degradation is presented below.

Logical Relationship of this compound Degradation This compound This compound Ring_Opening Ring Opening This compound->Ring_Opening Exposure to Alkaline_pH Alkaline pH (>7.0) Alkaline_pH->Ring_Opening Citrinin_H2 This compound H2 (Less Toxic) Ring_Opening->Citrinin_H2

Caption: this compound degradation to this compound H2 under alkaline conditions.

Experimental Protocols

The following section outlines a generalized methodology for investigating the stability of this compound under various pH and temperature conditions. This protocol is a synthesis of common practices described in the scientific literature for mycotoxin analysis.

Preparation of this compound Stock Solution

A stock solution of this compound is prepared by dissolving a known amount of crystalline this compound in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of, for example, 1 mg/mL. This stock solution should be stored in the dark at low temperatures (-20°C) to prevent degradation.

Stability Study Setup
  • pH Buffers: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Aliquots of the this compound stock solution are added to the different pH buffers to achieve a final desired concentration (e.g., 10 µg/mL).

  • Incubation: The prepared this compound solutions are incubated at various constant temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Samples should be protected from light to prevent photodegradation.

Sample Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the samples is determined using a reversed-phase HPLC system coupled with a fluorescence or UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Fluorescence detector (Excitation: ~331 nm, Emission: ~500 nm) or UV detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

Data Analysis

The percentage of remaining this compound at each time point is calculated relative to the initial concentration (time 0). This data can be used to determine the degradation kinetics and the half-life of this compound under each specific pH and temperature condition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a this compound stability study.

Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Spike Spike Buffers with This compound Stock Stock->Spike Buffers Prepare pH Buffers Buffers->Spike Incubate Incubate at Different Temperatures & Times Spike->Incubate HPLC HPLC Analysis Incubate->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: A generalized workflow for conducting a this compound stability study.

Conclusion

The stability of this compound is a complex issue influenced by both pH and temperature, with the presence of water being a critical factor in its thermal degradation. While it is generally understood that this compound is unstable under heated, aqueous conditions and in acidic or alkaline environments, there is a need for more comprehensive quantitative studies to establish detailed degradation kinetics and half-lives across a broader range of conditions. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals in the field to design and execute robust stability studies, contributing to a better understanding and management of this important mycotoxin.

References

Co-occurrence of Citrinin and Ochratoxin A in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) and ochratoxin A (OTA) are mycotoxins produced by several species of fungi belonging to the genera Aspergillus, Penicillium, and Monascus.[1][2] These mycotoxins frequently co-contaminate a wide range of food commodities, particularly cereals such as wheat, barley, rye, corn, and rice.[3][4][5][6][7] Their concurrent presence is a significant concern for food safety due to their synergistic or additive toxic effects, primarily targeting the kidneys (nephrotoxicity).[8] This technical guide provides a comprehensive overview of the co-occurrence of CIT and OTA in food, detailing quantitative data, analytical methodologies, and the molecular mechanisms underlying their combined toxicity.

Data Presentation: Quantitative Co-occurrence of this compound and Ochratoxin A

The co-contamination of food commodities with this compound and ochratoxin A has been documented in numerous studies. The following tables summarize the quantitative data from various investigations, providing insights into the prevalence and concentration ranges of these mycotoxins in different food matrices.

Table 1: Co-occurrence of this compound and Ochratoxin A in Cereals

Food CommodityCountry/RegionNo. of Samples AnalyzedNo. of Co-contaminated Samples (%)This compound Concentration Range (µg/kg)Ochratoxin A Concentration Range (µg/kg)Reference
CerealsCroatia189Not explicitly stated for co-contamination, but 49% positive for CIT and 7% for OTAMean: 66.8Mean: 5.2Pleadin et al. (2018)
WheatBelgiumNot StatedNot StatedGrain dust: 137 - 344 (ng/g)Grain dust: 17.3 - 318 (ng/g)[9]
Malting BarleyCzech Republic11 (100%)93.6444.74[10]
CerealsBulgarian VillagesNot Stated7 (14-22% of positives)Not specifiedNot specified[11]

Table 2: Co-occurrence of this compound and Ochratoxin A in Rice in Asia

CountryNo. of Samples AnalyzedNo. of OTA Positive Samples (%)OTA Concentration Range (µg/kg)No. of CIT Positive Samples (%)CIT Concentration Range (µg/kg)Reference
India322 (6%)8 - 254/30 (13%)49 - 92[7]
Iran30829 (9%)0.84 - 11.3715/65 (26.6%)5 - 21.05[7]
Korea605 (8%)Not detected - 6.0Not StatedNot Stated[7]
Pakistan6834 (50%)Not StatedNot StatedNot Stated[7]
Vietnam10035 (35%)Not detected - 2.78Not StatedNot Stated[7]

Experimental Protocols: Simultaneous Determination of this compound and Ochratoxin A

The accurate quantification of CIT and OTA in food samples is crucial for risk assessment. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for their simultaneous determination.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the routine analysis of CIT and OTA.

1. Sample Preparation and Extraction:

  • Homogenization: Grind a representative sample of the food commodity to a fine powder.

  • Extraction: Extract a known weight of the homogenized sample (e.g., 25 g) with a suitable solvent mixture. A common solvent is acetonitrile/water (80/20, v/v).[12] The extraction is typically performed by shaking for a specified period (e.g., 60 minutes).

  • Centrifugation: Centrifuge the extract to separate the solid matrix from the liquid supernatant.

  • Clean-up (Optional but Recommended): To remove interfering matrix components, a clean-up step is often necessary. This can be achieved through:

    • Liquid-Liquid Partitioning: The extract is partitioned with an immiscible solvent to selectively extract the mycotoxins.

    • Solid-Phase Extraction (SPE): The extract is passed through a SPE cartridge (e.g., C18) which retains the mycotoxins. The interfering compounds are washed away, and the mycotoxins are then eluted with a small volume of a suitable solvent.

    • Immunoaffinity Columns (IAC): These columns contain antibodies specific to OTA and/or CIT, providing a highly selective clean-up.

2. HPLC-FLD Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid) is employed to separate CIT and OTA.

    • Flow Rate: A typical flow rate is around 1 mL/min.

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths:

      • Ochratoxin A: Excitation at ~333 nm and emission at ~460 nm.

      • This compound: Excitation at ~331 nm and emission at ~500 nm in an acidic mobile phase. The fluorescence of this compound is pH-dependent.

3. Quantification:

  • Quantification is achieved by comparing the peak areas of the mycotoxins in the sample extract to those of known concentrations of certified reference standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it an excellent confirmatory method and suitable for detecting low levels of contamination.

1. Sample Preparation and Extraction:

  • Sample preparation is similar to that for HPLC-FLD. A popular and efficient extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]

  • QuEChERS-based Extraction:

    • Weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.

    • Add a specific volume of an extraction solvent (e.g., acetonitrile with a small percentage of formic or acetic acid).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid in extraction.

    • Shake vigorously and centrifuge.

    • The resulting supernatant can often be directly analyzed after dilution, or a further clean-up step (dispersive SPE) can be performed by adding a sorbent to the extract to remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is often used for faster analysis and better resolution. The column and mobile phases are similar to those used in HPLC.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode for both analytes.

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each mycotoxin, a specific precursor ion is selected and fragmented, and one or two characteristic product ions are monitored for quantification and confirmation. This provides very high selectivity.

3. Quantification:

  • Quantification is typically performed using an internal standard (e.g., a ¹³C-labeled version of the mycotoxin) to correct for matrix effects and variations in instrument response. A calibration curve is constructed by analyzing standards of known concentrations.

Signaling Pathways and Toxic Mechanisms

The co-exposure to this compound and ochratoxin A can lead to synergistic or additive toxicity, particularly in the kidneys. Their combined effects are mediated through multiple cellular and molecular pathways.

Synergistic Nephrotoxicity

In human proximal tubule-derived cells, concurrent exposure to nanomolar concentrations of OTA and CIT has been shown to synergistically promote processes indicative of tubulo-interstitial nephropathy.[13][14] This involves:

  • Inflammation: An increase in the expression of the pro-inflammatory cytokine TNF-α and a decrease in the anti-inflammatory enzyme COX-2.

  • Epithelial-to-Mesenchymal Transition (EMT): A decrease in the epithelial marker E-cadherin and an increase in the mesenchymal markers vimentin and α-smooth muscle actin (α-SMA). This is accompanied by a change in cell morphology from a cobblestone-like to a spindle-like phenotype.

  • Fibrosis: An increase in the extracellular and intracellular content of collagen III.

These effects are, at least in part, mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , specifically the extracellular signal-regulated kinase (ERK1/2) .[13][14]

Synergistic_Nephrotoxicity OTA Ochratoxin A Combined Co-exposure OTA->Combined CIT This compound CIT->Combined ERK12 ERK1/2 Phosphorylation ↑ Combined->ERK12 EMT Epithelial-to-Mesenchymal Transition (E-cadherin ↓, Vimentin ↑, α-SMA ↑) Combined->EMT Fibrosis Fibrosis (Collagen III ↑) Combined->Fibrosis Inflammation Inflammation (TNF-α ↑, COX-2 ↓) ERK12->Inflammation Nephropathy Tubulo-interstitial Nephropathy Inflammation->Nephropathy EMT->Nephropathy Fibrosis->Nephropathy

Synergistic nephrotoxicity signaling pathway of OTA and CIT.
Oxidative Stress and Apoptosis

The combined toxicity of OTA and CIT is also mediated by the induction of oxidative stress.[1][9]

  • Reactive Oxygen Species (ROS) Generation: Both mycotoxins, particularly in combination, can lead to an increased production of intracellular ROS.

  • DNA Damage: The excess ROS can cause damage to cellular macromolecules, including DNA strand breaks.

  • Mitochondria-Mediated Apoptosis: The cellular damage can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria.

Oxidative_Stress_Apoptosis OTA_CIT Ochratoxin A + this compound ROS Reactive Oxygen Species (ROS) ↑ OTA_CIT->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Mitochondria->Apoptosis

Oxidative stress and apoptosis pathway induced by OTA and CIT.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and ochratoxin A in food samples.

Experimental_Workflow Sample Food Sample (e.g., Cereals) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Clean-up (SPE or IAC) Extraction->Cleanup Analysis LC-MS/MS or HPLC-FLD Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Data_Analysis Data Analysis and Risk Assessment Quantification->Data_Analysis

References

Toxicological Profile of Citrinin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant-based products, posing a potential threat to both human and animal health.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute Toxicity

The acute toxicity of this compound varies depending on the animal species and the route of administration. Oral administration generally results in a higher LD50 value compared to parenteral routes.

Table 1: Acute Toxicity (LD50) of this compound in Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg bw)Reference(s)
MouseOral105-134[3]
Intraperitoneal35-89[3]
Subcutaneous35-89[3]
RatIntraperitoneal35-89[3]
Subcutaneous35-89[3]
RabbitOral134[3][4]
Intravenous19[3]
Intraperitoneal50[4]
Guinea PigOral43[3]
Intraperitoneal50[3]
DuckNot Specified57[5]
ChickenNot Specified95[5]
Experimental Protocol: Determination of Acute Toxicity (LD50)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of this compound in a rodent model, such as mice or rats.

1. Animal Model:

  • Species and Strain: Use a standard laboratory strain of mice (e.g., CD-1, BALB/c) or rats (e.g., Wistar, Sprague-Dawley).

  • Age and Weight: Use young adult animals of a specific weight range to ensure uniformity.

  • Sex: Typically, both male and female animals are used, unless there is evidence of sex-specific toxicity.[6]

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

2. Test Substance Preparation:

  • Dissolve this compound in a suitable vehicle. For oral administration, this could be corn oil or a solution of 0.5 N NaOH neutralized with HCl.[4] For intraperitoneal injection, a sterile saline solution is commonly used.

3. Dose Administration:

  • Administer a single dose of this compound to different groups of animals.

  • The doses should be selected to span the expected LD50 value, with at least three to five dose levels.

  • Include a control group that receives only the vehicle.

4. Observation:

  • Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) after dosing.[4]

  • Record the number of deaths in each group over a specified period, typically 72 hours.[4]

5. Data Analysis:

  • Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the moving average method.

Target Organ Toxicity

The primary target organs for this compound toxicity are the kidneys and, to a lesser extent, the liver.[1][2][5]

Nephrotoxicity

This compound is a well-established nephrotoxin, causing damage to the renal tubules.[1][7] Histopathological changes observed in animal models include degeneration and necrosis of the proximal convoluted tubules.[4][7]

Hepatotoxicity

This compound also exerts toxic effects on the liver, leading to histopathological damage, ultrastructural changes in liver cells, and alterations in liver function enzymes.[8][9]

Table 2: Key Findings in Target Organ Toxicity Studies

Animal ModelDosing RegimenTarget Organ(s)Key FindingsReference(s)
Rats70 mg/kg bw/day in diet for 80 weeksKidney, LiverIncreased kidney and liver to body weight ratio; progressive histopathological changes and adenomas in the kidney.[1]
RabbitsSingle oral dose of 120-130 mg/kg bwKidneyDegeneration and necrosis of proximal convoluted tubules; cytoplasmic vacuolation of tubular epithelial cells.[4][7]
Mice5, 10, 20 mg/kg bw/day orally for 2 weeksLiverHistopathological damage, ultrastructural changes, increased serum ALT and AST.[3]
Rats25 or 100 µg/kg bw/day by gavage for 28 daysKidney, SpleenAdverse histopathological changes in the kidney and spleen at the high dose.[3]
Experimental Protocol: Assessment of Nephrotoxicity and Hepatotoxicity

This protocol describes the methodology for evaluating the kidney and liver toxicity of this compound in a rodent model.

1. Animal Model and Dosing:

  • Use a suitable rodent model (e.g., Wistar rats).

  • Administer this compound orally (e.g., via gavage or in the diet) at various dose levels for a specified duration (e.g., 28 or 90 days).[3] Include a control group receiving the vehicle.

2. Sample Collection:

  • At the end of the treatment period, collect blood samples for serum biochemistry analysis.

  • Euthanize the animals and perform a necropsy.

  • Collect the kidneys and liver, weigh them, and fix a portion of each organ in 10% neutral buffered formalin for histopathological examination.

3. Serum Biochemistry:

  • Analyze serum samples for markers of kidney function (e.g., blood urea nitrogen [BUN], creatinine) and liver function (e.g., alanine aminotransferase [ALT], aspartate aminotransferase [AST]).

4. Histopathological Examination:

  • Process the fixed kidney and liver tissues for paraffin embedding.

  • Section the tissues and stain with hematoxylin and eosin (H&E).

  • Examine the stained sections under a light microscope for any pathological changes, such as tubular necrosis, inflammation, and cellular infiltration.[10][11]

dot

Experimental_Workflow_for_Toxicity_Assessment cluster_animal_model Animal Model cluster_dosing Dosing cluster_endpoints Endpoint Assessment Animal Rodent Model (e.g., Rats, Mice) Dosing This compound Administration (Oral, IP, etc.) + Control Group Animal->Dosing Treatment Groups Biochem Serum Biochemistry (BUN, Creatinine, ALT, AST) Dosing->Biochem Blood Collection Histopath Histopathology (Kidney, Liver) Dosing->Histopath Tissue Collection Other Other Toxicity Assessments Dosing->Other

Caption: General workflow for in vivo toxicity assessment of this compound.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been demonstrated in various in vitro and in vivo studies. It has been shown to induce micronuclei, aneuploidy, and chromosomal aberrations in mammalian cells.[1][12] However, it is generally not considered mutagenic in bacterial assays.[3]

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, indicating that it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals.[2] However, some studies have reported the induction of renal adenomas in rats following long-term exposure.[1]

Table 3: Genotoxicity and Carcinogenicity Profile of this compound

EndpointTest SystemResultReference(s)
Genotoxicity
Micronucleus FormationMammalian cells (in vitro)Positive[1][3]
Mouse bone marrow (in vivo)Positive[3]
Chromosomal AberrationsMammalian cells (in vitro)Positive[1][3]
Mouse bone marrow (in vivo)Positive[3]
AneuploidyMammalian cells (in vitro)Positive[3]
DNA Single-Strand BreaksMammalian cells (in vitro)Negative[1]
Sister Chromatid ExchangesMammalian cells (in vitro)Negative[3]
Bacterial Mutagenicity (Ames test)Salmonella typhimuriumNegative (generally)[3]
Carcinogenicity
TumorigenicityRats (long-term feeding study)Renal adenomas[1]
Experimental Protocol: In Vivo Micronucleus Test

This protocol is based on the OECD 474 guideline for the in vivo mammalian erythrocyte micronucleus test.[13]

1. Animal Model and Dosing:

  • Use mice or rats as the test species.

  • Administer this compound, typically via oral gavage or intraperitoneal injection, at three different dose levels.

  • Include a vehicle control group and a positive control group (e.g., treated with a known clastogen like cyclophosphamide).

2. Sample Collection:

  • Collect bone marrow or peripheral blood at appropriate time points after the final dose. For bone marrow, this is typically 24 hours after the last treatment.

3. Slide Preparation and Staining:

  • Bone Marrow: Flush the bone marrow from the femur, prepare smears on glass slides, and stain with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Peripheral Blood: Prepare blood smears and stain similarly.

4. Analysis:

  • Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.

  • Calculate the frequency of micronucleated PCEs (MN-PCEs).

  • Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.

5. Data Interpretation:

  • A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reproductive and Developmental Toxicity

This compound has been shown to exert reproductive and developmental toxicity in various animal models.[2][3] Effects observed include embryotoxicity, fetotoxicity, and adverse effects on male and female reproductive organs.[3][14][15]

Table 4: Reproductive and Developmental Toxicity of this compound

Animal ModelDosing RegimenKey FindingsReference(s)
Mice10, 20, 30, or 40 mg/kg bw IP on one of days 7-10 of gestationAdverse effects on fetal growth and survival at higher doses.[3]
RatsSingle subcutaneous dose of 35 mg/kg bw on days 3-15 of gestationNo significant teratogenic effects, but some fetal toxicity.[3]
Mice1.25 and 7.5 ppm in drinking water for 70 days (female)Slight increase in relative ovary weight.[3]
Mice0.0625, 0.625, or 6.25 mg/kg bw daily IP (male)Adverse effects on male reproductive organs and sperm quality.[3]
Zebrafish50 µM exposure to fertilized eggsPericardial edema, blood accumulation, incorrect heart looping.[3]
Mice5 and 10 µM in oocyte cultureInhibited oocyte maturation.[16]
Experimental Protocol: Assessment of Developmental Toxicity

This protocol outlines a general approach to evaluating the developmental toxicity of this compound in a rodent model.

1. Animal Model and Dosing:

  • Use pregnant rats or mice.

  • Administer this compound orally during the period of organogenesis (e.g., gestation days 6-15 in rats).

  • Include at least three dose levels and a control group.

2. Maternal Observations:

  • Monitor maternal body weight, food and water consumption, and clinical signs of toxicity throughout the gestation period.

3. Fetal Examination:

  • On the day before expected parturition, euthanize the dams and perform a caesarean section.

  • Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Examine the fetuses for external, visceral, and skeletal malformations.

Immunotoxicity

Studies on the immunotoxicity of this compound have yielded mixed results. Some studies suggest a mild stimulatory effect on the immune system at lower doses, while others indicate immunosuppressive and inflammatory responses at higher concentrations.[17][18]

Table 5: Immunotoxicity of this compound in Animal Models

Animal ModelDosing RegimenKey FindingsReference(s)
Mice (CD-1)0.12, 0.6, or 3.0 mg/kg IP every other day for 2-4 weeksStimulated splenic lymphocyte proliferation; increased antibody production.[17]
Mice (BALB/c)1, 5, or 10 mg/kg orally for 14 daysDecreased F4/80+ and CD19+ cells in spleen and mesenteric lymph nodes; increased CD4+, CD8+, and Treg cells in MLN; induced apoptosis in immune organs.[18]
Experimental Protocol: Evaluation of Immunotoxicity

This protocol provides a framework for assessing the immunomodulatory effects of this compound.

1. Animal Model and Dosing:

  • Use a suitable mouse strain (e.g., BALB/c).

  • Administer this compound orally for a specified period (e.g., 14 or 28 days).[18]

2. Immunological Assays:

  • Lymphocyte Subpopulation Analysis: Isolate lymphocytes from the spleen, lymph nodes, and Peyer's patches and analyze the populations of different immune cells (e.g., T cells, B cells, macrophages) using flow cytometry.[18]

  • Cell Proliferation Assay: Measure the proliferative response of splenocytes to mitogens (e.g., ConA, LPS).[17][18]

  • Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-1β, IL-10, TNF-α) in serum or culture supernatants.[18]

  • Humoral Immunity: Assess antibody production in response to an antigen like sheep red blood cells (SRBC).[17]

  • Apoptosis Assays: Evaluate apoptosis in immune cells using methods like TUNEL staining or Annexin V/PI staining.[18]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is mediated by several interconnected molecular mechanisms, with oxidative stress playing a central role.

Oxidative Stress

This compound induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and depletion of endogenous antioxidants like glutathione (GSH).[8][19]

Mitochondrial Dysfunction

This compound can impair mitochondrial function by inhibiting the respiratory chain, leading to decreased ATP production and further ROS generation.[1][5]

Apoptosis

This compound triggers apoptosis in various cell types through both intrinsic (mitochondria-dependent) and extrinsic pathways.[7][20][21] This involves the activation of caspases, changes in the expression of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.[20][21]

Signaling Pathways

Several signaling pathways are implicated in this compound-induced toxicity:

  • DNA Damage Response and p53 Signaling: this compound can cause DNA damage, leading to the activation of the p53 tumor suppressor protein and downstream signaling cascades involved in cell cycle arrest and apoptosis.[20]

  • Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: this compound can disrupt intracellular calcium homeostasis, leading to ER stress and the unfolded protein response (UPR). This can trigger apoptosis through the activation of caspase-12 and CHOP.[8][9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can activate MAPK signaling pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[7][14]

dot

Citrinin_Toxicity_Pathways cluster_this compound This compound Exposure cluster_cellular_stress Cellular Stress cluster_signaling Signaling Pathways cluster_outcome Toxicological Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito ER_Stress ↑ Ca2+ / ER Stress This compound->ER_Stress DNA_Damage DNA Damage Response (p53 activation) ROS->DNA_Damage MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Cytochrome c release UPR Unfolded Protein Response (GRP78, CHOP, Caspase-12) ER_Stress->UPR DNA_Damage->Apoptosis Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle MAPK->Apoptosis UPR->Apoptosis Organ_Damage Organ Damage (Kidney, Liver) Apoptosis->Organ_Damage Cell_Cycle->Organ_Damage

Caption: Key signaling pathways involved in this compound-induced toxicity.

Conclusion

This compound exhibits a multi-faceted toxicological profile in animal models, with the kidneys being the primary target organ. Its toxicity is mediated by a complex interplay of molecular events, including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis through various signaling pathways. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the assessment of mycotoxin safety and the development of potential therapeutic interventions. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to this compound and to establish definitive health-based guidance values.

References

Citrinin's Assault on the Powerhouse: A Technical Guide to Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the detrimental effects of the mycotoxin citrinin on mitochondrial function. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in this compound-induced mitochondrial toxicity.

Core Findings: A Multi-Faceted Attack on Mitochondrial Integrity

This compound, a secondary metabolite produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus, is a common contaminant of stored grains, fruits, and other plant-based products.[1][2] Research has unequivocally demonstrated that mitochondria are a primary target of this compound's toxicity, leading to a cascade of events that culminate in cell death.[1][3] The primary mechanisms of this compound-induced mitochondrial dysfunction include the induction of oxidative stress, disruption of the mitochondrial membrane potential, impairment of the respiratory chain, and the initiation of the mitochondrial permeability transition, ultimately leading to apoptosis.[4][5][6]

Quantitative Analysis of this compound-Induced Mitochondrial Dysregulation

The following tables summarize the quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on key mitochondrial parameters.

Table 1: Effects of this compound on Reactive Oxygen Species (ROS) Production and Apoptosis

Cell Line/ModelThis compound ConcentrationExposure TimeParameter MeasuredResultCitation
SH-SY5Y50 µM24 hROS Production≥34.76% increase[7][8]
SH-SY5Y100 µM24 hApoptosis9.43-fold increase[7]
Mouse Skin50 µ g/mouse 12-72 hApoptosis3.6–27% induction[9][10]
ESC-B530 µMNot SpecifiedROS GenerationAttenuated by α-tocopherol and NAC[4]
Hep G230 µM24 hROS GenerationInhibited by Resveratrol[5]

Table 2: Impact of this compound on Mitochondrial Respiration and Enzyme Activity

Mitochondrial SourceThis compound ConcentrationParameter MeasuredResultCitation
Rat Renal Cortical Mitochondria250 µMState 3 Respiration (glutamate/malate)34% decrease[11]
Rat Renal Cortical Mitochondria250 µMSpontaneous Respiration (glutamate/malate)55% increase[11]
Rat Renal Cortical Mitochondria125 µMState 4 Respiration27% increase[11]
Rat Renal Cortical Mitochondria250 µMState 4 Respiration67% increase[11]
Rat Liver Mitochondria1.0 mMNADH Oxidase ActivityInhibition[12]
Rat Liver Mitochondria1.0 mMNADH Cytochrome c Reductase ActivityInhibition[12]
Rat Liver Mitochondria1.0 mMATPase ActivityInhibition[12]
Rat Renal Cortical Mitochondria1.0 mMRespiratory Chain EnzymesInhibition of most enzymes[13]

Table 3: this compound's Effects on Mitochondrial Membrane Potential (MMP) and Calcium Homeostasis

Cell Line/ModelThis compound ConcentrationParameter MeasuredResultCitation
SH-SY5Y50-100 µMMitochondrial Membrane Potential≥86.8% decrease[7][8]
Hep G230 µMMitochondrial Membrane PotentialLoss of MMP, inhibited by Resveratrol[5]
Rat Liver MitochondriaNot SpecifiedCa2+ EffluxIncreased rate[6]
Kidney Cortex & Liver MitochondriaNot SpecifiedCa2+ UptakeDecrease in velocity and total capacity[14]
Baby Hamster Kidney CellsNot SpecifiedMitochondrial Ca2+ LevelMarked decrease[14]

Key Signaling Pathways in this compound-Induced Mitochondrial Toxicity

This compound triggers a complex network of signaling events that converge on the mitochondria. The primary pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial damage. This initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.

Citrinin_Mitochondrial_Apoptosis_Pathway cluster_this compound This compound Exposure cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptotic Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress MMP ↓ Mitochondrial Membrane Potential OxidativeStress->MMP causes mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening MMP->mPTP CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

This section details the methodologies for key experiments used to assess this compound's effects on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (MMP)

Principle: The lipophilic cationic fluorescent dye, Rhodamine 123 (Rh123) or 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)), accumulates in mitochondria in a potential-dependent manner. A decrease in MMP results in reduced dye accumulation and fluorescence intensity.[5]

Protocol:

  • Cell Culture: Seed cells (e.g., SH-SY5Y, Hep G2) in 96-well black culture plates at a suitable density (e.g., 30,000 cells/well) and allow them to adhere overnight.[15]

  • This compound Treatment: Expose cells to various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Dye Loading: Remove the culture medium and incubate the cells with a medium containing the fluorescent dye (e.g., 40 nM DiOC6(3) or Rhodamine 123) for a specified time (e.g., 30 minutes) at 37°C.[5][15]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., for DiOC6(3), excitation at 485 nm and emission at 535 nm).

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Assessment of Mitochondrial Respiration

Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph) is used to measure oxygen consumption rates in isolated mitochondria or intact cells under different respiratory states (State 3: ADP-stimulated; State 4: ADP-limited).

Protocol for Isolated Mitochondria:

  • Mitochondria Isolation: Isolate mitochondria from tissues (e.g., rat liver or kidney cortex) using differential centrifugation.

  • Respirometry Chamber Setup: Calibrate the respirometer and add a respiration buffer to the chambers.

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chambers.

  • Substrate Addition: Add respiratory substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate).

  • This compound Treatment: Add the desired concentration of this compound and monitor the basal respiration rate (State 4).

  • State 3 Respiration: Add a known amount of ADP to induce State 3 respiration and measure the oxygen consumption rate.

  • Uncoupled Respiration: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) and the ADP/O ratio.

Experimental_Workflow_Mitochondrial_Respiration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Mitochondria (e.g., from rat liver) AddMito Add Mitochondria to Chamber Isolation->AddMito Setup Setup and Calibrate Respirometer Setup->AddMito AddSub Add Respiratory Substrates AddMito->AddSub AddCTN Add this compound AddSub->AddCTN AddADP Add ADP (Induce State 3) AddCTN->AddADP MeasureO2 Measure Oxygen Consumption Rates AddCTN->MeasureO2 Monitor State 4 AddUncoupler Add Uncoupler (e.g., FCCP) AddADP->AddUncoupler AddADP->MeasureO2 Monitor State 3 AddUncoupler->MeasureO2 Monitor Max Respiration Calculate Calculate RCR and ADP/O Ratio MeasureO2->Calculate

Caption: Workflow for assessing mitochondrial respiration.

Measurement of Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the MMP assay.

  • Dye Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.

Conclusion

The evidence presented in this technical guide highlights the significant threat that this compound poses to mitochondrial health. Its ability to induce oxidative stress, disrupt mitochondrial membrane potential, inhibit respiratory chain function, and trigger apoptosis underscores the importance of continued research in this area. For drug development professionals, understanding these mechanisms is crucial for designing effective therapeutic strategies to counteract the toxic effects of this compound and other mitochondrial toxins. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the intricate details of this compound-induced mitochondrial dysfunction.

References

Citrinin: An In-Depth In Vivo Analysis of Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant-based products, posing a potential health risk to both humans and animals[1][2]. Recognized primarily for its nephrotoxicity, this compound's toxicological profile also includes hepatotoxic and carcinogenic properties[2][3]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo absorption and metabolism of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Absorption and Pharmacokinetics

This compound is readily absorbed after oral administration, although its bioavailability varies significantly across species. In humans, the absorption is estimated to be at least 40%[4]. In vivo studies in various animal models have provided key pharmacokinetic parameters that are summarized in the tables below.

Quantitative Pharmacokinetic Data

The following tables present a summary of the key pharmacokinetic parameters of this compound and its major metabolite, dihydrocitrinone (DH-CIT), in different species.

Table 1: Pharmacokinetic Parameters of this compound (CIT) in Humans

ParameterValueReference
Oral Bioavailability≥40%[4]
Elimination Half-life (t½) in Plasma9.4 hours (median)[5]
Elimination Half-life (t½) in Urine6.7 hours (median)[5]
Cumulative Urinary Excretion (24h)32.9% - 70.8% (median 40.2%) of total CIT (CIT + DH-CIT)[5]

Table 2: Pharmacokinetic Parameters of Dihydrocitrinone (DH-CIT) in Humans

ParameterValueReference
Elimination Half-life (t½) in Urine8.9 hours (median)[5]

Table 3: Comparative Pharmacokinetic Parameters of this compound in Animal Models

SpeciesRoute of AdministrationDoseOral Bioavailability (%)Tmax (hours)Elimination t½ (hours)Reference
PigsOral50 µg/kg bw37 - 440.9226.81 (IV)[6]
Broiler ChickensOral250 µg/kg bw113 - 1317.331.97 (IV)[6]
RatsOral (gavage)50 mg/kgNot Reported5.67 ± 0.825.75 ± 1.13[7]

Distribution

Following absorption, this compound is distributed to various tissues, with the highest concentrations typically found in the kidneys and liver, which are its primary target organs for toxicity[4][8].

Quantitative Tissue Distribution Data

Table 4: Tissue Distribution of this compound in Rats after a Single Oral Dose (50 mg/kg)

TissueCmax (µg/g or µg/mL)Tmax (hours)Reference
Kidney7.85 ± 1.234[7]
Lung5.88 ± 0.984[7]
Liver4.56 ± 0.768[7]
Spleen2.13 ± 0.458[7]
Heart1.54 ± 0.328[7]
Plasma0.87 ± 0.335.67[7]

Metabolism

The primary metabolic pathway for this compound in vivo is the reduction to its less toxic metabolite, dihydrocitrinone (DH-CIT)[5][9]. This biotransformation is considered a detoxification step[9].

Metabolic Pathway of this compound

The enzymatic conversion of this compound to dihydrocitrinone involves the reduction of a ketone group. This process is a key determinant of the overall toxicity of this compound.

Citrinin_Metabolism CIT This compound DH_CIT Dihydrocitrinone (DH-CIT) CIT->DH_CIT Reduction (Detoxification)

This compound Metabolic Pathway

Excretion

This compound and its metabolites are primarily excreted through the urine[5]. Fecal excretion has also been observed, suggesting a role for biliary excretion and enterohepatic circulation. In humans, a significant portion of an oral dose is excreted in the urine as both the parent compound and DH-CIT within 24 hours[5].

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in this guide, providing a framework for researchers to design and execute similar studies.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical design for assessing the toxicokinetics of this compound in a rat model.

Toxicokinetic_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Selection Select healthy male/female rats (e.g., Sprague-Dawley, Wistar) Acclimatization Acclimatize animals for at least 1 week Animal_Selection->Acclimatization Fasting Fast animals overnight (12h) before dosing Acclimatization->Fasting Oral_Gavage Administer a single oral dose (e.g., 50 mg/kg bw) via gavage Fasting->Oral_Gavage Dose_Prep Prepare this compound solution/suspension (e.g., in corn oil) Dose_Prep->Oral_Gavage Blood_Collection Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Oral_Gavage->Blood_Collection Urine_Feces_Collection Collect urine and feces over 24h Oral_Gavage->Urine_Feces_Collection Tissue_Harvesting Euthanize animals and harvest tissues (kidney, liver, etc.) at the end of the study Oral_Gavage->Tissue_Harvesting Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Sample_Prep Prepare samples for analysis (e.g., protein precipitation, SPE) Plasma_Separation->Sample_Prep Urine_Feces_Collection->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MSMS Quantify this compound and metabolites using a validated LC-MS/MS method Sample_Prep->LC_MSMS PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) LC_MSMS->PK_Analysis

Experimental Workflow for a Rat Toxicokinetic Study
Sample Preparation for LC-MS/MS Analysis

Accurate quantification of this compound and its metabolites requires robust sample preparation to remove matrix interferences.

  • Plasma/Serum:

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis[9].

  • Urine:

    • Enzymatic Hydrolysis (optional, for conjugated metabolites): Incubate urine with β-glucuronidase/sulfatase.

    • Solid Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the urine sample.

      • Wash the cartridge with water to remove polar impurities.

      • Elute this compound and its metabolites with methanol or an appropriate organic solvent mixture.

      • Evaporate the eluate and reconstitute for analysis[9][10].

    • Immunoaffinity Column (IAC) Cleanup: For higher selectivity, pass the urine sample through an immunoaffinity column specific for this compound[10].

  • Tissues:

    • Homogenization: Homogenize a known weight of tissue in a suitable buffer or solvent (e.g., acetonitrile/water).

    • Extraction: Perform liquid-liquid extraction or solid-phase extraction on the homogenate to isolate the analytes.

    • Follow similar evaporation and reconstitution steps as for plasma and urine before LC-MS/MS analysis.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its metabolites in biological matrices[5][11].

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Signaling Pathways in this compound-Induced Toxicity

This compound exerts its toxic effects by modulating several intracellular signaling pathways, primarily leading to oxidative stress and apoptosis.

This compound-Induced Apoptosis via the Intrinsic Mitochondrial Pathway

This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial-dependent pathway[12][13][14][15][16].

Citrinin_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Dysregulation cluster_caspase Caspase Cascade Activation CIT This compound ROS Increased Reactive Oxygen Species (ROS) CIT->ROS Bax_Bcl2 Increased Bax/Bcl-2 ratio ROS->Bax_Bcl2 MMP Loss of Mitochondrial Membrane Potential (MMP) Bax_Bcl2->MMP CytoC Cytochrome c release MMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-Induced Mitochondrial Apoptosis Pathway
Involvement of MAPK Signaling Pathways

This compound has also been demonstrated to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK and JNK, which can contribute to both cell survival and apoptosis depending on the cellular context[17][18][19][20].

Citrinin_MAPK_Pathway cluster_mapk MAPK Activation cluster_downstream Downstream Effects CIT This compound ERK ERK1/2 Phosphorylation CIT->ERK JNK JNK Phosphorylation CIT->JNK Gene_Expression Altered Gene Expression (e.g., c-fos, c-jun) ERK->Gene_Expression Apoptosis_Regulation Modulation of Apoptosis ERK->Apoptosis_Regulation JNK->Gene_Expression JNK->Apoptosis_Regulation

This compound and MAPK Signaling

Conclusion

This technical guide provides a comprehensive overview of the in vivo absorption and metabolism of this compound, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms of its toxicity. The significant inter-species differences in the pharmacokinetics of this compound highlight the importance of selecting appropriate animal models for toxicological studies and for extrapolating data to human health risk assessments. The elucidation of the signaling pathways involved in this compound-induced toxicity offers potential targets for the development of strategies to mitigate its adverse health effects. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and address the challenges posed by this prevalent mycotoxin.

References

Methodological & Application

Application Note & Protocol: Determination of Citrinin in Rice by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citrinin is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. It can contaminate various food commodities, including rice, during storage. Due to its nephrotoxic properties, the monitoring of this compound levels in food is crucial for consumer safety. This application note provides a detailed protocol for the quantitative determination of this compound in rice samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The method involves an efficient extraction and clean-up procedure to ensure accurate and sensitive detection.

Experimental Protocols

1. Principle

This method is based on the extraction of this compound from a homogenized rice sample using an acetonitrile/water solution. The extract is then purified using an immunoaffinity column (IAC) to remove interfering matrix components. The purified extract is analyzed by reversed-phase HPLC with fluorescence detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

2. Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, resistivity ≥ 18 MΩ·cm).

  • Reagents: Sodium chloride (NaCl), Phosphate buffered saline (PBS), Formic acid.

  • Standards: this compound standard solution (concentration to be specified by the supplier).

  • Columns: Immunoaffinity columns (IAC) specific for this compound.

  • Filters: 0.22 µm syringe filters (Nylon).

3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Analytical balance.

  • Homogenizer/blender.

  • Centrifuge.

  • Vortex mixer.

  • pH meter.

  • Solid-phase extraction (SPE) manifold (for IAC).

4. Sample Preparation and Extraction

  • Homogenization: Weigh 20 g of a representative rice sample and grind it to a fine powder.

  • Extraction:

    • Transfer the homogenized sample to a 250 mL conical flask.

    • Add 100 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a Whatman No. 1 filter paper.

5. Clean-up using Immunoaffinity Column (IAC)

  • Dilution: Dilute a portion of the filtered extract with PBS (pH 7.4) to reduce the acetonitrile concentration to below 10%.

  • Column Loading: Pass the diluted extract through the this compound-specific immunoaffinity column at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the column with 10 mL of PBS to remove unbound impurities.

  • Elution: Elute the bound this compound from the column with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

6. HPLC-FLD Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 50:50:0.1, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 30 °C.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm.[1][2]

    • Emission Wavelength: 500 nm.[1][2]

7. Calibration

Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

8. Calculation

The concentration of this compound in the original rice sample is calculated using the following formula:

This compound Concentration (µg/kg) = (A_sample / Slope) * (V_final / W_sample) * DF

Where:

  • A_sample = Peak area of this compound in the sample extract.

  • Slope = Slope of the calibration curve.

  • V_final = Final volume of the reconstituted extract (in mL).

  • W_sample = Weight of the rice sample (in g).

  • DF = Dilution factor during sample preparation.

Data Presentation

Table 1: HPLC-FLD Method Parameters

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (50:50:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30 °C
Excitation Wavelength 330 nm[1][2]
Emission Wavelength 500 nm[1][2]

Table 2: Method Validation Data Summary

ParameterResultReference
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) 1.5 µg/kg[3]
Limit of Quantification (LOQ) 5.0 µg/kg[1][3]
Recovery 72.5% - 92.8%[3]
Precision (RSD) < 7.1%[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis start Rice Sample homogenize Homogenization (Grinding) start->homogenize extract Extraction (Acetonitrile/Water) homogenize->extract centrifuge Centrifugation & Filtration extract->centrifuge dilute Dilution with PBS centrifuge->dilute iac_load IAC Loading dilute->iac_load iac_wash IAC Washing iac_load->iac_wash iac_elute IAC Elution (Methanol) iac_wash->iac_elute reconstitute Evaporation & Reconstitution iac_elute->reconstitute hplc_inject HPLC-FLD Injection reconstitute->hplc_inject data_acq Data Acquisition hplc_inject->data_acq quantify Quantification data_acq->quantify end Result (µg/kg) quantify->end

Caption: Experimental workflow for this compound detection in rice.

logical_relationship cluster_hplc HPLC System cluster_detection Fluorescence Detection Principle pump Pump Mobile Phase injector Injector Sample pump->injector column C18 Column Separation injector->column detector Fluorescence Detector Detection column->detector excitation Excitation 330 nm detector->excitation Excites This compound This compound Molecule Fluorophore excitation->this compound emission Emission 500 nm This compound->emission data_system Data System emission->data_system Signal

Caption: Logical relationship of the HPLC-FLD system.

References

Application Notes and Protocols for Immunoaffinity Column Cleanup in Citrinin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of immunoaffinity column (IAC) cleanup for the analysis of citrinin, a mycotoxin of significant concern in food safety and drug development. The methodologies outlined are designed to ensure high-purity extracts for subsequent analytical determination by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1] It can contaminate a variety of agricultural commodities such as cereals, rice, and particularly red yeast rice, which is used in food supplements.[1][2] Due to its potential health risks, including nephrotoxicity, genotoxicity, and carcinogenicity, regulatory bodies have set maximum levels for this compound in certain foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][2]

Immunoaffinity column cleanup is a highly specific and efficient sample preparation technique that utilizes monoclonal antibodies covalently bound to a solid support.[3][4] This methodology allows for the selective capture of this compound from complex sample matrices, effectively removing interfering compounds and leading to cleaner extracts, improved analytical sensitivity, and enhanced accuracy.[1][4]

Principle of Immunoaffinity Column Cleanup

The core of the IAC cleanup method is the highly specific antigen-antibody reaction.[4] The process involves the following key steps:

  • Extraction: this compound is first extracted from the homogenized sample using a suitable solvent, typically a methanol/water mixture.[2][5][6]

  • Dilution and Filtration: The crude extract is then diluted, often with a phosphate-buffered saline (PBS) solution, to ensure optimal pH and ionic strength for antibody binding.[7][8] The diluted extract is filtered to remove particulate matter.

  • Column Application: The filtered extract is passed through the immunoaffinity column. The anti-citrinin antibodies immobilized on the column support specifically bind to the this compound molecules.[4]

  • Washing: The column is washed with a specific buffer to remove unbound and non-specifically bound matrix components, while the this compound remains bound to the antibodies.[4][8]

  • Elution: A strong solvent, such as methanol, is passed through the column to disrupt the antibody-antigen interaction and elute the purified this compound.[4][8]

  • Analysis: The purified eluate is then ready for analysis by HPLC-FLD or LC-MS/MS.[1]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_iac Immunoaffinity Column Cleanup cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with Solvent (e.g., Methanol/Water) Sample->Extraction Filtration1 Filtration of Crude Extract Extraction->Filtration1 Dilution Dilution with PBS Filtration1->Dilution Filtration2 Filtration of Diluted Extract Dilution->Filtration2 Load Load Sample Extract onto IAC Filtration2->Load Wash Wash Column to Remove Impurities Load->Wash Elute Elute this compound with Methanol Wash->Elute Analysis HPLC-FLD or LC-MS/MS Analysis Elute->Analysis

Fig. 1: Workflow for this compound Analysis using IAC Cleanup.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound in different matrices. It is recommended to validate the method for each specific matrix.

Protocol 1: this compound Analysis in Cereals (e.g., Rice, Corn, Wheat)

1. Sample Extraction

  • Weigh 25 g of the homogenized sample into a blender jar.

  • Add 100 mL of methanol:water (75:25, v/v).[2][6]

  • Blend at high speed for 2 minutes.

  • Filter the extract through a fluted filter paper.

2. Immunoaffinity Column Cleanup

  • Dilute 10 mL of the filtrate with 40 mL of Phosphate Buffered Saline (PBS).

  • Pass the diluted extract through a this compound immunoaffinity column (e.g., EASI-EXTRACT® this compound) at a flow rate of approximately 1-2 mL/min.[7]

  • Wash the column with 10 mL of PBS at a flow rate of 5 mL/min.

  • Elute the bound this compound by passing 1.5 mL of methanol through the column and collect the eluate.

  • Pass 1.5 mL of deionized water through the column and collect in the same vial to ensure complete recovery.

3. HPLC-FLD Analysis

  • HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile and a trifluoroacetic acid (TFA) solution or phosphoric acid solution, for example, acetonitrile:TFA solution (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Fluorescence Detector Wavelengths: Excitation at 330-331 nm and Emission at 500 nm.[2][5][6]

Protocol 2: this compound Analysis in Red Yeast Rice

1. Sample Extraction

  • Weigh 5 g of the ground red yeast rice sample into a centrifuge tube.

  • Add 25 mL of 100% methanol.[2][6]

  • Vortex thoroughly and extract for 1 hour with shaking.

  • Centrifuge and collect the supernatant.

2. Immunoaffinity Column Cleanup

  • Dilute 5 mL of the supernatant with 20 mL of PBS.

  • Follow steps 2.2 to 2.5 from Protocol 1.

3. HPLC-FLD Analysis

  • Follow the HPLC-FLD conditions outlined in Protocol 1.

Protocol 3: this compound Analysis in Spices and Infant Cereals

This protocol is adapted from a validated method for complex matrices.[7][8][9]

1. Sample Extraction (Spices)

  • Weigh 25 g of the ground spice sample into a blender jar.

  • Add 200 mL of 75% methanol.[7]

  • Blend at low speed for 2 minutes.[7]

  • Filter the extract through Whatman No. 113 filter paper.[7]

2. Immunoaffinity Column Cleanup (Spices)

  • Dilute 30 mL of the filtrate in 120 mL of PBS.[7]

  • Filter the diluted solution through glass microfiber paper.[7]

  • Pass 40 mL of the filtrate through an EASI-EXTRACT® this compound IAC at a flow rate of 2 mL/min.[7]

  • Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) at 5 mL/min.[7][8]

  • Elute the this compound with 1 mL of methanol followed by 1 mL of water into an amber vial.[7][8]

3. HPLC-FLD Analysis

  • Follow the HPLC-FLD conditions outlined in Protocol 1.

Performance Data

The following table summarizes the performance characteristics of immunoaffinity column cleanup methods for this compound analysis in various food matrices as reported in the literature.

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Rice, Corn, PepperNot Specified61 - 96.63.72 - 6.401030[5]
Wheat10 - 20080 - 1100.7 - 4.3310[2][6]
Red Yeast Rice100 - 300080 - 1100.7 - 4.3310[2][6]
Red Yeast Rice25 - 20073 - 921.4 - 7.9Not ReportedNot Reported[2]
Red Yeast Rice, Monascus Colour50, 100, 20080.4 - 97.15.3 - 10.5Not ReportedNot Reported[3]
SpicesNot Specified>80<913[7][9]
Infant CerealsNot Specified>80<90.10.25[7][9]

Signaling Pathway and Logical Relationships

The logical relationship in the immunoaffinity cleanup process is a sequential flow of steps designed to isolate the target analyte. This can be visualized as a decision-making process where each step purifies the sample further.

Logical_Relationship Start Start: Contaminated Sample Extract Extraction Start->Extract Release this compound from Matrix Cleanup IAC Cleanup Extract->Cleanup Isolate this compound from Interferences Analyze Analysis Cleanup->Analyze Prepare for Quantification End End: Quantified this compound Level Analyze->End

References

Application Note: Quantitative Analysis of Citrinin in Red Yeast Rice Supplements

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] Its presence in red yeast rice, a popular dietary supplement used to manage cholesterol levels, is a significant health concern due to its nephrotoxic, hepatotoxic, embryocidal, and fetotoxic properties.[2][3][4] Regulatory bodies have set maximum allowable limits for this compound in these supplements, necessitating accurate and reliable quantitative analysis methods.[1][5] This application note provides detailed protocols for the quantitative analysis of this compound in red yeast rice supplements, focusing on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical techniques are available for the quantification of this compound in food and supplements. While Enzyme-Linked Immunosorbent Assay (ELISA) can be used for rapid screening, chromatographic methods like HPLC-FLD and LC-MS/MS are preferred for their higher sensitivity, specificity, and accuracy, making them suitable for regulatory compliance and research.[6][7] LC-MS/MS, in particular, has become the gold standard for mycotoxin analysis due to its superior performance.[8]

A comparative summary of the performance of different analytical methods is presented below.

ParameterHPLC-FLDLC-MS/MSELISA
Limit of Detection (LOD) ~250 µg/kg[9][10]0.07 - 1.0 µg/kg[9][10][11]~0.2 ng/mL
Limit of Quantification (LOQ) ~825 µg/kg[9][10]0.24 - 3.0 µg/kg[9][10][11]Not specified
**Linearity (R²) **>0.999>0.999[9][10]Not specified
Recovery >80%75.4% - 106.5%[9][10][11]83.6% - 92.0%[12]
Specificity ModerateHighHigh (monoclonal Ab)
Throughput ModerateHighHigh

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in red yeast rice food supplements.[13]

1. Sample Preparation (QuEChERS Extraction)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction process.[3][11]

  • Pre-treatment: Determine the average weight of the supplement capsules or tablets.[13]

  • Extraction:

    • Weigh the appropriate number of tablets or capsules into a 500 mL polypropylene bottle.[13]

    • For each gram of sample, add 2.5 mL of dispersion solution (10% NaCl in water containing 1% HCl + 1% HAc).[13] Shake for 15 minutes.

    • Add 5.0 mL of extraction solution (acetonitrile with 1% HCl + 1% HAc) per gram of sample.[13]

    • Shake mechanically for 30 minutes.[13]

    • Transfer 15 mL of the mixture to a 50 mL centrifuge tube.

    • Add 100 µL of ¹³C₁₃-citrinin internal standard solution (1.0 µg/mL).[13]

    • Add 4 g of magnesium sulfate and 1 g of sodium chloride.[13]

    • Vortex for 30 seconds and centrifuge at 3500 rpm for 10 minutes.[13]

  • Dilution: Dilute the upper acetonitrile phase 10-fold with a dilution solution (MeOH/water/HAc, 80/18/2 v/v/v).[13]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 5 mM Ammonium Acetate / 0.05% Acetic Acid in water[13]

    • Mobile Phase B: 5 mM Ammonium Acetate / 0.05% Acetic Acid in methanol[13]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • This compound: Monitor at least two transitions (e.g., precursor ion m/z 251.1 -> product ions m/z 233.1, 205.1).

      • ¹³C₁₃-Citrinin (Internal Standard): Adjust m/z values accordingly.

3. Data Analysis and Quantification

  • Construct a calibration curve using this compound standards of known concentrations.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis of this compound by HPLC-FLD

This method is suitable for laboratories without access to LC-MS/MS instrumentation.

1. Sample Preparation (Immunoaffinity Column Clean-up)

  • Extraction:

    • Homogenize the red yeast rice supplement sample.

    • Extract a known weight of the sample with a methanol/water mixture.[2][4]

    • Filter the extract.

  • Clean-up:

    • Dilute the filtered extract with a phosphate buffer solution (e.g., 0.01 M H₃PO₄, pH 7.5).[2]

    • Pass the diluted extract through an immunoaffinity column specific for this compound.[2][4]

    • Wash the column with the phosphate buffer to remove interfering substances.[2]

    • Elute the this compound from the column with a methanol/phosphate buffer solution (e.g., pH 2.5, 7:3 v/v).[2]

2. HPLC-FLD Instrumentation and Conditions

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Fluorescence Detector (FLD):

    • Excitation Wavelength: 331 nm

    • Emission Wavelength: 500 nm

3. Data Analysis and Quantification

  • Prepare a calibration curve from this compound standards.

  • Quantify the this compound concentration in the samples based on the peak area in the chromatogram and the calibration curve.

Method Validation Parameters

The following table summarizes key validation parameters for the LC-MS/MS method for this compound analysis in red yeast rice supplements.[9][11]

ParameterResult
Linearity Range 0.1 - 100 µg/L[9]
Correlation Coefficient (R²) > 0.999[9]
Limit of Detection (LOD) 0.07 µg/kg[11]
Limit of Quantification (LOQ) 0.24 µg/kg[11]
Recovery 82 - 104%[11]
Relative Standard Deviation (RSD) < 14%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Red Yeast Rice Supplement weigh Weighing start->weigh disperse Dispersion Solution Addition weigh->disperse extract Extraction with Acetonitrile disperse->extract shake Mechanical Shaking extract->shake centrifuge Centrifugation shake->centrifuge dilute Dilution of Supernatant centrifuge->dilute inject Injection into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Reporting Results quantify->report

Caption: LC-MS/MS workflow for this compound analysis.

hplc_workflow cluster_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis cluster_data Data Analysis start_hplc Red Yeast Rice Supplement extract_hplc Extraction (Methanol/Water) start_hplc->extract_hplc cleanup Immunoaffinity Column Cleanup extract_hplc->cleanup elute Elution cleanup->elute inject_hplc Injection into HPLC elute->inject_hplc separation_hplc Chromatographic Separation inject_hplc->separation_hplc detection_hplc Fluorescence Detection separation_hplc->detection_hplc quantify_hplc Quantification detection_hplc->quantify_hplc result_hplc Final Result quantify_hplc->result_hplc

Caption: HPLC-FLD workflow for this compound analysis.

References

Application Notes and Protocols for the Development of Certified Reference Materials for Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a common contaminant in a variety of agricultural commodities such as grains, fruits, and spices, and can also be found in fermented products like red yeast rice. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of this compound in food and feed is a significant safety concern. Accurate and reliable quantification of this compound is therefore crucial for regulatory compliance, quality control, and risk assessment.

Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and metrological traceability of analytical measurements. These materials are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The development of this compound CRMs involves a multi-step process that includes material selection and preparation, characterization, and the assessment of homogeneity and stability.

These application notes provide a comprehensive overview and detailed protocols for the development of certified reference materials for this compound, intended to guide researchers and analytical scientists in producing their own in-house reference materials or in understanding the rigorous process behind commercially available CRMs.

Data Presentation: Characterization of this compound Reference Materials

The following tables summarize the key performance characteristics of in-house developed this compound-incurred reference materials, as determined through an international collaborative study.[1][2][3][4] These materials were prepared by fungal cultivation on various matrices.[1][2][3][4]

Table 1: Assigned Values and Precision Data for this compound-Incurred Reference Materials

Reference Material MatrixTarget this compound LevelAssigned Value (µg/kg)Within-Laboratory Precision (RSDr) %Between-Laboratory Precision (RSDR) %
Red Yeast Rice (RYR)Low38.0 ± 3.16.410.2
Red Yeast Rice (RYR)High1913 ± 1228.515.3
Wheat FlourLow31.1 ± 2.414.625.8
Ginkgo Biloba Leaves (GBL)Low30.2 ± 2.812.122.4
Food Supplement - RYRLow22.1 ± 2.89.818.7
Food Supplement - RYRHigh1867 ± 947.914.9
Food Supplement - GBLLow21.7 ± 3.213.537.3

Data sourced from an international collaborative study involving eighteen laboratories.[1][2][4] Assigned values are consensus means from the participants' results.[1] RSDr: Relative Standard Deviation of Repeatability RSDR: Relative Standard Deviation of Reproducibility

Experimental Workflow for this compound CRM Development

The development of a certified reference material for this compound is a structured process that ensures the final product is homogenous, stable, and has a well-characterized property value with a known uncertainty. The following diagram illustrates the key stages of this workflow.

CRM_Development_Workflow cluster_prep Material Preparation cluster_char Characterization and Certification A Selection of Matrix (e.g., Red Yeast Rice, Wheat) C Solid-State Fermentation (Incurred Contamination) A->C B Selection of this compound- Producing Fungal Strain (e.g., Penicillium citrinum) B->C D Drying, Grinding, and Homogenization C->D E Preliminary Characterization (Approximate Concentration) D->E F Homogeneity Study (ISO 13528 / ISO Guide 35) E->F G Stability Study (Short-term and Long-term) E->G H Characterization by Multiple Laboratories/ Methods (e.g., LC-MS/MS) E->H I Assignment of Certified Value F->I J Estimation of Measurement Uncertainty G->J H->I I->J K Issuance of Certificate J->K

Figure 1: Workflow for the development of a this compound CRM.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the development of this compound certified reference materials.

Protocol 1: Production of Incurred this compound Reference Material via Solid-State Fermentation

Objective: To produce a batch of solid matrix material (e.g., rice or wheat) with a homogenous, incurred contamination of this compound through fungal fermentation.

Materials:

  • Substrate: Rice or wheat grains

  • Fungal Strain: A known this compound-producing strain, such as Penicillium citrinum or Monascus purpureus.

  • Culture Medium (for inoculum preparation): Potato Dextrose Agar (PDA) or similar.

  • Fermentation Vessels: Autoclavable flasks or trays.

  • Sterile Water

  • Incubator

  • Grinder/Mill

  • Homogenizer

Procedure:

  • Substrate Preparation:

    • Wash the rice or wheat grains thoroughly with water.

    • Soak the grains in water for a specified period (e.g., overnight) to achieve a desired moisture content.[5]

    • Autoclave the soaked grains at 121°C for 20 minutes to sterilize the substrate.[5]

  • Inoculum Preparation:

    • Culture the selected fungal strain on PDA plates at 30°C for 7-10 days until sporulation is observed.[5][6]

    • Prepare a spore suspension by adding sterile water to the mature culture and gently scraping the surface with a sterile loop.[3]

    • Adjust the spore concentration of the suspension as needed (e.g., 10^6 spores/mL).[3]

  • Solid-State Fermentation:

    • Inoculate the sterilized substrate with the fungal spore suspension (e.g., 10% v/w).[5]

    • Mix thoroughly to ensure even distribution of the inoculum.

    • Incubate the inoculated substrate under controlled conditions. For Penicillium citrinum on wheat, incubation at 30°C for an extended period (e.g., up to 2 months) can be used to study this compound accumulation kinetics.[1] For Monascus purpureus on rice, incubation at 30°C for 10-14 days is common.[5][7]

    • Monitor the fermentation process for fungal growth and this compound production at regular intervals.

  • Post-Fermentation Processing:

    • Stop the fermentation by drying the material (e.g., at 60°C for 12 hours) to a low water activity to inhibit further fungal growth and mycotoxin production.[5]

    • Grind the dried, fermented material to a fine, uniform powder using a mill.

    • Homogenize the powdered material thoroughly to ensure a uniform distribution of this compound.

    • Package the candidate reference material in appropriate containers and store under controlled conditions (e.g., +4°C).[1][2][3][4]

Protocol 2: Homogeneity and Stability Testing

Objective: To assess the between-unit and within-unit homogeneity and the stability of the candidate reference material according to ISO 13528 and ISO Guide 35.[1][2][3][4]

Homogeneity Testing:

  • Randomly select a representative number of units from the batch of the candidate reference material.

  • From each selected unit, take multiple sub-samples for analysis.

  • Analyze the sub-samples for this compound concentration using a validated analytical method with sufficient repeatability.

  • Perform a statistical analysis of the results, typically using one-way analysis of variance (ANOVA), to assess if the between-unit variation is statistically significant compared to the within-unit variation.

Stability Testing:

  • Short-Term Stability (for transport simulation):

    • Store a set of reference material units at elevated temperatures (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

    • Analyze the this compound concentration at different time points and compare it to the concentration in units stored under the recommended long-term storage conditions (e.g., +4°C).

  • Long-Term Stability:

    • Store a set of reference material units under the proposed long-term storage conditions.

    • Analyze the this compound concentration at regular intervals over an extended period (e.g., several months to years).

    • Evaluate the data for any significant trends of degradation over time.

Protocol 3: Characterization and Value Assignment

Objective: To determine the certified value of this compound in the reference material and its associated uncertainty.

Procedure:

  • Interlaboratory Comparison:

    • Distribute units of the candidate reference material to a number of competent laboratories.

    • Each laboratory analyzes the material for this compound concentration using their own validated analytical methods, preferably based on a common, robust technique like LC-MS/MS.[1][2][3][4]

  • Data Analysis and Value Assignment:

    • Collect the results from all participating laboratories.

    • Statistically analyze the data to identify and handle any outliers.

    • Calculate the consensus value (e.g., the mean or median of the accepted laboratory means), which will become the certified value.[1]

  • Uncertainty Estimation:

    • Estimate the combined uncertainty of the certified value by considering all major sources of uncertainty, including:

      • Uncertainty from the characterization (interlaboratory comparison).

      • Uncertainty due to potential inhomogeneity.

      • Uncertainty related to the stability of the material.

Protocol 4: Analytical Method for this compound Quantification (LC-MS/MS)

Objective: To provide a reliable and sensitive method for the quantification of this compound in the reference material matrices.

Sample Preparation (QuEChERS-based approach):

  • Weigh a representative portion of the homogenized sample (e.g., 4.0 g) into a centrifuge tube.[1]

  • Add a suitable extraction solvent mixture, for example, ethyl acetate/acetonitrile/glacial acetic acid (75:24:1, v:v:v).[1]

  • Shake vigorously for an extended period (e.g., 60 minutes).[1]

  • Add partitioning salts such as magnesium sulfate and sodium chloride to induce phase separation.[1]

  • Centrifuge to separate the organic layer.

  • Transfer an aliquot of the supernatant (organic layer) for further clean-up or direct analysis.

  • The extract may be diluted and filtered before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI), usually in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two characteristic precursor-to-product ion transitions for this compound for confirmation and quantification.

Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent or in a matrix-matched blank extract.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Conclusion

The development of certified reference materials for this compound is a meticulous process that underpins the reliability of analytical data for this important mycotoxin. By following standardized protocols for material preparation, homogeneity and stability testing, and characterization, it is possible to produce high-quality reference materials. These materials are essential for method validation, quality control, and ensuring the comparability of measurement results across different laboratories, ultimately contributing to the safety of the food and feed supply.

References

Application Notes and Protocols for the Quantification of Citrinin in Animal Feed Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus.[1][2] This toxic secondary metabolite can contaminate a wide range of agricultural commodities, including grains and cereals, which are primary components of animal feed.[2][3] The presence of this compound in animal feed is a significant concern due to its nephrotoxic, hepatotoxic, and genotoxic effects in various animal species.[1][2] Monitoring this compound levels in feed is crucial for ensuring animal health, productivity, and the safety of animal-derived food products.[4][5] This document provides detailed application notes and protocols for the quantification of this compound in animal feed samples using various analytical techniques.

Occurrence of this compound in Animal Feed

This compound contamination is a global issue, with varying levels of incidence and concentration reported in different types of animal feed. A selection of reported quantitative data is summarized in the table below for easy comparison.

Feed MatrixCountry/RegionNo. of Samples AnalyzedIncidence Rate (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Chicken and Pig FeedBelgium90>50-[6][7]
Cereals and FeedstuffsCroatia & Bosnia & Herzegovina408 (total)50 - 7615 - 42923 - 103[8]
Feed and Feed IngredientsIndia41220.08 (this compound)1.14 - 899.78 (all mycotoxins)-[5]
Wheat Grain and Processed Sunflower SeedsRussiaNot specifiedHigh frequency of co-occurrence with Ochratoxin A--[9]

LOQ: Limit of Quantification

Experimental Protocols

Several analytical methods are available for the quantification of this compound in animal feed, each with its own advantages and limitations. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used method for this compound analysis due to the natural fluorescence of the molecule.[10][11] Immunoaffinity column (IAC) cleanup is often employed to remove matrix interferences and enhance sensitivity.[12][13]

a. Sample Preparation (Immunoaffinity Column Cleanup)

  • Extraction: Weigh 25 g of the ground animal feed sample and add 100 mL of methanol/water (75:25, v/v). Homogenize at high speed for 3 minutes.[12]

  • Filtration: Filter the extract through a fluted filter paper.

  • Dilution: Dilute 10 mL of the filtrate with 40 mL of phosphate-buffered saline (PBS).

  • IAC Cleanup: Pass the diluted extract through a this compound-specific immunoaffinity column (e.g., EASI-EXTRACT®) at a flow rate of approximately 2 mL/min.[14]

  • Washing: Wash the column with 10 mL of PBS to remove unbound impurities.

  • Elution: Elute the bound this compound from the column by passing 1.5 mL of methanol, and collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

b. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 55:43:2, v/v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 500 nm.[12]

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.

c. Performance Characteristics

  • Limit of Detection (LOD): 3 µg/kg[12]

  • Limit of Quantification (LOQ): 10 µg/kg[12]

  • Recoveries: 80-110%[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, making it an excellent confirmatory method.[6][10] A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed for rapid sample preparation.[6][15]

a. Sample Preparation (QuEChERS-based Extraction)

  • Extraction: Weigh 4 g of the ground animal feed sample into a 50 mL centrifuge tube. Add 10 mL of an aqueous solution of hydrochloric acid (water:glacial acetic acid, 99:1, v:v).[16]

  • Add 20 mL of an extraction solvent mixture of ethyl acetate/acetonitrile/glacial acetic acid (75:24:1, v:v:v).[16]

  • Shake vigorously for 60 minutes.[16]

  • Salting Out: Add 6 g of magnesium sulfate and 1.5 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge.[16]

  • Supernatant Transfer: Transfer an aliquot of the upper organic layer into a clean tube.

  • Internal Standard Addition: Add an internal standard solution (e.g., ¹³C-labeled this compound) to the extract.[16]

  • Filtration: Filter the extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[16]

b. UPLC-MS/MS Conditions

  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase: Gradient elution using a mixture of water and methanol, both containing a small percentage of a modifier like ammonium acetate and acetic acid.[17]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes can be used, as this compound can be detected in both.[6]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard for accurate quantification and confirmation.

c. Performance Characteristics

  • LOQ: As low as 0.1 µg/kg in certain matrices.[18]

  • Recoveries: Typically in the range of 72-110%.[18]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method suitable for analyzing a large number of samples.[11][19] Commercially available competitive ELISA kits are often used.[4][20]

a. Sample Preparation

  • Extraction: Follow the extraction procedure provided by the ELISA kit manufacturer. Typically, this involves extracting a known amount of the ground sample with a methanol/water solution.

  • Dilution: The extract is then diluted with a buffer provided in the kit.

b. ELISA Protocol (General Competitive ELISA)

  • Antibody Coating: Microtiter plate wells are pre-coated with antibodies specific to this compound.

  • Competitive Reaction: A known amount of the diluted sample extract and a fixed amount of enzyme-conjugated this compound are added to the wells. The free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibodies on the plate.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.

  • Color Development and Measurement: The intensity of the color is inversely proportional to the concentration of this compound in the sample. The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).[20]

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample with a standard curve prepared from calibrators of known concentrations.

c. Performance Characteristics

  • Detection Range: Varies depending on the kit, for example, 0.02-0.83 ng/mL.[20]

  • Sensitivity: Can be as low as 0.09 ng/mL.[20]

  • Recovery: Often in the range of 90-120%.[19][20]

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Sample B Extraction (Methanol/Water) A->B C Filtration B->C D Dilution with PBS C->D E Immunoaffinity Column Cleanup D->E F Washing E->F G Elution F->G H Evaporation & Reconstitution G->H I HPLC-FLD Analysis H->I J Data Acquisition & Quantification I->J

Caption: HPLC-FLD workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis A Weigh Sample B Extraction with Solvent & Acidified Water A->B C Salting Out (MgSO4 & NaCl) B->C D Centrifugation C->D E Transfer Supernatant D->E F Add Internal Standard E->F G Filtration F->G H LC-MS/MS Analysis G->H I Data Acquisition & Quantification H->I

Caption: LC-MS/MS workflow for this compound quantification.

ELISA_Workflow cluster_prep Sample Preparation cluster_analysis ELISA Protocol A Weigh Sample B Extraction A->B C Dilution B->C D Add Sample & Conjugate to Coated Plate C->D E Incubation (Competitive Binding) D->E F Washing E->F G Add Substrate F->G H Incubation (Color Development) G->H I Read Absorbance H->I J Quantification I->J

Caption: ELISA workflow for this compound screening.

Conclusion

The choice of analytical method for this compound quantification in animal feed depends on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or confirmation of results. For routine screening of a large number of samples, ELISA is a cost-effective and rapid option. For accurate and sensitive quantification, HPLC-FLD following immunoaffinity column cleanup is a reliable method. LC-MS/MS provides the highest level of sensitivity and selectivity and is the preferred method for confirmatory analysis and for complex matrices. Regular monitoring of this compound in animal feed is essential to safeguard animal health and ensure the safety of the food supply chain.[4][5]

References

Application Notes and Protocols for Assessing Citrinin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citrinin (CTN) is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus.[1][2] It is a common contaminant in stored grains, fruits, and other plant products, posing a potential health risk to humans and animals.[1][3] The toxic effects of this compound are diverse, with nephrotoxicity (kidney damage) being the most prominent.[3][4][5] However, it also exhibits hepatotoxic, genotoxic, and cytotoxic effects on various mammalian cells.[1][6] Understanding the mechanisms of this compound-induced cytotoxicity and having robust protocols to assess it are crucial for toxicological risk assessment and the development of potential therapeutic interventions.

These application notes provide detailed protocols for key assays used to evaluate the cytotoxic effects of this compound, focusing on cell viability, apoptosis, and the underlying signaling pathways.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its toxic effects through multiple mechanisms, primarily revolving around the induction of oxidative stress and apoptosis.[2][7] Exposure to this compound leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][8][9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt mitochondrial function.[4][8]

The mitochondrial or intrinsic pathway of apoptosis is a key mechanism in this compound-induced cell death.[1][8] This process involves:

  • Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6]

  • Mitochondrial Membrane Potential (MMP) Loss: The altered protein ratio leads to a loss of MMP.[1]

  • Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which then cleave key cellular substrates, culminating in apoptosis.[1][2][8]

Additionally, this compound has been shown to cause cell cycle arrest, typically at the G2/M phase, and DNA damage.[6][8][10]

G cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros Induces bax_bcl2 ↑ Bax/Bcl-2 Ratio mmp ↓ Mitochondrial Membrane Potential ros->mmp ros->bax_bcl2 cytochrome_c Cytochrome c Release mmp->cytochrome_c bax_bcl2->mmp caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess this compound-induced cytotoxicity involves a multi-tiered approach, starting with general viability assays and progressing to more specific assays to elucidate the mechanism of cell death.

G cluster_assays 3. Cytotoxicity & Apoptosis Assays start 1. Cell Culture & Seeding (e.g., SH-SY5Y, HEK293, HepG2) treatment 2. This compound Treatment (Dose- and Time-Response) start->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis other Mechanism Assays (ROS, Genotoxicity) treatment->other analysis 4. Data Acquisition (Plate Reader, Flow Cytometer) viability->analysis apoptosis->analysis other->analysis end 5. Data Analysis (IC50 Calculation, Statistical Analysis) analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The IC50 values for this compound can vary significantly depending on the cell line, exposure duration, and the assay used.[6]

Cell LineExposure TimeAssayIC50 Value (µM)Reference
SH-SY5Y24 hMTT77.1[6]
SH-SY5Y48 hMTT74.7[6]
SH-SY5Y24 hNeutral Red101.0[6]
SH-SY5Y48 hNeutral Red54.7[6]
SH-SY5Y24 hMTT250.9[11]
SH-SY5Y24 hMTT80[12]
SH-SY5Y48 hMTT50[12]
HEK29372 hMTT / LDH~60[5][13]
PK1524 hMTT73.5[6]
V7924 hNeutral Red70[6]
V7948 hNeutral Red53[6]
HepG224 hMTT155[6]
Mouse Sertoli24 hMTT116.5[6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include vehicle-treated (e.g., DMSO or ethanol) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL.[15] Add 10-20 µL of MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Membrane Integrity Assessment: LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, which is measured colorimetrically. The amount of color is proportional to the number of lysed cells.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Ensure wells are prepared for controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[18]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[18]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Apoptosis Detection: Annexin V/PI Staining Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[20]

Results Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[20]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Apoptosis Execution: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[21][22] This assay measures the activity of caspase-3 by using a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter.[23][24][25] When cleaved by active caspase-3 in a cell lysate, the reporter is released and can be quantified.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

  • Cell Lysis: Induce apoptosis and collect cells. Lyse the cells using the provided lysis buffer, typically by incubating on ice for 10-30 minutes.[9] Centrifuge the lysate to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay) to ensure equal protein loading for each sample.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well.[9] Add the 2X Reaction Buffer containing DTT and the Caspase-3 substrate (e.g., DEVD-pNA).[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9][21]

  • Measurement: Measure the absorbance (for colorimetric assays, at 400-405 nm) or fluorescence (for fluorometric assays) using a plate reader.[21][23][24]

  • Data Analysis: Compare the readings from this compound-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.[21]

References

Application of QuEChERS for Rapid and Efficient Analysis of Citrinin in Spices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a nephrotoxin that can contaminate a wide range of food commodities, including cereals, fruits, and spices. The complex and varied nature of spice matrices presents a significant analytical challenge for the accurate determination of this compound. Traditional methods for mycotoxin analysis often involve lengthy and labor-intensive sample preparation steps. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient alternative for the extraction and cleanup of this compound from complex spice matrices prior to chromatographic analysis.

This application note provides a detailed protocol for the analysis of this compound in various spices using a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is demonstrated to be reliable and rapid for the quantification of this compound in pigmented and complex spice matrices such as red chili, black pepper, and white pepper.[1]

Analytical Challenges and the QuEChERS Solution

The analysis of mycotoxins in spices is often hampered by significant matrix effects due to the presence of a wide variety of interfering compounds like pigments, essential oils, and fats.[2][3] These interferences can lead to signal suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and sensitivity of the method.[3]

The QuEChERS methodology effectively addresses these challenges by combining extraction and cleanup into a simple, two-step process. The initial extraction with an organic solvent (typically acetonitrile) and partitioning salts separates the analyte of interest from the bulk of the sample matrix. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with specific sorbents further removes interfering co-extractives, providing a cleaner extract for instrumental analysis. This approach minimizes matrix effects, improves analytical performance, and significantly reduces sample preparation time and solvent consumption.[4]

Method Performance

The presented QuEChERS-based LC-MS/MS method has been validated to meet the performance criteria required by the European Commission for mycotoxin analysis.[1] The method demonstrates good linearity, with coefficients of determination (R²) typically in the range of 0.9844–0.9997.[1] Recoveries for this compound are generally within the acceptable range of 70-120%, with good repeatability.[1] The use of matrix-matched calibration curves is recommended to compensate for any residual matrix effects and ensure accurate quantification.[1]

Experimental Protocols

Sample Preparation and Homogenization
  • Obtain a representative sample of the spice.

  • Finely grind the spice sample to a homogeneous powder using a laboratory mill or grinder.

  • Store the homogenized sample in a well-sealed container at room temperature, protected from light and moisture, until analysis.

QuEChERS Extraction

This protocol is a modification of the original QuEChERS method, adapted for spice matrices.

  • Weigh 1.0 ± 0.05 g of the homogenized spice sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water, vortex for 1 minute, and allow the sample to soak for 30 minutes. This hydration step is crucial for dry matrices like spices.[2][5]

  • Add 10 mL of acetonitrile containing 1% formic acid to the tube. The acidified acetonitrile improves the extraction efficiency of this compound.

  • Add the QuEChERS extraction salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve a clear separation of the organic and aqueous layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

For pigmented spices like red chili, a d-SPE cleanup step is often omitted as the sorbents can sometimes remove the analyte of interest along with the pigments. For other spices, the following cleanup can be applied.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate to improve ionization.

  • Injection Volume: Typically 5-20 µL.

  • MS/MS Detection: Operated in the positive electrospray ionization (ESI+) mode. Detection is performed in the Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in various spices using the QuEChERS method.

Spice MatrixSpiking Level (µg/kg)Recovery (%)Repeatability (RSDr, %)Reference
Black Pepper80 - 40093 - 1061 - 11[6]
White Pepper80 - 40093 - 1061 - 11[6]
Red Chilli80 - 40093 - 1061 - 11[6]

Table 1: Recovery and Repeatability of this compound in Spices.

Spice MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Black Pepper-65 - 146[6]
White Pepper-65 - 146[6]
Red Chilli-65 - 146[6]

Table 2: Limits of Detection and Quantification for this compound in Spices.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation Sample Spice Sample Grinding Grinding and Homogenization Sample->Grinding Weighing Weigh 1g of Sample Grinding->Weighing Hydration Add Water and Soak Weighing->Hydration Extraction Add Acetonitrile (1% HCOOH) Hydration->Extraction Salts Add MgSO4 and NaCl Extraction->Salts Shake Vortex/Shake Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Acetonitrile Supernatant Centrifuge1->Aliquot dSPE Add to d-SPE Tube (MgSO4, PSA) Aliquot->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS

Caption: QuEChERS workflow for this compound analysis in spices.

Logical_Relationship cluster_input Input cluster_process QuEChERS Process cluster_output Output & Goal SpiceMatrix Complex Spice Matrix (e.g., Chili, Pepper) Extraction Extraction (Acetonitrile, Salts) SpiceMatrix->Extraction Is subjected to Cleanup Cleanup (d-SPE) (Removes Interferences) Extraction->Cleanup Reduces Matrix Effects CleanExtract Clean Extract Cleanup->CleanExtract Yields AccurateAnalysis Accurate & Sensitive This compound Quantification CleanExtract->AccurateAnalysis Enables

Caption: Logical relationship of the QuEChERS methodology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Citrinin Extraction from Fatty Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on citrinin extraction from fatty food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty foods, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low this compound Recovery

Q: We are experiencing significantly low recovery of this compound from our fatty food samples (e.g., vegetable oils, nuts, cheese). What are the likely causes and how can we improve the recovery rate?

A: Low recovery of this compound from fatty matrices is a common challenge primarily due to matrix effects, where lipids and other co-extracted substances interfere with the analytical process.

Potential Causes:

  • Poor Liberation of this compound from the Matrix: this compound can be physically entrapped within the lipid fraction of the sample, preventing its efficient extraction into the solvent.

  • Inadequate Solvent Polarity: The extraction solvent may not be optimal for partitioning the moderately polar this compound from the nonpolar fatty matrix.

  • Matrix Effects in Analysis: Co-extracted fats and lipids can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.[1][2]

  • Suboptimal pH: The extraction efficiency of this compound, an acidic mycotoxin, is pH-dependent.

Solutions:

  • Optimize Sample Pre-treatment:

    • Defatting: For solid samples with high-fat content, a pre-extraction step with a nonpolar solvent like hexane can be employed to remove a significant portion of the lipids before this compound extraction.

    • Homogenization: Thoroughly homogenize the sample to ensure maximum surface area contact with the extraction solvent.

  • Refine Extraction Solvent System:

    • Solvent Composition: A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous solution is often effective. Acetonitrile is widely used in QuEChERS protocols for oil samples due to its ability to effectively dissolve mycotoxins with minimal co-extraction of matrix components.[3]

    • Acidification: Acidifying the extraction solvent (e.g., with formic acid, acetic acid, or hydrochloric acid) can improve the recovery of acidic mycotoxins like this compound by ensuring it is in a neutral form, which is more soluble in organic solvents.[4]

  • Implement Efficient Clean-up Strategies:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. C18 cartridges are commonly used for the clean-up of this compound extracts.[4][5] The basic steps involve conditioning the cartridge, loading the sample extract, washing away impurities, and eluting the purified this compound.

    • Dispersive Solid-Phase Extraction (d-SPE): As part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE with sorbents like C18 can be used to remove lipids and other interferences from the initial extract.[3][6]

    • Immunoaffinity Columns (IAC): For highly selective clean-up, IACs containing antibodies specific to this compound can be used.[4][7] This method provides a very clean extract, minimizing matrix effects.

  • Address Matrix Effects in LC-MS/MS:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples. This helps to compensate for signal suppression or enhancement.

    • Isotope-Labeled Internal Standards: The use of a ¹³C-labeled this compound internal standard is the most effective way to correct for matrix effects and losses during sample preparation.

LowRecoveryTroubleshooting start Low this compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Clean-up Step start->check_cleanup check_analysis Investigate Analytical Method start->check_analysis solution_solvent Optimize Solvent System (e.g., add acid, change polarity) check_extraction->solution_solvent Inefficient extraction? solution_homogenization Improve Sample Homogenization check_extraction->solution_homogenization Poor sample prep? solution_spe Implement/Optimize SPE or d-SPE check_cleanup->solution_spe High matrix interference? solution_iac Consider Immunoaffinity Columns (IAC) check_cleanup->solution_iac Need higher selectivity? solution_calibration Use Matrix-Matched Calibration check_analysis->solution_calibration Signal suppression/enhancement? solution_is Use Isotope-Labeled Internal Standard check_analysis->solution_is Persistent matrix effects?

Caption: General workflow for this compound extraction from fatty foods.

Protocol 2: Immunoaffinity Column (IAC) Clean-up for this compound in Olives (Optimized)

This protocol outlines the clean-up of an olive extract for this compound analysis.

  • Initial Extraction (Example):

    • Homogenize 10 g of olives with an appropriate extraction solvent (e.g., methanol/water mixture).

    • Filter the extract.

  • IAC Clean-up:

    • Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.

    • Pass the diluted extract through an immunoaffinity column specific for this compound at a controlled flow rate.

    • Wash the column with water or a wash buffer to remove unbound matrix components.

    • Elute the bound this compound from the column using a suitable solvent (e.g., methanol).

    • Collect the eluate for analysis.

  • Analysis:

    • The purified eluate can be directly injected into an HPLC-FLD system or an LC-MS/MS system for quantification.

Logical Relationship of Clean-up Methods

CleanupMethods crude_extract Crude Extract lle Liquid-Liquid Extraction (LLE) (Low Selectivity) crude_extract->lle spe Solid-Phase Extraction (SPE) (Moderate Selectivity) crude_extract->spe iac Immunoaffinity Column (IAC) (High Selectivity) crude_extract->iac clean_extract Clean Extract for Analysis lle->clean_extract May require further cleanup spe->clean_extract iac->clean_extract

Caption: Selectivity of different clean-up methods for this compound.

References

minimizing matrix effects in citrinin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing matrix effects in citrinin LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in your this compound analysis.[1][2][4]

Q2: What are the common sources of matrix effects in this compound analysis?

A: Common sources include residual sample components that were not removed during sample preparation, such as salts, lipids, pigments, and other small molecules present in complex matrices like food, feed, and biological fluids.[1]

Q3: How can I detect the presence of matrix effects in my assay?

A: A common method is the post-extraction addition technique.[5] This involves comparing the signal response of a pure this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion of a standard solution to identify regions of signal suppression or enhancement in the chromatogram.[2][3]

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[4][6][7][8][9] Since the SIL-IS has nearly identical physicochemical properties to the native this compound, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.[4]

Q5: Are there alternative strategies if a SIL-IS for this compound is not available?

A: Yes, several alternative strategies can be employed:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of this compound.[2][5][10] This approach helps to mimic the matrix effects seen in the actual samples.

  • Standard Addition: In this method, known amounts of this compound standard are spiked into the actual sample extracts at different concentration levels to create a calibration curve within each sample.[2][4][5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[2][4] However, this may compromise the limit of quantification (LOQ).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS/MS analysis.

Issue 1: Poor reproducibility and inaccurate quantification.
Potential Cause Recommended Solution
Significant matrix effectsImplement a more effective sample clean-up procedure (see Issue 2).
Use a stable isotope-labeled internal standard for this compound.[6][7]
Employ matrix-matched calibration curves.[2][10]
Inconsistent sample preparationEnsure consistent and precise execution of the extraction and clean-up steps for all samples, standards, and quality controls.
Instrument contaminationClean the ion source and ion optics of the mass spectrometer.[11]
Run system suitability tests to check for carryover.[1]
Issue 2: High background noise or interfering peaks.
Potential Cause Recommended Solution
Inadequate sample clean-upOptimize the sample preparation method. Consider using more selective techniques like Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC).[3][12][13]
For general screening, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be an effective sample preparation technique.[6][12][13][14]
Contaminated mobile phase or LC systemPrepare fresh mobile phases using high-purity solvents and additives.
Flush the LC system thoroughly.[11]
Carryover from previous injectionsImplement a robust needle wash protocol in your autosampler method.
Inject blank samples between high-concentration samples to assess and mitigate carryover.[1]
Issue 3: Low signal intensity or ion suppression.
Potential Cause Recommended Solution
Co-elution of matrix components with this compoundModify the chromatographic conditions (e.g., gradient profile, column chemistry) to improve the separation of this compound from interfering compounds.[4]
Enhance sample clean-up to remove the suppressing agents.
Suboptimal ion source parametersOptimize ion source parameters such as temperature, gas flows, and voltages to maximize this compound signal.[11]
Sample dilution is too highIf sample dilution was used to reduce matrix effects, try a lower dilution factor or improve the sample clean-up to allow for a more concentrated injection.[2][4]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for this compound

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of an acetonitrile/water/acetic acid mixture.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.[15]

  • Centrifugation: Vortex the tube vigorously and then centrifuge.

  • Clean-up (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a tube containing a dSPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Preparation: Vortex and centrifuge the dSPE tube. Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) Clean-up

SPE can provide a cleaner extract compared to dSPE.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., polymeric reverse-phase) with methanol followed by water.

  • Sample Loading: Load the initial sample extract (from a liquid-liquid extraction) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Matrix Effects cluster_solutions Solutions Sample Complex Sample (e.g., Food, Feed) Extraction Extraction (e.g., LLE, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE, IAC) Extraction->Cleanup LCMS LC-MS/MS System Cleanup->LCMS Data Raw Data LCMS->Data Assess Assess Matrix Effect (Post-extraction spike) Data->Assess Optimize Optimize Method Assess->Optimize Effect > Acceptable Limit Compensate Compensate for Effect Assess->Compensate Effect > Acceptable Limit ImproveCleanup Improve Clean-up Optimize->ImproveCleanup ModifyLC Modify LC Method Optimize->ModifyLC SIL_IS Use SIL-IS Compensate->SIL_IS MatrixMatch Matrix-Matched Calibration Compensate->MatrixMatch

Caption: Workflow for identifying and mitigating matrix effects in this compound LC-MS/MS analysis.

DecisionTree Start Inaccurate/Irreproducible This compound Quantification CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS CheckCleanup Is sample clean-up adequate? CheckIS->CheckCleanup Yes UseSIL Implement SIL-IS for best results CheckIS->UseSIL No CheckCal Are you using matrix-matched calibration? CheckCleanup->CheckCal Yes ImproveCleanup Improve clean-up (SPE, IAC) CheckCleanup->ImproveCleanup No UseMatrixMatch Implement matrix-matched calibration CheckCal->UseMatrixMatch No OptimizeLC Optimize LC separation to avoid co-elution CheckCal->OptimizeLC Yes

Caption: Decision tree for troubleshooting inaccurate this compound quantification due to matrix effects.

References

Technical Support Center: Addressing Citrinin Instability During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with citrinin instability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound instability?

A1: this compound is a sensitive mycotoxin susceptible to degradation under various conditions. The primary factors contributing to its instability are:

  • Temperature: this compound degrades at temperatures above 175 °C in dry conditions and above 100 °C in the presence of water.[1][2][3]

  • pH: this compound's stability and even its color are influenced by pH.[1][4][5][6] It can be degraded by both acidic and alkaline solutions.[1]

  • Light: Exposure to light, including visible and ultraviolet (UV) light, can cause this compound degradation.[7][8]

  • Presence of Other Molecules: The presence of certain molecules, such as hydrogen peroxide, can accelerate the degradation of this compound, especially in the presence of light.[7][8]

Q2: What are the known degradation products of this compound and are they toxic?

A2: Several degradation products of this compound have been identified, and their toxicity can vary. The main degradation products include:

  • This compound H1: A dimer of this compound that is considered to be more toxic than the parent compound.[2][3]

  • This compound H2: A less toxic degradation product.[2][3]

  • Dithis compound A: Another dimeric degradation product.[2][3]

  • Phenol A: This product appears to be primarily formed under acidic conditions.[2]

Q3: How can I minimize this compound degradation during sample extraction?

A3: To minimize this compound degradation during extraction, consider the following:

  • Solvent Selection: Use polar organic solvents such as methanol, ethanol, or acetonitrile for extraction.[1][5][6] A phosphate-ethanol mixture has been shown to be effective in removing this compound while retaining other compounds of interest.[9]

  • Temperature Control: Perform extractions at room temperature or below to avoid thermal degradation.

  • Light Protection: Protect samples from light by using amber vials or by working in a dimly lit environment.

  • pH Control: Maintain a neutral or slightly acidic pH during extraction, as both highly acidic and alkaline conditions can promote degradation.[1]

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: Proper storage is crucial for maintaining the integrity of your this compound standards and samples.

  • Temperature: Store samples at low temperatures, such as -20°C, for long-term stability.[10] For shorter periods, storage at 4°C is acceptable.[10]

  • Light: Always store standards and samples in the dark or in light-protective containers.

  • Solvent: If dissolved in a solvent, ensure it is a suitable organic solvent like methanol or acetonitrile and that the container is tightly sealed to prevent evaporation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during sample processing.Review your sample preparation workflow. Minimize exposure to high temperatures, direct light, and extreme pH. Use appropriate extraction solvents and consider performing steps on ice.
Inefficient extraction.Optimize your extraction protocol. Ensure the chosen solvent is appropriate for your sample matrix. Techniques like solid-phase extraction (SPE) or QuEChERS can improve recovery.[11][12] Immunoaffinity columns (IAC) are highly selective for this compound.[13][14]
Inconsistent results between replicates Variable degradation across samples.Standardize your sample handling procedures to ensure all samples are treated identically. This includes consistent timing for each step and uniform exposure to light and temperature.
Matrix effects in the analytical method.Employ cleanup methods like SPE or IAC to remove interfering compounds from the sample matrix.[11][13][14] Using an internal standard can also help to correct for variability.
Appearance of unknown peaks in chromatograms Formation of this compound degradation products.Compare the retention times of unknown peaks with those of known this compound degradation products if standards are available. Adjust sample preparation conditions to minimize degradation.

Quantitative Data Summary

Table 1: Thermal Degradation of this compound

Condition Temperature Time Degradation (%) Reference
Dry> 175 °C-Decomposes[1][2]
Aqueous Solution> 100 °C-Decomposes[1][2][3]
Aqueous Solution100 °C20 min50%[3]
Aqueous Solution140 °C-Forms this compound H1[15]

Table 2: Stability of this compound in Stored Samples

Storage Temperature Duration Stability Reference
-20 °CLong-termStable[10]
4 °CUp to 3 monthsStable[10]
24 °C-May jeopardize stability[10]

Experimental Protocols

Protocol 1: General Extraction of this compound from Cereal Samples

  • Sample Homogenization: Mill the cereal sample to a fine powder.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a 250 mL flask.

    • Add 100 mL of a mixture of acetonitrile/water (80:20, v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Cleanup (optional but recommended):

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the filtrate and wash with water. Elute the this compound with methanol.

    • Immunoaffinity Column (IAC): Pass the filtrate through a this compound-specific IAC according to the manufacturer's instructions.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

  • Sample Preparation: Homogenize the liquid sample if necessary. For solid samples, perform an initial extraction with a suitable solvent as described in Protocol 1.

  • Acidification: Acidify the aqueous sample or extract to a pH of approximately 2-3 with hydrochloric acid.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent such as chloroform or ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the organic layer containing the this compound.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Citrinin_Degradation_Pathway cluster_this compound This compound cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound (C13H14O5) H1 This compound H1 (More Toxic) This compound->H1 Degrades to H2 This compound H2 (Less Toxic) This compound->H2 Degrades to DicitrininA Dithis compound A This compound->DicitrininA Degrades to PhenolA Phenol A (Acidic Conditions) This compound->PhenolA Degrades to Temp Temperature (>100°C aqueous, >175°C dry) Temp->this compound causes degradation Light Light (UV, Visible) Light->this compound causes degradation pH pH (Acidic or Alkaline) pH->this compound causes degradation H2O2 Hydrogen Peroxide H2O2->Light accelerates

Caption: Factors influencing this compound degradation and its primary products.

Sample_Preparation_Workflow cluster_start Sample Collection cluster_prep Sample Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Sample Sample (e.g., Cereal, Biological Fluid) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE LLE Liquid-Liquid Extraction (LLE) Filtration->LLE IAC Immunoaffinity Column (IAC) Filtration->IAC Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation IAC->Evaporation Analysis Analytical Detection (e.g., HPLC, LC-MS/MS) Evaporation->Analysis

Caption: A typical workflow for the extraction and analysis of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Citrinin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of citrinin from its isomers and related compounds.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Dihydrocitrinone (DH-CIT)

Symptom: Peaks for this compound and its primary metabolite, dihydrocitrinone (DH-CIT), are not baseline separated, leading to inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase gradient or isocratic composition. Since DH-CIT is more polar than this compound, increasing the aqueous component of the mobile phase can improve separation.[1] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to alter selectivity.
Suboptimal Column Chemistry While C18 columns are commonly used, consider testing columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.[2]
Inadequate Column Temperature Varying the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.[2]
High Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although with longer run times.
Issue 2: Peak Tailing or Fronting for this compound Peak

Symptom: The this compound peak exhibits asymmetry, either tailing (a gradual decline) or fronting (a steep decline with a leading edge).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The presence of active sites (e.g., residual silanols) on the silica-based stationary phase can cause peak tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Overload Injecting too much sample can lead to peak fronting.[3] Reduce the injection volume or dilute the sample.
Inappropriate pH of Mobile Phase This compound's ionization state is pH-dependent. Ensure the mobile phase pH is controlled and appropriate for the stationary phase to maintain a consistent analyte form and improve peak shape. The highest fluorescence for this compound is observed at a pH of 2.5.[2]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Suspected Co-elution with an Unknown Isomer or Interference

Symptom: The this compound peak appears broad or has a shoulder, suggesting the presence of a co-eluting compound. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) indicates a non-homogenous peak.[3][4]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Chromatographic Selectivity The current method cannot differentiate between this compound and the interfering compound. Systematically alter the mobile phase composition (organic modifier, pH, additives) and stationary phase chemistry to achieve separation.
Matrix Effects Components from the sample matrix may be co-eluting with this compound. Enhance the sample clean-up procedure using techniques like Solid Phase Extraction (SPE) or immunoaffinity columns.[5][6][7][8]
Presence of Degradation Products This compound can degrade into products like this compound H1 and H2, especially under certain temperature and humidity conditions.[2] Ensure proper sample storage and handling. If degradation is suspected, method development should aim to separate these products as well.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomer-like compound I need to separate from this compound?

A1: The most frequently encountered and analyzed related compound is its human metabolite, dihydrocitrinone (HO-CIT or DH-CIT).[5][7] DH-CIT is more polar than this compound and will typically elute earlier in a reversed-phase HPLC system.[1]

Q2: What are typical starting conditions for separating this compound and DH-CIT?

A2: A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acidifier like formic acid or acetic acid.[1][7]

Q3: How can I confirm if a peak shoulder is an isomer or a column problem?

A3: If all peaks in the chromatogram exhibit splitting or shouldering, it's likely a physical issue with the column (e.g., a void at the inlet). If only the this compound peak is affected, it is more likely a co-elution problem with an isomer or matrix component. Using a DAD to check for spectral differences across the peak or a mass spectrometer to look for different m/z values can confirm co-elution.[3][4]

Q4: Are there chiral isomers of this compound that I need to be concerned about?

A4: While this compound does possess chiral centers, the current body of literature on its routine analysis in food and biological matrices does not emphasize chiral separation as a common requirement. The primary focus is on separating it from its metabolite DH-CIT and other potential interfering compounds. However, for specific toxicological or metabolic studies, chiral separation might be relevant and would require specialized chiral stationary phases.

Experimental Protocols

Protocol 1: UHPLC-HRMS Method for this compound and DH-CIT

This protocol is based on a method for the analysis of this compound and DH-CIT in urine samples.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a Q-Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Orbitrap HRMS).[1]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase:

    • A: Water with a low concentration of an acidifier (e.g., 0.1% formic acid).

    • B: Acetonitrile or Methanol with the same acidifier concentration.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: Typically 1-10 µL.

  • Detection: High-Resolution Mass Spectrometry in both positive and negative electrospray ionization (ESI) modes, as this compound shows a better response in positive mode and DH-CIT in negative mode.[1]

Expected Retention Times: In one study, the retention times were approximately 4.78 minutes for DH-CIT and 4.97 minutes for this compound, demonstrating the earlier elution of the more polar DH-CIT.[1]

Quantitative Data Summary

Analyte Typical Retention Time (min) Ionization Mode Reference
Dihydrocitrinone (DH-CIT)4.78ESI-[1]
This compound (CIT)4.97ESI+[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Food Sample Extraction Liquid-Liquid or QuEChERS Extraction Sample->Extraction Cleanup SPE or Immunoaffinity Column Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Injection UHPLC Injection FinalExtract->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection MS/MS or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation of Identity Quantification->Confirmation

Caption: A typical experimental workflow for the analysis of this compound and its isomers.

Troubleshooting_CoElution Start Symptom: Peak Tailing, Shoulder, or Broadening CheckPurity Perform Peak Purity Analysis (DAD or MS) Start->CheckPurity IsPure Is the peak pure? CheckPurity->IsPure ColumnProblem Investigate Column Issues: - Check for voids - Replace column IsPure->ColumnProblem Yes CoElution Co-elution is likely IsPure->CoElution No OptimizeMethod Optimize Chromatographic Method CoElution->OptimizeMethod ChangeMobilePhase Adjust Mobile Phase: - Gradient slope - Organic modifier - pH / Additives OptimizeMethod->ChangeMobilePhase ChangeStationaryPhase Change Stationary Phase: - Different column chemistry (e.g., C8, Phenyl) OptimizeMethod->ChangeStationaryPhase EnhanceCleanup Enhance Sample Cleanup: - Use SPE - Use Immunoaffinity Columns OptimizeMethod->EnhanceCleanup End Resolution Achieved ChangeMobilePhase->End ChangeStationaryPhase->End EnhanceCleanup->End

Caption: A logical workflow for troubleshooting suspected co-elution of this compound with isomers.

References

Technical Support Center: Enhancing Citrinin Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of citrinin detection in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when detecting low levels of this compound in complex matrices?

A1: The primary challenges in detecting low levels of this compound include:

  • Matrix Interference: Complex matrices such as food, feed, and biological fluids contain numerous compounds that can interfere with the analytical signal of this compound, leading to inaccurate quantification or false positives/negatives.[1][2]

  • Low Analyte Concentration: this compound is often present at trace levels (ng/mL or µg/kg), requiring highly sensitive analytical methods for accurate detection.[2][3]

  • Analyte Stability: this compound is unstable and can degrade under certain conditions, such as high temperatures (above 175°C in dry conditions and over 100°C in wet conditions), or in acidic or alkaline solutions.[4][5] This can lead to underestimation of its concentration.

  • Sample Preparation Efficiency: Inefficient extraction and clean-up of this compound from the sample matrix can result in low recovery rates and poor sensitivity.[1][6]

Q2: Which sample preparation technique is best for my specific matrix?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required level of sensitivity. Here’s a general guide:

  • Liquid-Liquid Extraction (LLE): A classical method, but it can be less clean for complex matrices.[6]

  • Solid-Phase Extraction (SPE): Offers higher selectivity and recovery compared to LLE.[6] For urine samples, SPE with RP(18) material has been used, but immunoaffinity columns (IAC) have shown superior results for subsequent LC-MS/MS analysis.[7]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A fast and efficient method, but may not always provide a clean extract.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and effective method for various food matrices.[6][8][9] It involves an extraction and a dispersive solid-phase extraction (dSPE) clean-up step.[1]

  • Immunoaffinity Columns (IAC): Highly selective due to the use of specific antibodies that bind to this compound.[6] This method is particularly effective for complex matrices as it significantly reduces matrix effects and improves sensitivity.[1][2]

Q3: My HPLC-FLD results show a high background or noisy baseline. What could be the cause and how can I fix it?

A3: A high background or noisy baseline in HPLC-FLD analysis can be caused by several factors:

  • Insufficient Sample Clean-up: Matrix components co-eluting with this compound can fluoresce and contribute to the background noise. Consider using a more selective clean-up method like Immunoaffinity Columns (IAC).[1][2]

  • Contaminated Solvents or Glassware: Ensure you are using high-purity solvents and thoroughly cleaned glassware.

  • Mobile Phase Issues: The pH of the mobile phase can affect the natural fluorescence of this compound; a pH of 2.5 is reported to yield the highest fluorescence for the nonionized molecule.[10] Ensure the mobile phase is properly degassed.

  • Detector Settings: Optimize the excitation and emission wavelengths for this compound. The maximum UV absorption is between 250 nm and 333 nm depending on the solvent.[5]

Q4: I am observing low recovery of this compound. What are the potential reasons and solutions?

A4: Low recovery of this compound can stem from several stages of the analytical process:

  • Inefficient Extraction: The choice of extraction solvent is crucial. This compound is soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[4][11] Ensure the extraction solvent is appropriate for your sample matrix and that the extraction time and conditions are optimized.

  • Analyte Degradation: As this compound is heat and pH sensitive, avoid harsh conditions during sample preparation.[4][5]

  • Suboptimal Clean-up: The clean-up step might be too stringent, leading to the loss of the analyte. Conversely, a weak clean-up might not remove interfering substances effectively. Re-evaluate your clean-up protocol, potentially switching to a more specific method like IAC.

  • Adsorption to Surfaces: this compound may adsorb to glassware or plasticware. Silanizing glassware can help to minimize this issue.

Q5: Should I use HPLC-FLD or LC-MS/MS for this compound detection?

A5: Both techniques are powerful for this compound analysis, and the choice depends on your specific needs:

  • HPLC with Fluorescence Detection (HPLC-FLD): this compound is naturally fluorescent, making HPLC-FLD a sensitive and cost-effective option.[6][10] Its sensitivity can be comparable to LC-MS/MS.[2][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a modern and widely used technique for mycotoxin analysis at trace levels due to its high selectivity, sensitivity, and reliability.[3] It is particularly advantageous for multi-mycotoxin analysis in a single run.[3] Optimizing ion source parameters and selecting the appropriate precursor ion can enhance sensitivity.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Chromatogram
Potential Cause Troubleshooting Step
Column Overload Dilute the sample extract and re-inject.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. An acidic mobile phase is commonly used with C18 columns.[12]
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Co-eluting Interferences Improve the sample clean-up procedure. Consider using IAC for higher specificity.[1]
Issue 2: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Inhomogeneous Sample Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Variable Extraction Efficiency Standardize the extraction procedure, including solvent volume, extraction time, and temperature.
Inconsistent Sample Clean-up Ensure consistent application of the clean-up protocol. If using SPE or IAC, control the flow rate.
Instrument Instability Check the stability of the HPLC pump, detector, and autosampler. Calibrate the instrument regularly.

Quantitative Data Summary

Table 1: Performance of Different Analytical Methods for this compound Detection

Method Matrix LOD (Limit of Detection) LOQ (Limit of Quantification) Recovery (%) Reference
LC-MS/MSBlood Plasma0.07 ng/mL0.15 ng/mL-[7][13]
LC-MS/MS with IACUrine0.02 ng/mL0.05 ng/mL-[7][13]
HPLC-FLD with IACSpices1 µg/kg3 µg/kg>80%[1]
HPLC-FLD with IACInfant Cereals0.1 µg/kg0.25 µg/kg>80%[1]
ic-ELISAWine-5.9 pg/mL (linear range start)83.6 - 92.0%[14]
LC-MS/MSWheat, RYR, GBL0.8 µg/kg2.5 µg/kg-[15][16]

RYR: Red Yeast Rice, GBL: Ginkgo Biloba Leaves

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for UHPLC-MS/MS Analysis

This protocol is a generalized procedure based on the QuEChERS methodology.[9]

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up: Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a suitable sorbent (e.g., PSA, C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Clean-up for HPLC-FLD Analysis

This protocol is a general guide for using IAC for sample clean-up.[1][17]

  • Sample Extraction: Extract this compound from the sample using an appropriate solvent (e.g., methanol/water mixture).

  • Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC antibody.

  • Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate. The antibodies in the column will bind to the this compound.

  • Washing: Wash the column with PBS to remove unbound matrix components.

  • Elution: Elute the bound this compound from the column using a suitable solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-FLD analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile Sample->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Vortex2 Vortex Add_Salts->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Supernatant1 Take Supernatant Centrifuge1->Supernatant1 Extract dSPE_Tube Add to dSPE Tube Supernatant1->dSPE_Tube Vortex3 Vortex dSPE_Tube->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Supernatant2 Take Supernatant Centrifuge2->Supernatant2 Clean Extract Filter Filter (0.22 µm) Supernatant2->Filter Analysis UHPLC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS-based sample preparation workflow for this compound analysis.

Experimental_Workflow_IAC Sample_Extraction Sample Extraction (e.g., Methanol/Water) Dilution Dilution with PBS Sample_Extraction->Dilution IAC_Loading Load onto IAC Dilution->IAC_Loading Washing Wash with PBS IAC_Loading->Washing Elution Elute with Methanol Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-FLD Analysis Reconstitution->Analysis

Caption: Immunoaffinity column (IAC) clean-up workflow for this compound detection.

Troubleshooting_Logic Start Poor Analytical Result (e.g., Low Sensitivity, High Noise) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrument Review Instrument Parameters Start->Check_Instrument Extraction_Issue Inefficient Extraction? Check_Sample_Prep->Extraction_Issue Yes Cleanup_Issue Ineffective Clean-up? Check_Sample_Prep->Cleanup_Issue No Mobile_Phase_Issue Mobile Phase Problem? Check_Instrument->Mobile_Phase_Issue Yes Detector_Issue Detector Settings Optimal? Check_Instrument->Detector_Issue No Optimize_Solvent Optimize Extraction Solvent/Time Extraction_Issue->Optimize_Solvent Yes Enhance_Cleanup Use More Selective Clean-up (e.g., IAC) Cleanup_Issue->Enhance_Cleanup Yes Optimize_Mobile_Phase Adjust pH, Degas Mobile_Phase_Issue->Optimize_Mobile_Phase Yes Optimize_Detector Adjust Wavelengths/Voltages Detector_Issue->Optimize_Detector Yes

Caption: Logical troubleshooting flow for enhancing this compound detection sensitivity.

References

strategies to reduce citrinin degradation during thermal processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding strategies to reduce citrinin (CIT) degradation during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A: Pure, dry this compound is stable at temperatures up to 120°C.[1] However, its stability significantly decreases in the presence of water.[1] Under dry conditions, decomposition occurs at temperatures above 175°C, while in the presence of water, this temperature drops to around 100°C.[2][3] At 160°C, only 27% of this compound may be detectable after 10 minutes, with complete loss after 30 minutes.[4]

Q2: What are the main products formed during the thermal degradation of this compound?

A: Thermal processing of this compound, especially in the presence of water, leads to several degradation products. The main product is often decarboxythis compound (DCIT).[1][5][6] Other identified products include dimerization products (dithis compound A–D) and degradation compounds like this compound H1, this compound H2, and phenol A.[1][2] this compound H1 has been reported to have higher cytotoxicity than this compound itself, while this compound H2 is less toxic.[2][4][7]

Q3: How does the food matrix influence this compound degradation?

A: The food matrix plays a crucial role in this compound's thermal stability. The presence of components like carbohydrates (e.g., glucose, sucrose, starch) and amino compounds (e.g., proteins, lysine derivatives) can significantly accelerate this compound degradation compared to heating the pure compound alone.[1][8][9] this compound can react with these macromolecules, forming modified or "bound" forms that may not be detectable by conventional analytical methods.[8][10]

Q4: Does pH affect the stability of this compound during heating?

A: Yes, pH can influence this compound's stability. While detailed studies on thermal degradation at different pH values are limited in the provided results, it is known that this compound can be destroyed by acidic or alkaline liquids.[3] One study noted that phenol A seems to be produced mainly under acidic conditions.[2] Another study on Monascus purpureus cultures found that an alkaline medium strongly represses this compound synthesis.[11]

Troubleshooting Guide

Q: I am observing a much higher degradation of this compound than expected at moderate temperatures (e.g., 100-120°C). What could be the cause?

A: This is a common observation and can be attributed to several factors:

  • Presence of Water: The most significant factor is the presence of water. Even small amounts of moisture can lower the decomposition temperature of this compound to around 100°C, leading to over 60% reduction in just 10 minutes.[1][2] Pure, anhydrous this compound is stable up to 120°C.[1]

  • Matrix Components: If your experiment involves a food matrix or model system, components like carbohydrates or amino acids can accelerate degradation.[1][4] For instance, the addition of an amino compound like Nα-acetyl-L-lysine-methyl ester can lead to almost complete degradation after 30 minutes at 140°C.[4]

  • pH of the Medium: The pH of your solution can affect stability. This compound degradation can be influenced by acidic or alkaline conditions.[2][3]

Q: My analysis shows a significant loss of this compound, but I cannot detect the expected degradation products like DCIT. Where did it go?

A: This discrepancy often points to the formation of "modified" or "matrix-bound" this compound.

  • Reaction with Matrix: During thermal processing, this compound can covalently bind to large molecules like proteins or carbohydrates.[1][8] These modified forms are "hidden" from conventional analytical techniques that are designed to detect the parent mycotoxin.[8][10]

  • Multiple Degradation Pathways: While DCIT is a major degradation product, multiple other products can form, some of which may be isobaric (having the same mass), making them difficult to distinguish without high-resolution mass spectrometry.[1][12] It is possible that under your specific experimental conditions, the degradation pathway favors the formation of these other compounds or matrix-bound adducts over DCIT.

Data on this compound Thermal Stability

Table 1: Effect of Temperature and Time on Pure this compound Stability

Temperature (°C)Heating Time (min)Remaining this compound (%)Conditions
≤ 120-No significant degradationPure, dry/anhydrous
1401090 ± 3Pure compound
1403079 ± 0.6Pure compound
1601027 ± 2Pure compound
16030Complete lossPure compound
> 175-DecomposesDry conditions

Data compiled from Brückner et al. (2024).[4]

Table 2: Influence of Water and Matrix Components on this compound Degradation

Temperature (°C)Heating Time (min)Matrix ComponentThis compound Reduction/Remaining (%)
10010Water>60% reduction
10010Nα-acetyl-L-lysine-methyl ester~30% reduction (70% remaining)
14030Nα-acetyl-L-lysine-methyl ester~92% reduction (8% remaining)
16010α-d-glucoseFaster degradation than pure CIT

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Model System for Investigating Thermal Degradation

This protocol describes a general method for studying the thermal stability of this compound in the presence of various food components.

  • Preparation of Model Systems:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

    • To investigate the effect of matrix components, add model compounds such as α-d-glucose (for reducing sugars), d-sucrose (for non-reducing sugars), or Nα-acetyl-L-lysine-methyl ester (for amino compounds) to reaction vials.

    • Spike the vials with the this compound stock solution to achieve the desired final concentration.

    • Evaporate the solvent under a stream of nitrogen to leave a film of this compound and the model compound. For experiments involving water, add a defined volume of ultrapure water at this stage.

  • Thermal Processing:

    • Seal the vials tightly to prevent evaporation.

    • Place the vials in a pre-heated oven or heating block set to the desired experimental temperatures (e.g., 100, 120, 140, 160, 180°C).

    • Heat the samples for defined time intervals (e.g., 10, 30, 60 minutes).

  • Sample Extraction and Analysis:

    • After heating, allow the vials to cool to room temperature.

    • Extract the remaining this compound and any degradation products by adding a suitable extraction solvent (e.g., acetonitrile/water mixture).

    • Vortex or sonicate the samples to ensure complete dissolution.

    • Centrifuge the samples to pellet any insoluble material.

    • Analyze the supernatant using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to quantify this compound and identify degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC-HRMS

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for mycotoxin analysis.

    • Mobile Phase: Employ a gradient elution using two solvents:

      • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: Inject 5-10 µL of the sample extract.

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for this compound.

    • Analysis Mode: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • High-Resolution MS: Utilize an instrument like a QTOF (Quadrupole Time-of-Flight) or Orbitrap to obtain accurate mass measurements, which are crucial for identifying unknown degradation products by determining their elemental composition.

    • MS/MS Fragmentation: For structural elucidation, perform targeted MS/MS experiments on the parent ions of interest to obtain fragmentation patterns that can help identify the chemical structure of degradation products.

Visualizations

cluster_prep Sample Preparation cluster_process Thermal Processing cluster_analysis Analysis prep1 Prepare Model System (e.g., with carbohydrates/proteins) prep2 Spike with this compound Stock Solution prep1->prep2 prep3 Evaporate Solvent prep2->prep3 heat Heat at Controlled Temperature & Time prep3->heat extract Extract with Solvent heat->extract analyze Analyze via HPLC-HRMS extract->analyze quant Quantify Remaining this compound analyze->quant identify Identify Degradation Products analyze->identify

Caption: Experimental workflow for studying this compound degradation.

CIT This compound (CIT) C13H14O5 DCIT Decarboxythis compound (DCIT) CIT->DCIT - CO2 H1 This compound H1 (Dimer, More Toxic) CIT->H1 + CIT (Dimerization) H2 This compound H2 (Less Toxic) CIT->H2 PA Phenol A CIT->PA DA Dithis compound A (Dimer) CIT->DA Dimerization Bound Matrix-Bound Adducts (e.g., with proteins) CIT->Bound + Matrix (e.g., Amino Cpds)

Caption: Key thermal degradation pathways for this compound.

Deg This compound Degradation Temp High Temperature (>100°C with water) Temp->Deg Accelerates Water Presence of Water Water->Deg Accelerates Carbs Carbohydrates (e.g., Glucose, Starch) Carbs->Deg Accelerates (Forms Adducts) Amino Amino Compounds (e.g., Proteins, Lysine) Amino->Deg Accelerates (Forms Adducts) pH pH (Acidic/Alkaline) pH->Deg Influences

Caption: Factors accelerating this compound thermal degradation.

References

Technical Support Center: Overcoming Challenges in Citrinin Analysis of Fermented Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of citrinin in fermented products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in fermented products?

This compound (CIT) is a mycotoxin produced by several fungal species, including some used in the production of fermented foods like red yeast rice.[1][2] It is a nephrotoxic compound, meaning it can cause damage to the kidneys.[3][4] Due to its potential health risks, regulatory limits for this compound have been established for certain food products in various regions.[2][5][6]

Q2: What are the common analytical methods for detecting this compound?

Several analytical methods are employed for the detection and quantification of this compound in fermented products. The most common include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] Enzyme-Linked Immunosorbent Assays (ELISAs) are also used for rapid screening.

Q3: What makes this compound analysis in fermented products challenging?

The analysis of this compound in fermented products presents several challenges:

  • Matrix Complexity: Fermented products have complex matrices that can interfere with the analysis, leading to inaccurate results.[9]

  • This compound Instability: this compound is an unstable compound, sensitive to factors like temperature, solvent composition, and pH, which can lead to its degradation during sample preparation and analysis.[4][10][11]

  • Low Concentration Levels: this compound may be present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.[5]

  • Co-occurrence with Other Mycotoxins: this compound often co-occurs with other mycotoxins, which can complicate the analytical process.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in fermented products.

Problem Potential Cause(s) Troubleshooting Steps
Low/No this compound Recovery Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the specific matrix.- Compare different extraction solvents such as acetonitrile/water/acetic acid mixtures or ethanol/water.[7][12]- Employ advanced extraction techniques like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE).[13]
This compound Degradation: The sample processing conditions (e.g., high temperature, inappropriate pH) may be causing the this compound to degrade.[10][11]- Perform extraction and sample handling at low temperatures.[4]- Ensure the pH of the extraction solvent is appropriate to maintain this compound stability.[13]
Matrix Effects: Components in the sample matrix may interfere with the analytical signal, leading to suppression or enhancement.- Utilize a clean-up step after extraction, such as solid-phase extraction (SPE) or immunoaffinity columns (IAC).[2]- Employ matrix-matched calibration standards to compensate for matrix effects.
Poor Chromatographic Peak Shape (Tailing, Broadening) Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for the separation of this compound.- Optimize the mobile phase composition, including the organic solvent ratio and the pH. Acetonitrile-water-acetic acid mixtures are commonly used.[4]
Column Contamination: The analytical column may be contaminated with matrix components from previous injections.- Implement a column washing step after each run.- Use a guard column to protect the analytical column.
Secondary Interactions: this compound may be interacting with active sites on the stationary phase.- Add a competing agent, such as tetrabutylammonium phosphate, to the mobile phase to reduce secondary interactions.[4]
High Background Noise/Interfering Peaks Insufficient Sample Clean-up: The sample extract may still contain a high level of interfering compounds from the matrix.- Employ a more rigorous clean-up method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or IAC.[1][3][13]
Contaminated Solvents or Reagents: The solvents or reagents used in the analysis may be contaminated.- Use high-purity solvents and reagents.- Filter all solvents before use.
Inconsistent or Non-Reproducible Results Variability in Sample Preparation: Inconsistent sample preparation procedures can lead to variable results.- Standardize all steps of the sample preparation protocol, including extraction time, temperature, and solvent volumes.
Instrument Instability: The analytical instrument may not be stable.- Ensure the instrument is properly calibrated and maintained.- Monitor system suitability parameters throughout the analytical run.

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for this compound Analysis in Red Fermented Rice

Extraction MethodExtraction SolventEfficiency/RecoveryReference
Ultrasonic ExtractionEthanol:Water (7:3, v/v)Good[12]
Ultrasonic ExtractionToluene:Ethyl Acetate:Formic Acid (7:3:1, v/v)Lower than EW[12]
Shaking ExtractionEthanol:Water (7:3, v/v)Good[12]
Shaking ExtractionEthyl Acetate:Formic Acid (1:1, v/v)Lower than EW[12]
Shaking combined with Ultrasonic ExtractionEthanol:Water (7:3, v/v)Most Efficient[12]

Table 2: Performance Comparison of Analytical Methods for this compound Determination

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-FLD250 µg/kg825 µg/kg[14]
LC-MS/MS1.0 µg/kg3.0 µg/kg[14]
ic-ELISA5.9 pg/mL (linear range)-

Experimental Protocols

1. Sample Preparation and Extraction (QuEChERS Method)

This protocol is a general guideline and may need optimization for specific matrices.

  • Weigh 5 g of the homogenized fermented product sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and immediately vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for clean-up.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer 1 mL of the acetonitrile extract from the previous step into a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

3. HPLC-FLD Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and acetic acid (e.g., 40:59:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 331 nm and an emission wavelength of 500 nm.

Visualizations

Citrinin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude Extract dSPE Dispersive SPE (d-SPE) or Immunoaffinity Column (IAC) Centrifugation->dSPE Filtration Filtration (0.22 µm) dSPE->Filtration Analysis HPLC-FLD or LC-MS/MS Analysis Filtration->Analysis Clean Extract Quantification Quantification Analysis->Quantification Chromatographic Data Troubleshooting_HPLC Problem HPLC Problem (e.g., Low Recovery, Poor Peak Shape) Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Cleanup Evaluate Clean-up Step Check_Extraction->Check_Cleanup OK Optimize_Solvent Optimize Extraction Solvent/Technique Check_Extraction->Optimize_Solvent Inefficient? Degradation Check for Degradation (Temp, pH) Check_Extraction->Degradation Degradation Suspected? Check_HPLC Inspect HPLC System Check_Cleanup->Check_HPLC OK Matrix_Effects Use Matrix-Matched Standards Check_Cleanup->Matrix_Effects Matrix Interference? Optimize_Mobile_Phase Optimize Mobile Phase Check_HPLC->Optimize_Mobile_Phase Poor Separation? Check_Column Check/Replace Column & Guard Column Check_HPLC->Check_Column High Backpressure/Poor Shape? System_Suitability Run System Suitability Tests Check_HPLC->System_Suitability Inconsistent Results? Solution Problem Resolved Optimize_Solvent->Solution Degradation->Solution Matrix_Effects->Solution Optimize_Mobile_Phase->Solution Check_Column->Solution System_Suitability->Solution

References

Technical Support Center: Improving the Reproducibility of Citrinin Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of citrinin quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most frequently reported methods for this compound analysis are High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Enzyme-Linked Immunosorbent Assays (ELISA) are also used, particularly for rapid screening.[1][3][5]

Q2: Why is sample preparation and clean-up critical for accurate this compound quantification?

A2: Sample preparation and clean-up are crucial steps to remove interfering matrix components that can affect the accuracy and reproducibility of the analysis.[4][6] Inadequate clean-up can lead to poor separation of this compound, noisy chromatograms, and ion suppression or enhancement in mass spectrometry-based methods.[6][7]

Q3: What are the common sample extraction and clean-up techniques for this compound analysis?

A3: Common extraction methods include shaking extraction and ultrasonic-assisted extraction (UAE).[1] For clean-up, techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), and Immunoaffinity Columns (IAC) are widely used.[1][3][7] IACs, in particular, offer high specificity and provide clean extracts, which is beneficial for complex matrices.[4][7][8][9]

Q4: What factors can affect the stability of this compound during analysis?

A4: this compound is known to be unstable under certain conditions. Its stability is influenced by temperature, solvent composition, and pH.[10][11] Decomposition can occur at temperatures above 100°C in the presence of water and above 175°C under dry conditions.[1][12] It is also sensitive to acidic or alkaline solutions and can be degraded by heat.[12]

Q5: How can matrix effects be minimized in LC-MS/MS analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[6] To mitigate these effects, effective sample clean-up is essential. Additionally, the use of matrix-matched calibration standards, standard addition, or isotopic internal standards can help to compensate for matrix interferences and improve quantitative accuracy.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification assays.

Issue 1: Poor Recovery of this compound

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for the sample matrix.

  • Inadequate Clean-up: Interfering substances in the matrix may be co-eluting with this compound, leading to losses during the clean-up step.

  • Degradation of this compound: Improper handling and storage conditions (e.g., high temperature, inappropriate solvent) can lead to the degradation of this compound.[1][11][12]

  • Suboptimal pH: The pH of the extraction or clean-up solution may not be suitable for efficient recovery.

Solutions:

  • Optimize Extraction: Experiment with different solvent mixtures, such as acetonitrile-water or methanol-water, to improve extraction efficiency.[6] Consider using techniques like ultrasonic-assisted extraction.[1]

  • Enhance Clean-up: For complex matrices, consider using more specific clean-up methods like immunoaffinity columns (IACs) to obtain cleaner extracts.[7][8]

  • Control Stability: Maintain low temperatures during sample preparation and analysis.[11] Use appropriate solvents and avoid prolonged exposure to harsh pH conditions.[10][12]

  • Adjust pH: Ensure the pH of the solutions is optimized for this compound stability and retention on the analytical column.

Issue 2: High Variability in Results (Poor Reproducibility)

Possible Causes:

  • Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample can lead to variable results.

  • Matrix Effects: Inconsistent matrix effects between samples can cause significant variations in signal intensity.[6]

  • Instrumental Variability: Fluctuations in instrument performance can contribute to poor reproducibility.

  • Lack of Internal Standard: Not using an internal standard can make it difficult to correct for variations in sample preparation and instrument response.

Solutions:

  • Ensure Homogeneity: Thoroughly homogenize the sample material before taking a subsample for extraction.

  • Mitigate Matrix Effects: Employ robust clean-up procedures and use matrix-matched calibration or an internal standard to correct for matrix-induced variations.[6]

  • Monitor Instrument Performance: Regularly check the performance of the analytical instrument (e.g., HPLC, LC-MS/MS) to ensure it is functioning correctly.

  • Use an Internal Standard: Incorporate a suitable internal standard, such as a ¹³C-labeled this compound, to improve the precision and accuracy of the quantification.[13]

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes:

  • Suboptimal Detection Wavelength (HPLC-Fluorescence): The excitation and emission wavelengths may not be set to the optimal values for this compound fluorescence.

  • Fluorescence Quenching: Components in the sample matrix or the mobile phase can quench the fluorescence of this compound.

  • Poor Ionization Efficiency (LC-MS/MS): The mobile phase composition and mass spectrometer source parameters may not be optimized for this compound ionization.

  • Insufficient Sample Clean-up: High background noise from co-eluting matrix components can obscure the this compound signal.[7]

Solutions:

  • Optimize Fluorescence Detection: Determine the optimal excitation and emission wavelengths for this compound in the specific mobile phase being used. The fluorescence of this compound can be enhanced by forming complexes with metal ions like aluminum.[14][15]

  • Address Quenching: Improve the sample clean-up process to remove quenching compounds.

  • Enhance Ionization: Optimize the mobile phase composition (e.g., by adding modifiers) and tune the mass spectrometer source parameters (e.g., gas flows, temperatures, voltages) to maximize the this compound signal.[16]

  • Improve Clean-up: Utilize a more effective clean-up method to reduce background noise and improve the signal-to-noise ratio.[7]

Quantitative Data Summary

The following tables summarize key performance parameters from various validated this compound quantification methods.

Table 1: Performance of HPLC-Fluorescence Detection (FLD) Methods

MatrixExtraction/Clean-up MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
SpicesIAC1 µg/kg3 µg/kg>80[7]
Infant CerealsIAC0.1 µg/kg0.25 µg/kg>80[7]

Table 2: Performance of LC-MS/MS Methods

MatrixExtraction/Clean-up MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Red Rice & Food SupplementsQuEChERS0.07 µg/kg0.24 µg/kg82-104[17]
Feed and FoodstuffsQuEChERS--[13]
Human Blood PlasmaProtein Precipitation0.07 ng/mL0.15 ng/mL-[18]
Human UrineIAC0.02 ng/mL0.05 ng/mL-[18]

Experimental Protocols

Protocol 1: this compound Analysis in Spices and Infant Cereals using HPLC-FLD with Immunoaffinity Column Clean-up[7]

1. Extraction from Spices:

  • Weigh 25 g of the homogenized sample.
  • Add 200 mL of 75% methanol and blend at low speed for 2 minutes.
  • Filter the extract through Whatman No. 113 filter paper.
  • Dilute 30 mL of the filtrate with 120 mL of Phosphate Buffered Saline (PBS).
  • Filter the diluted solution through Glass Microfiber (GMF) paper.

2. Extraction from Infant Cereals:

  • Weigh 25 g of the homogenized sample.
  • Add 100 mL of 75% methanol and blend at high speed for 2 minutes.
  • Filter the extract through Whatman No. 113 filter paper.
  • Dilute 20 mL of the filtrate with 80 mL of 10% Tween 20 in PBS.
  • Filter the diluted solution through GMF paper.

3. Immunoaffinity Column (IAC) Clean-up:

  • Pass 40 mL (for spices) or 20 mL (for infant cereals) of the filtered, diluted extract through an EASI-EXTRACT® this compound IAC at a flow rate of 2 mL/min.
  • Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) at a flow rate of 5 mL/min.
  • Elute the toxin into an amber glass vial with 1 mL of methanol followed by 1 mL of water.

4. HPLC-FLD Analysis:

  • Inject the eluate into the HPLC system.
  • Use a suitable reversed-phase column for separation.
  • Set the fluorescence detector to the appropriate excitation and emission wavelengths for this compound.

Protocol 2: this compound Analysis in Red Rice and Food Supplements using UHPLC-MS/MS with QuEChERS Extraction[17]

1. QuEChERS Extraction:

  • The specific details of the QuEChERS extraction are outlined in the referenced study. This typically involves an extraction step with an organic solvent (e.g., acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) clean-up.

2. UHPLC-MS/MS Analysis:

  • Analyze the final extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer.
  • Optimize chromatographic conditions for the separation of this compound.
  • Set the mass spectrometer to monitor the specific precursor and product ions for this compound for selective and sensitive detection.

Visualizations

Troubleshooting_Workflow_Poor_Recovery Start Start: Poor this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction Possible Cause CheckCleanup Evaluate Clean-up Step Start->CheckCleanup Possible Cause CheckStability Assess this compound Stability Start->CheckStability Possible Cause OptimizeSolvent Optimize Extraction Solvent/Method CheckExtraction->OptimizeSolvent Action EnhanceCleanup Improve Clean-up Method (e.g., IAC) CheckCleanup->EnhanceCleanup Action ControlConditions Control Temperature and pH CheckStability->ControlConditions Action Reanalyze Re-analyze Sample OptimizeSolvent->Reanalyze EnhanceCleanup->Reanalyze ControlConditions->Reanalyze

Caption: Troubleshooting workflow for addressing poor this compound recovery.

High_Variability_Troubleshooting Start Start: High Variability in Results CheckHomogenization Verify Sample Homogenization Start->CheckHomogenization CheckMatrixEffects Investigate Matrix Effects Start->CheckMatrixEffects CheckInstrument Check Instrument Performance Start->CheckInstrument ImproveHomogenization Improve Homogenization Protocol CheckHomogenization->ImproveHomogenization UseInternalStandard Implement Internal Standard/Matrix-Matched Calibration CheckMatrixEffects->UseInternalStandard CalibrateInstrument Perform Instrument Calibration/Maintenance CheckInstrument->CalibrateInstrument End Reproducible Results ImproveHomogenization->End UseInternalStandard->End CalibrateInstrument->End

Caption: Logic diagram for troubleshooting high result variability.

References

selection of appropriate internal standards for citrinin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of appropriate internal standards for the accurate quantification of citrinin.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for accurate this compound analysis?

A: An internal standard is a compound with physicochemical properties similar to the analyte (this compound) that is added in a known quantity to every sample, calibrant, and blank before sample processing. Its primary role is to correct for variations that can occur during the analytical workflow, such as sample preparation, extraction, and instrument response.[1] By comparing the signal of the analyte to the signal of the internal standard, analysts can compensate for sample loss and matrix effects, thereby improving the accuracy and reliability of the results.[2]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A: The ideal internal standard should:

  • Be a stable, non-radioactive isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound).[1][3]

  • Exhibit similar physicochemical properties to this compound, ensuring it behaves similarly during extraction, cleanup, and chromatography.[1]

  • Be chromatographically resolved from this compound or have a different mass-to-charge ratio (m/z) to prevent interference.[1]

  • Not be naturally present in the samples being analyzed.[3]

  • Be added as early as possible in the sample preparation process to account for variations throughout the entire workflow.[1]

Q3: What are the most common types of internal standards used for this compound analysis?

A: The most effective and widely recommended internal standards for this compound analysis, particularly for LC-MS/MS methods, are stable isotope-labeled (SIL) analogs of this compound, such as ¹³C₁₃-Citrinin.[3][4] These standards offer the best way to compensate for matrix effects and potential losses during sample preparation.[3][5] In cases where a labeled this compound standard is unavailable, a structurally similar mycotoxin, such as ¹³C₂₀-Ochratoxin A (¹³C₂₀-OTA), has also been successfully used.[6][7]

Q4: Can I use a structural analog if a stable isotope-labeled this compound is not available?

A: Yes, in some cases, a structural analog can be used. For example, ¹³C₂₀-Ochratoxin A has been utilized as an internal standard for this compound determination in red rice.[6][7] However, this approach is less ideal than using a stable isotope-labeled version of the analyte itself. The physicochemical properties, and therefore the behavior during sample preparation and ionization, may not perfectly match those of this compound, which could lead to less accurate quantification. Isotope Dilution Mass Spectrometry (IDMS), which uses stable isotope-labeled standards, is considered the most effective strategy for ensuring accuracy.[3]

Q5: How does an internal standard help to mitigate matrix effects?

A: Matrix effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[3][8] An ideal internal standard, particularly a stable isotope-labeled one, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to more accurate and reliable results.[2][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound analysis using internal standards.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent internal standard (IS) signal 1. Incorrect Spiking Concentration: The IS concentration may be too low for sensitive detection. 2. Degradation of IS: this compound and its standards can be sensitive to heat and pH changes.[10] 3. Poor Ionization: Suboptimal mass spectrometer source conditions. 4. Pipetting Errors: Inaccurate addition of the IS to the samples.1. Review the method and ensure the IS is spiked at an appropriate concentration, typically in the mid-range of the calibration curve. 2. Store standards properly (e.g., at -20°C in the dark) and avoid harsh pH or high-temperature conditions during sample preparation.[7] 3. Optimize ion source parameters (e.g., temperature, gas flows, voltages) for the specific IS molecule.[11] 4. Calibrate pipettes regularly and ensure proper pipetting technique.
Poor recovery of both this compound and the internal standard 1. Inefficient Extraction: The chosen extraction solvent or method may not be suitable for the sample matrix. 2. Losses during Sample Cleanup: The analyte and IS may be lost during solid-phase extraction (SPE) or other cleanup steps.1. Optimize the extraction procedure. This compound is soluble in polar organic solvents like acetonitrile, methanol, and ethanol.[10] An acetonitrile/water/acetic acid mixture is commonly used.[6] 2. Evaluate the cleanup step. Ensure the sorbent and elution solvents are appropriate. If losses are consistent for both analyte and IS, quantification may still be accurate, but sensitivity could be compromised.
Low recovery of this compound but good recovery of the internal standard 1. Analyte Degradation: this compound may be degrading during sample processing under conditions that do not affect the more stable IS. This compound is known to be unstable in aqueous solutions, especially with heat.[10] 2. Different Physicochemical Behavior: This is more likely if using a structural analog IS (e.g., ¹³C₂₀-OTA) whose properties do not perfectly match this compound's.1. Investigate the stability of this compound under your specific experimental conditions. Minimize heating steps and control the pH of your solutions.[10] 2. The best solution is to switch to a stable isotope-labeled this compound standard (e.g., ¹³C₁₃-Citrinin) for the most accurate correction.[3][4]
High variability in results across replicate samples 1. Inconsistent Matrix Effects: The complexity of the sample matrix can vary between samples. 2. Inconsistent Sample Preparation: Variations in extraction time, mixing, or volumes. 3. Non-homogenous Sample: The this compound contamination may not be evenly distributed in the bulk sample.1. The use of a stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.[2][3] 2. Ensure the sample preparation protocol is followed precisely for all samples. Use a checklist (see protocols below) to maintain consistency. 3. Homogenize the sample material thoroughly before taking analytical portions.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for selecting an appropriate internal standard and optimizing analytical methods.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₄O₅[10]
Molecular Weight 250.25 g/mol [10]
Appearance Lemon-yellow crystalline substance[10][12]
Solubility Sparingly soluble in water; soluble in dilute alkali and polar organic solvents (methanol, acetonitrile, ethanol, chloroform, acetone).[10][13]
Stability Unstable and thermolabile in aqueous solution; degradation occurs at >100 °C in the presence of water. Can also degrade in acidic or alkaline solutions.[10][12]
UV Absorption (in Methanol) 250 nm and 333 nm[10][12]

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of this compound in Red Yeast Rice

This protocol is a representative example for the quantification of this compound using a stable isotope-labeled internal standard.

1. Reagents and Materials

  • Standards: this compound certified standard solution, ¹³C₁₃-Citrinin internal standard solution.[4]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[7]

  • Reagents: Acetic acid, ammonium acetate.[4][7]

  • Extraction Solvent: Acetonitrile/Water/Acetic Acid (e.g., 79:20:1, v/v/v).

  • Sample Cleanup: QuEChERS-based extraction kits or specific cleanup cartridges (e.g., Captiva EMR).[7][9]

  • Vials: Autosampler vials with inserts.

2. Standard Solution Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the ¹³C-labeled internal standard in acetonitrile (e.g., 100 µg/mL and 10 µg/mL, respectively).[4] Store in the dark at -20°C.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., methanol/water/acetic acid). These will be used to build the calibration curve.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of the ¹³C-labeled IS at a concentration that will result in a robust signal when added to the samples (e.g., 100 ng/mL).[4]

3. Sample Preparation (Extraction and Cleanup)

  • Weighing: Weigh a homogenized portion of the sample (e.g., 2 g of powdered red yeast rice) into a centrifuge tube.

  • Spiking: Add a precise volume of the ¹³C-labeled internal standard working solution to every sample, calibrant, and blank.

  • Extraction: Add the extraction solvent (e.g., 10 mL), vortex thoroughly for 1-2 minutes, and shake for 30-60 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 min) to separate the solid matrix from the supernatant.

  • Cleanup (if necessary): For complex matrices, a cleanup step may be required. This can involve passing an aliquot of the supernatant through a cleanup cartridge or performing a dispersive SPE (dSPE) step with a QuEChERS salt packet.[7][9]

  • Evaporation and Reconstitution: Transfer a known volume of the final extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 500 µL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% acetic acid.[4]

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid.[4]

  • Gradient Elution: A suitable gradient program that provides good separation of this compound from matrix interferences.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode, though positive mode can also be used.[9][11]

  • MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both this compound and the ¹³C-labeled internal standard for confident identification and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Homogenized Sample spike 2. Spike with ¹³C-Citrinin IS weigh->spike extract 3. Add Extraction Solvent & Mix spike->extract centrifuge 4. Centrifuge extract->centrifuge cleanup 5. Cleanup (dSPE / Cartridge) centrifuge->cleanup evap 6. Evaporate & Reconstitute cleanup->evap filter 7. Filter into Vial evap->filter lcms 8. LC-MS/MS Analysis (MRM Mode) filter->lcms integrate 9. Integrate Peak Areas (this compound & IS) lcms->integrate ratio 10. Calculate Analyte/IS Ratio integrate->ratio quantify 11. Quantify using Calibration Curve ratio->quantify report 12. Report Final Concentration quantify->report

Caption: Experimental workflow for this compound analysis using an internal standard.

logical_relationship start Start: Need for this compound Quantification q_isotope Is a stable isotope-labeled (¹³C) this compound IS available? start->q_isotope use_isotope Use ¹³C-Citrinin IS. (Optimal Choice) q_isotope->use_isotope Yes q_analog Is a suitable structural analog IS available? (e.g., ¹³C-Ochratoxin A) q_isotope->q_analog No validate Validate Method: - Recovery - Matrix Effect - Precision & Accuracy use_isotope->validate use_analog Use structural analog IS. (Sub-optimal, requires careful validation) q_analog->use_analog Yes no_is Use alternative quantification. (e.g., Matrix-matched calibration) (Higher risk of inaccuracy) q_analog->no_is No use_analog->validate no_is->validate

Caption: Decision tree for selecting an internal standard for this compound analysis.

References

Technical Support Center: Optimization of Mobile Phase for Citrinin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of citrinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?

A common starting point for this compound analysis is a mixture of an organic solvent, such as acetonitrile or methanol, and an acidic aqueous solution. A frequently used mobile phase consists of acetonitrile and water (often in a 50:50 or 35:65 v/v ratio) containing an acidifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to maintain a low pH.[1][2] The acidic conditions are crucial as this compound exhibits strong fluorescence at a low pH, which is often utilized for detection.[3]

Q2: Why is maintaining a low pH in the mobile phase important for this compound analysis?

Maintaining a low pH (typically around 2.5) is critical for several reasons. Firstly, it suppresses the ionization of the carboxylic acid group of this compound, leading to better retention on reversed-phase columns and improved peak shape.[4][5] Secondly, this compound's natural fluorescence is significantly enhanced under acidic conditions, which is essential for achieving high sensitivity with a fluorescence detector.[3] The fluorescence excitation and emission maxima for this compound are typically around 330 nm and 500 nm, respectively.[3]

Q3: What are the consequences of a mobile phase pH that is too close to the pKa of this compound?

If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms. This can lead to several chromatographic problems, including peak broadening, peak splitting, or tailing, as the two forms will have different retention characteristics.[6][7][8] To ensure robust and reproducible results, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

Q4: Can the buffer concentration in the mobile phase affect my separation?

Yes, the buffer concentration is an important parameter. While a higher buffer concentration can improve peak shape and buffering capacity, it can also increase the mobile phase viscosity and the risk of precipitation, especially when mixed with high proportions of organic solvent.[9] Generally, a buffer concentration in the range of 5-100 mM is recommended. It is crucial to start with a lower concentration and optimize it to achieve reproducible results without causing system issues.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue 1: Peak Tailing

Peak tailing is a common issue in HPLC and can significantly affect peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH The pH of the mobile phase may be too close to the pKa of this compound, causing it to be partially ionized. Solution: Lower the pH of the aqueous portion of your mobile phase to around 2.5 using an acidifier like phosphoric acid or formic acid.[6][10]
Secondary Interactions with Column Residual silanol groups on the silica-based stationary phase can interact with this compound, leading to tailing. Solution: Lowering the mobile phase pH can help by protonating the silanol groups and reducing these interactions. Using a highly deactivated column or adding a basic modifier to the mobile phase can also be effective.[6]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion. Solution: Reduce the injection volume or dilute the sample.[6][10]
Column Bed Deformation A void at the column inlet or a damaged packing bed can cause poor peak shape. Solution: If the problem persists after trying other solutions, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[6]
Issue 2: Baseline Noise or Drift

An unstable baseline can make it difficult to accurately detect and quantify low-level analytes.

Possible Causes and Solutions:

CauseSolution
Contaminated or Degraded Mobile Phase Impurities in solvents or degradation of mobile phase components can cause baseline noise.[11] Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter it before use.[12][13]
Air Bubbles in the System Air bubbles in the pump or detector cell are a common cause of baseline noise.[10] Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging.[11]
Inadequate System Equilibration The HPLC system may not be fully equilibrated with the mobile phase. Solution: Allow sufficient time for the column and system to equilibrate with the mobile phase before starting your analytical run.[10]
Temperature Fluctuations Changes in ambient temperature can affect the detector and cause baseline drift.[12] Solution: Use a column oven to maintain a constant temperature. Ensure the detector is also in a temperature-stable environment.[11]
Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which are not related to the injected sample.

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injections Residual sample from a previous injection can elute in a subsequent run.[14][15] Solution: Implement a robust needle wash protocol in your autosampler. Run a blank injection after a high-concentration sample to check for carryover.[1][15]
Contaminated Mobile Phase or System Impurities in the mobile phase or from system components can accumulate on the column and elute as ghost peaks.[12][14] Solution: Use high-purity solvents and prepare fresh mobile phase daily. Regularly flush the HPLC system to remove any accumulated contaminants.[12][13]
Sample Matrix Components For complex matrices, some components may be strongly retained and elute in later runs. Solution: Improve the sample cleanup procedure. The use of immunoaffinity columns (IAC) is highly effective for selectively extracting this compound from complex samples.[16][17]
Issue 4: Split Peaks

Split peaks can lead to inaccurate quantification and suggest a problem with the chromatographic system or method.

Possible Causes and Solutions:

CauseSolution
Injection Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, leading to a disturbed flow path.[18] Solution: Filter all samples and mobile phases before use. If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may help. In severe cases, the frit or the entire column may need to be replaced.[18]
Column Void or Channeling A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[18] Solution: This usually indicates that the column has been damaged or has reached the end of its lifespan and needs to be replaced.

Experimental Protocols

Protocol 1: General Mobile Phase Preparation for this compound HPLC-FLD Analysis

This protocol describes the preparation of a common mobile phase for the analysis of this compound using HPLC with fluorescence detection.

Materials:

  • Acetonitrile (HPLC grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Phosphoric acid (85%, reagent grade) or Formic acid (reagent grade)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Phase Preparation: To prepare a 10 mM phosphoric acid solution, carefully add the required amount of 85% phosphoric acid to a volume of deionized water. Adjust the pH to 2.5 with a sodium hydroxide solution.

  • Mobile Phase Composition: Mix the prepared aqueous phase with acetonitrile in the desired ratio (e.g., 50:50 v/v).[1] Alternatively, a mobile phase of acetonitrile, deionized water, and formic acid (e.g., 500:500:1 v/v/v) can be used.[19]

  • Degassing: Degas the mobile phase for at least 15 minutes using an inline degasser, sonication, or helium sparging to remove dissolved gases.[20]

  • Filtration: Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter.[2]

Protocol 2: Immunoaffinity Column (IAC) Cleanup for this compound in Food Matrices

This protocol outlines a typical procedure for sample cleanup using an immunoaffinity column prior to HPLC analysis.[16][21][22][23]

Materials:

  • Homogenized sample

  • Extraction solvent (e.g., 75% methanol in water)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity columns specific for this compound

  • Elution solvent (e.g., methanol)

Procedure:

  • Extraction: Extract this compound from the homogenized sample with the appropriate extraction solvent by blending or shaking.

  • Filtration and Dilution: Filter the extract and dilute it with PBS to ensure compatibility with the IAC antibodies.

  • IAC Cleanup: Pass the diluted extract through the this compound-specific immunoaffinity column at a controlled flow rate. The this compound will bind to the antibodies in the column.

  • Washing: Wash the column with a washing solution (e.g., water or a specific buffer) to remove interfering matrix components.

  • Elution: Elute the bound this compound from the column using a small volume of an appropriate elution solvent, such as methanol.

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness and reconstituted in the initial mobile phase before injection into the HPLC system.

Data Presentation

Table 1: Comparison of Different Mobile Phases for this compound HPLC Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)DetectionReference
Acetonitrile / 10 mM Phosphoric Acid (pH 2.5) (50/50 v/v)Hypersil GOLD C18 (150 x 4.6 mm, 3 µm)1.0Fluorescence (Ex: 330 nm, Em: 500 nm)[1]
Acetonitrile / Water / Formic Acid (500:500:1 v/v/v)Atlantis T3 C18 (250 x 4.6 mm, 5 µm)1.0Fluorescence (Ex: 330 nm, Em: 500 nm)[19]
Acetonitrile / Water with 0.05% TFA (35:65 v/v)Discovery C18 (150 x 4.6 mm, 5 µm)Not SpecifiedNot Specified[2]
Acetonitrile / Water / Acetic Acid (40:59:1 v/v/v) with 0.0025 M Tetrabutylammonium PhosphateC18 column2.5Fluorescence (Ex: 330 nm, Em: 500 nm)[3]

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape baseline_issue Baseline Issue? (Noise, Drift) start->baseline_issue retention_time Retention Time Shift? start->retention_time other_issue Other Issue? (Ghost Peaks, Low Sensitivity) start->other_issue check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) peak_shape->check_mobile_phase check_column Check Column (Age, Contamination, Voids) peak_shape->check_column baseline_issue->check_mobile_phase check_system Check HPLC System (Pump, Injector, Detector) baseline_issue->check_system retention_time->check_mobile_phase retention_time->check_system other_issue->check_mobile_phase other_issue->check_system optimize_mp Optimize Mobile Phase (pH, Buffer, Organic Ratio) check_mobile_phase->optimize_mp replace_column Replace Column check_column->replace_column system_maintenance Perform System Maintenance check_system->system_maintenance resolved Problem Resolved optimize_mp->resolved replace_column->resolved system_maintenance->resolved

Caption: General HPLC troubleshooting workflow.

Mobile_Phase_Optimization start Start: Initial Mobile Phase (e.g., ACN/Water/Acid) step1 Step 1: Adjust pH Target pH ~2.5 for optimal fluorescence and peak shape. start->step1 Low pH is critical step2 Step 2: Optimize Organic Ratio Adjust %ACN for desired retention time and resolution. step1->step2 Fine-tune retention step3 Step 3: Evaluate Buffer Concentration Start low (e.g., 10 mM) and increase if needed for peak symmetry. step2->step3 Improve peak shape step4 Step 4: Final Validation | Check for robustness, reproducibility, and system suitability. step3->step4 Confirm performance IAC_Cleanup_Workflow sample Homogenized Sample extraction 1. Extraction (e.g., 75% Methanol) sample->extraction filtration 2. Filtration & Dilution (with PBS) extraction->filtration iac_column 3. Immunoaffinity Column Loading (this compound Binds to Antibody) filtration->iac_column washing 4. Washing Step (Remove Interferences) iac_column->washing elution 5. Elution (e.g., Methanol) washing->elution hplc_injection 6. Evaporation & Reconstitution for HPLC Analysis elution->hplc_injection

References

Citrinin Stock Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing citrinin, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This technical support center provides essential guidance on enhancing the stability of this compound stock solutions, complete with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is sparingly soluble in water but readily dissolves in several polar organic solvents. For preparing stock solutions, methanol, acetonitrile, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used.[1][2][3][4] The choice of solvent may depend on the experimental application and desired concentration.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C in the dark.[5] this compound is sensitive to temperature, light, and pH.[3][5][6] Storage at low temperatures helps to minimize degradation. One study indicated that this compound is stable in quality control samples for the duration of a project when stored at or below -20°C.[7]

Q3: How long can I expect my this compound stock solution to be stable?

A3: When stored at -20°C, this compound stock solutions in acetonitrile have been found to be stable for at least 14 months.[8] Methanol solutions of this compound (0.5-100 µg/mL) have been reported to be stable for at least 24 hours at room temperature.[1] However, for long-term storage, freezing is crucial to preserve stability.[5] It is always best practice to verify the concentration of your stock solution periodically, especially if it has been stored for an extended period.

Q4: I noticed a color change in my this compound solution. Is it still usable?

A4: this compound solutions can change color depending on the pH. The solution is typically lemon-yellow at an acidic pH (around 4.6) and changes to a cherry red at an alkaline pH (around 9.9).[3][9] If the color change is due to a pH shift in your experimental buffer, the this compound itself may still be intact. However, an unexpected color change in your stock solution stored in an organic solvent could indicate degradation, and it is advisable to prepare a fresh solution or verify the concentration chromatographically.

Q5: Can I store this compound solutions in an aqueous buffer?

A5: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is unstable and thermolabile in aqueous solutions.[3] For experiments requiring an aqueous buffer, it is best to first dissolve the this compound in a small amount of an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice just before use.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in stock solution upon storage at low temperatures. The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If precipitation persists, consider preparing a more dilute stock solution.
Unexpected decrease in biological activity in experiments. The this compound stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using HPLC or LC-MS/MS. Store the new stock solution in small, single-use aliquots at -20°C in the dark to minimize freeze-thaw cycles.
Inconsistent results between experiments. This could be due to the instability of this compound in the experimental medium (e.g., aqueous buffers).Prepare the final working solution fresh for each experiment by diluting the stock solution immediately before use. Minimize the time the this compound is in an aqueous environment before being added to the experimental system.
Appearance of extra peaks in HPLC/LC-MS analysis. This indicates the presence of degradation products. This compound can degrade into several products, including this compound H1, this compound H2, and dithis compound A.[3]Discard the degraded stock solution and prepare a fresh one. Ensure proper storage conditions are maintained to prevent future degradation.

Data on this compound Solubility and Stability

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Ethanol~2 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
MethanolSoluble[4]
AcetonitrileSoluble[9]
WaterSparingly soluble[3]
Dilute Sodium HydroxideSoluble[3]
Dilute Sodium CarbonateSoluble[3]
Dilute Sodium AcetateSoluble[3]

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityDetailsReference
Temperature High temperatures accelerate degradation.Decomposition occurs at >100°C in the presence of water and >175°C under dry conditions.[3] Heating in water for 20 minutes can reduce the concentration by 50%.[3][3][5]
pH Stable in acidic conditions, but can be degraded in alkaline solutions.[3]The solution color changes with pH, from lemon-yellow (pH 4.6) to cherry-red (pH 9.9).[3][9][3]
Light Exposure to light can cause degradation.It is recommended to store solutions in amber vials or protected from light.[10]
Solvent More stable in organic solvents than in aqueous solutions.Not recommended to store in aqueous solutions for more than a day.[1] Stable in acetonitrile at -20°C for at least 14 months.[8][1][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully weigh 10 mg of solid this compound into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, yellow color.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol provides a general method for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • HPLC system with a UV or fluorescence detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

    • This compound stock solution (to be tested)

    • Freshly prepared this compound standard of known concentration

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid or formic acid (for mobile phase acidification)

    • Volumetric flasks and pipettes

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 50:50:1, v/v/v). The exact ratio may need optimization depending on the column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV absorbance at 331 nm or fluorescence with excitation at 331 nm and emission at 500 nm.

    • Column Temperature: 30°C

  • Procedure:

    • Prepare Standards: Prepare a series of calibration standards by diluting a freshly prepared, known concentration this compound standard in the mobile phase.

    • Prepare Sample: Dilute an aliquot of your stored this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

      • Inject the diluted sample of your stored stock solution.

      • Inject a freshly prepared standard at a similar concentration as a control.

    • Data Analysis:

      • Determine the concentration of this compound in your stored sample by comparing its peak area to the standard curve.

      • Calculate the percentage degradation by comparing the measured concentration of the stored solution to its initial concentration or to the concentration of the freshly prepared standard.

      • Percentage Degradation = [ (Initial Concentration - Measured Concentration) / Initial Concentration ] * 100

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Stability Assessment cluster_prep Stock Solution Preparation cluster_stability Stability Testing (Time Points) cluster_analysis HPLC/LC-MS Analysis weigh Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Acetonitrile) weigh->dissolve t0 Time 0 (Freshly Prepared) weigh->t0 aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store tn Time n (After Storage) store->tn prepare_samples Prepare Dilutions for Analysis t0->prepare_samples tn->prepare_samples inject Inject Samples and Standards prepare_samples->inject analyze Compare Peak Areas inject->analyze calculate Calculate % Degradation analyze->calculate

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

citrinin_apoptosis_pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros hsp90 ↓ HSP90 Inactivation This compound->hsp90 jnk ↑ JNK Pathway Activation This compound->jnk mitochondria Mitochondrial Stress ros->mitochondria ras_raf ↓ Ras/Raf-1 Degradation hsp90->ras_raf erk ↓ ERK Pathway Inhibition ras_raf->erk apoptosis Apoptosis erk->apoptosis Survival Signal Inhibition jnk->mitochondria bax_bcl2 ↑ Bax/Bcl-2 Ratio mitochondria->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

Inter-laboratory Validation of a Novel Citrinin Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using QuEChERS extraction for citrinin analysis against a well-established High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method coupled with immunoaffinity column (IAC) cleanup. The objective is to present the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters of the two analytical methods for this compound determination.

Performance ParameterUHPLC-MS/MS with QuEChERS[1][2]HPLC-FLD with Immunoaffinity Column Cleanup[3][4]
Limit of Detection (LOD) 0.003 ng/mL0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.01 ng/mL0.25 - 3 µg/kg
Recovery 70-120%>80%
Precision (RSD) <16% (intra-day and inter-day)<9%
Analysis Time Shorter (due to QuEChERS and UHPLC)Longer (due to IAC cleanup and conventional HPLC)
Selectivity High (based on mass-to-charge ratio)High (based on antibody-antigen interaction)
Matrix Effects Can be significant, requires internal standardsMinimized by selective IAC cleanup

Experimental Protocols

UHPLC-MS/MS Method with QuEChERS Extraction

This method offers a rapid and sensitive approach for the determination of this compound in various food matrices.[1][2]

a. Sample Preparation (QuEChERS)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

b. UHPLC-MS/MS Analysis

  • Chromatographic Column: A suitable C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

HPLC-FLD Method with Immunoaffinity Column (IAC) Cleanup

This method is a robust and highly selective technique, particularly suitable for complex matrices.[3][4]

a. Sample Preparation and IAC Cleanup

  • Extract a known amount of the sample with a suitable solvent (e.g., methanol/water mixture) by shaking or blending.[4]

  • Filter or centrifuge the extract to remove solid particles.

  • Dilute the extract with a phosphate-buffered saline (PBS) solution.

  • Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate.

  • Wash the column with PBS to remove unbound matrix components.

  • Elute the this compound from the column using a small volume of methanol or another appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

b. HPLC-FLD Analysis

  • Chromatographic Column: A standard C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength around 331 nm and emission wavelength around 500 nm.

Mandatory Visualization

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample Extraction Add Water & Acetonitrile Vortex Sample->Extraction SaltingOut Add QuEChERS Salts Vortex & Centrifuge Extraction->SaltingOut dSPE Dispersive SPE Cleanup Vortex & Centrifuge SaltingOut->dSPE Filtration Filter Supernatant dSPE->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS Tandem MS Detection UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow of the UHPLC-MS/MS method with QuEChERS extraction.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Immunoaffinity Column Cleanup cluster_analysis Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilute with PBS Extraction->Dilution Load Load onto IAC Dilution->Load Wash Wash Column Load->Wash Elute Elute this compound Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute HPLC HPLC Separation Reconstitute->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data

Caption: Workflow of the HPLC-FLD method with Immunoaffinity Column cleanup.

References

A Comparative Guide to the Validation of UHPLC-MS/MS Methods for Citrinin Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of the mycotoxin citrinin in human plasma. This document is intended to assist researchers in selecting and implementing a suitable analytical method by presenting key performance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction

This compound is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus. It is a common contaminant in various food commodities, and its presence in the human body is a growing health concern due to its nephrotoxic, hepatotoxic, and carcinogenic properties. Accurate and sensitive quantification of this compound in human plasma is crucial for exposure assessment and toxicokinetic studies. UHPLC-MS/MS has emerged as the gold standard for this application due to its high selectivity, sensitivity, and speed. This guide compares two distinct validated UHPLC-MS/MS methods and discusses an alternative immunoassay-based method.

Performance Data Comparison

The following table summarizes the key validation parameters for two published UHPLC-MS/MS methods for the determination of this compound in human plasma.

ParameterMethod 1 (Blaszkewicz et al., 2013)[1][2][3]Method 2 (Multi-Mycotoxin Method, adapted from Ning et al., 2024)[4][5]
Limit of Detection (LOD) 0.07 ng/mL[1][2][3]0.001 - 0.5 µg/L (0.001 - 0.5 ng/mL)[4][5]
Limit of Quantification (LOQ) 0.15 ng/mL[1][2][3]0.002 - 1 µg/L (0.002 - 1 ng/mL)[4][5]
Linearity Range Not explicitly statedNot explicitly stated for this compound alone
Precision (RSD%) Not explicitly statedIntra-day: 1.8% - 11.9%[4][5]
Accuracy (Recovery %) Not explicitly statedIntra-day Trueness: 82.7% - 116.6%[4][5]
Sample Preparation Protein Precipitation[1][2]Protein Precipitation[4]

Experimental Protocols

Method 1: UHPLC-MS/MS with Protein Precipitation

This method, developed by Blaszkewicz et al. (2013), provides a straightforward approach for the analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation) [1][2]

  • To 100 µL of human plasma, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 251.1

  • Product Ions (m/z): 233.1, 205.1

Method 2: Multi-Mycotoxin UHPLC-MS/MS Method

This method, adapted from a comprehensive multi-mycotoxin analysis by Ning et al. (2024), is suitable for the simultaneous determination of this compound and other mycotoxins in human plasma.

1. Sample Preparation [4]

  • To 100 µL of human plasma, add an internal standard solution.

  • Add 400 µL of acetonitrile for protein precipitation.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further cleanup if necessary.

2. UHPLC Conditions

  • Column: A high-resolution C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 5 mM ammonium formate and 0.1% formic acid (A) and methanol with 5 mM ammonium formate and 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: ESI positive.

  • Detection Mode: MRM.

  • Specific MRM transitions for this compound should be optimized.

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA presents a high-throughput and cost-effective alternative to UHPLC-MS/MS. However, commercially available ELISA kits for this compound are primarily validated for food matrices, and their performance in human plasma is not well-documented in peer-reviewed literature. While a direct comparison of validated data for human plasma is not currently possible, the general performance characteristics of a this compound ELISA kit in other matrices are presented for context.

ParameterELISA (Typical performance in food matrices)[6]
Detection Limit ~0.2 ng/mL[6]
IC50 ~4.1 ng/mL[6]
Cross-reactivity Specificity needs to be carefully evaluated for potential interferences in plasma.
Sample Preparation Typically requires a dilution of the sample.

It is crucial to note that any ELISA kit intended for use with human plasma would require rigorous in-house validation to establish its performance characteristics.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the UHPLC-MS/MS analysis of this compound in human plasma.

UHPLC_MSMS_Workflow UHPLC-MS/MS Workflow for this compound in Human Plasma cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation (Reversed-Phase C18) Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General workflow for UHPLC-MS/MS analysis of this compound.

Conclusion

Both UHPLC-MS/MS methods presented offer high sensitivity and selectivity for the quantification of this compound in human plasma. The choice between a dedicated method and a multi-mycotoxin panel will depend on the specific research question. While ELISA presents a potential high-throughput screening alternative, the lack of validated kits for human plasma necessitates thorough in-house validation before implementation. This guide provides a foundation for researchers to make an informed decision on the most appropriate analytical strategy for their studies on this compound exposure and its health implications.

References

comparison of different extraction solvents for citrinin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the mycotoxin citrinin in various matrices is crucial for food safety, quality control, and toxicological studies. The efficiency of any analytical method for this compound determination heavily relies on the initial extraction step. The choice of extraction solvent is a critical parameter that can significantly influence recovery rates, sensitivity, and overall method performance. This guide provides an objective comparison of different extraction solvents for this compound analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Extraction Solvent Performance

The selection of an optimal extraction solvent system is a balance between achieving high recovery of this compound and minimizing the co-extraction of interfering matrix components. The following table summarizes the performance of various solvent systems reported in the literature for the analysis of this compound in different food matrices.

Food MatrixExtraction Solvent SystemExtraction MethodAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
WheatMethanol:Water (75:25, v/v)ShakingHPLC-FLD80 - 110310[1]
Red Yeast Rice100% MethanolShakingHPLC-FLD80 - 110310[1]
SpicesAcetonitrile-basedIAC CleanupHPLC-FLD>8013[2]
Infant CerealsAcetonitrile-basedIAC CleanupHPLC-FLD>800.10.25[2]
TomatoMethanolShakingLC-MS/MS>70--[3]
TomatoAcetonitrileShakingLC-MS/MS>70--[3]
Wheat, Red Yeast Rice, Ginkgo Biloba LeavesEthyl acetate:Acetonitrile:Glacial acetic acid (75:24:1, v/v/v)ShakingLC-MS/MS---[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; IAC: Immunoaffinity Column.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for this compound extraction using different solvent systems.

Protocol 1: Methanol-Water Extraction from Cereals

This protocol is adapted from a method for the analysis of this compound in wheat.[1]

  • Sample Preparation: Homogenize 25 g of the cereal sample.

  • Extraction:

    • Add 100 mL of methanol:water (75:25, v/v) to the homogenized sample.

    • Shake vigorously for 60 minutes using a mechanical shaker.

    • Filter the extract through a fluted filter paper.

  • Cleanup (Immunoaffinity Column):

    • Dilute 10 mL of the filtered extract with 90 mL of phosphate-buffered saline (PBS).

    • Pass the diluted extract through a this compound-specific immunoaffinity column at a flow rate of 1-2 mL/min.

    • Wash the column with 10 mL of PBS.

    • Elute the this compound with 2 mL of methanol.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-FLD analysis.

Protocol 2: Acetonitrile-Based QuEChERS-style Extraction from Spices

This protocol is a generalized procedure based on methods for mycotoxin analysis in complex matrices like spices.[2]

  • Sample Preparation: Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and 10 mL of water to the sample.

    • Vortex for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant, filter it through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in this compound extraction and analysis.

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Homogenized Sample add_solvent Add Extraction Solvent (e.g., Methanol:Water or Acetonitrile) sample->add_solvent extract Shake / Vortex add_solvent->extract centrifuge Centrifuge / Filter extract->centrifuge cleanup_step SPE or IAC Cleanup centrifuge->cleanup_step Crude Extract analysis_step HPLC-FLD or LC-MS/MS Analysis cleanup_step->analysis_step Purified Extract

Caption: General workflow for this compound extraction and analysis.

quechers_workflow start Start: Homogenized Sample extraction 1. Add Acetonitrile & Water 2. Vortex start->extraction salting_out 3. Add QuEChERS Salts 4. Shake & Centrifuge extraction->salting_out d_spe 5. Transfer Supernatant to d-SPE Tube 6. Vortex & Centrifuge salting_out->d_spe analysis 7. Filter & Analyze by LC-MS/MS d_spe->analysis

Caption: QuEChERS-style workflow for this compound analysis.

Conclusion

The choice of extraction solvent is a pivotal step in the analytical workflow for this compound determination. Acetonitrile-based extractions, particularly those employing the QuEChERS methodology, offer a rapid and effective approach for a wide range of matrices. For cereals, methanol-water mixtures have been shown to provide excellent recoveries. The ultimate selection should be guided by the specific food matrix, the available analytical instrumentation, and the desired limits of detection and quantification. The protocols and data presented in this guide provide a solid foundation for developing and validating robust and reliable methods for this compound analysis.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Citrinin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of citrinin, a mycotoxin found in various food commodities. This comparison is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction to this compound and its Analysis

This compound (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1] It can contaminate a variety of agricultural products such as cereals, fruits, and spices, posing a potential health risk to consumers.[1][2] Due to its nephrotoxic, embryotoxic, and carcinogenic properties, accurate and sensitive detection methods are crucial for food safety and toxicological studies. Both HPLC-FLD and LC-MS/MS are powerful analytical techniques widely employed for the determination of this compound.[3][4]

Comparative Analysis of Method Performance

The choice between HPLC-FLD and LC-MS/MS for this compound analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of both methods based on published data.

Performance ParameterHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 µg/kg (infant cereals)[2], 1 µg/kg (spices)[2], 3 µg/kg (wheat and red yeast rice)[5]0.02 ng/mL (urine)[6], 0.07 ng/mL (blood plasma)[6]
Limit of Quantification (LOQ) 0.25 µg/kg (infant cereals)[2], 3 µg/kg (spices)[2], 10 µg/kg (wheat and red yeast rice)[5]0.05 ng/mL (urine)[6], 0.15 ng/mL (blood plasma)[6], 2.5 µg/kg (food supplements and wheat)[3]
Recovery >80% (spices and infant cereals)[2], 80-110% (wheat and red yeast rice)[5]70-120% (food supplements and wheat)[3], 80.9-106.5% (red fermented rice)[7]
Precision (%RSD) <9% (spices and infant cereals)[2]6.4-14.6% (within-laboratory)[3], 10.2-37.3% (between-laboratory)[3], 3.3-7.9% (intra- and inter-day)[7]
Selectivity Good, but susceptible to interference from matrix components with similar fluorescence properties.Excellent, based on specific precursor-to-product ion transitions, minimizing matrix interference.[3]
Linearity (R²) Typically ≥0.99≥0.999[7]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible results. The following sections outline typical experimental protocols for both HPLC-FLD and LC-MS/MS methods for this compound determination.

Sample Preparation

A robust sample preparation is essential to extract this compound from complex matrices and remove interfering substances. A common approach involves the following steps:

  • Extraction: The sample is typically extracted with an organic solvent mixture. For cereals and animal feed, a mixture of methanol and water (e.g., 75:25 v/v) is often used, while 100% methanol can be employed for red yeast rice.[5] An alternative is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction.[8]

  • Clean-up: Immunoaffinity columns (IAC) are frequently used for selective clean-up of the extract.[1][2] The extract is passed through the IAC, which contains antibodies that specifically bind to this compound. After washing, the purified this compound is eluted with a solvent like methanol.[5] Solid-phase extraction (SPE) with C18 cartridges is another clean-up option.[6]

HPLC-FLD Method
  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and an acidifier like trifluoroacetic acid (TFA) or acetic acid is typical. A common mobile phase composition is acetonitrile:water (e.g., 35:65 v/v) containing 0.05% TFA.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection is performed at an excitation wavelength of approximately 330 nm and an emission wavelength of 500 nm.[5]

LC-MS/MS Method
  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column, often with a smaller particle size for better resolution (e.g., 1.8 µm).[8]

  • Mobile Phase: A gradient elution is commonly used with mobile phases consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC systems.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and LC-MS/MS.

This compound Analysis Workflow Sample Sample (e.g., Cereals, Spices, Biological Fluids) Extraction Extraction (e.g., Solvent Extraction, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., Immunoaffinity Column, SPE) Extraction->Cleanup Analysis Chromatographic Separation (HPLC or UHPLC) Cleanup->Analysis HPLC_Det HPLC Detection (Fluorescence) Analysis->HPLC_Det LCMS_Det LC-MS/MS Detection (Tandem Mass Spectrometry) Analysis->LCMS_Det Data_HPLC Data Analysis & Quantification (HPLC) HPLC_Det->Data_HPLC Data_LCMS Data Analysis & Quantification (LC-MS/MS) LCMS_Det->Data_LCMS

Caption: General workflow for this compound analysis using HPLC-FLD or LC-MS/MS.

Conclusion

Both HPLC-FLD and LC-MS/MS are suitable methods for the determination of this compound.

  • HPLC-FLD is a robust and cost-effective technique that offers good sensitivity for many applications. It is well-suited for routine quality control analysis where the expected this compound concentrations are within its detection limits and the sample matrices are not overly complex.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing trace levels of this compound in complex matrices such as biological fluids.[6] The high selectivity of MS/MS detection minimizes the risk of false positives from interfering compounds.[3] While the initial instrument cost is higher, the ability to develop multi-mycotoxin methods and the enhanced confidence in results can justify the investment for research and regulatory laboratories.

The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the required detection limits, and available resources.

References

A Comparative Analysis of Citrinin Levels in Organic vs. Conventional Grains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of mycotoxins in cereal grains is a significant concern for food safety and public health. Among these, citrinin, a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, has garnered attention due to its potential health risks. This guide provides a comparative analysis of this compound levels in organically and conventionally produced grains, supported by available experimental data. It is important to note that direct comparative studies on this compound levels in organic versus conventional grains are limited. The data presented here is compiled from various studies, and direct comparisons should be made with caution due to differing geographical locations, analytical methodologies, and sampling years.

Data Presentation: this compound Levels in Grains

The following tables summarize the quantitative data on this compound concentrations found in conventional and organic grains from various studies.

Table 1: this compound Levels in Conventionally Grown Grains

Grain TypeCountry/RegionNo. of SamplesPercentage of Positive Samples (%)This compound Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
WheatKosovo3096.6ND - 53.1230.98 (mean)[1]
WheatAlbania3086.6ND - 45.7429.44 (mean)[1]
WheatCroatia (Osijek-Baranja)15Not Specified<1 - 52.419.63 (mean)[2][3]
WheatCroatia (Vukovar-Srijem)15Not Specified<1 - 10314.6 (mean)[2][3]
WheatGermanyNot Specified61.1<1 - 2.7Not Specified[3]
Wheat FlourNot SpecifiedNot SpecifiedNot SpecifiedNot Specified31.1 ± 2.4[4]
RiceVietnam100130.11 - 0.420.38 (mean)[3][5]
RiceJapanNot Specified13.349 - 92Not Specified[3][5]
Rice (Parboiled)IndiaNot Specified33.312 - 55Not Specified[3][5]
BarleyNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

ND: Not Detected

Table 2: this compound Levels in Organically Grown Grains

Data specifically detailing this compound levels in organically grown grains is sparse in the reviewed literature. A large-scale European study funded by EFSA analyzed 1195 cereal and food samples, of which 13% were from organic production.[6] While the study reported that 6% of industry cereals and 3% of cereal-based products contained this compound above the limit of quantification, it did not provide a separate breakdown of this compound concentrations for the organic versus conventional samples.[6] Therefore, a direct comparison is not possible from this key study. Further research is needed to establish a clear profile of this compound contamination in organic grains.

Experimental Protocols

The determination of this compound in grains involves several key steps, from sample preparation to detection. The following is a generalized methodology based on common practices reported in the literature.

1. Sample Preparation and Extraction

  • Grinding: Grain samples are typically ground to a fine powder to ensure homogeneity.

  • Extraction: The ground sample is extracted with a suitable solvent mixture. A common solvent system is an acetonitrile/water/acetic acid mixture.[7] The extraction is often facilitated by mechanical shaking or ultrasonication to ensure efficient recovery of this compound from the sample matrix.

2. Clean-up

  • Solid-Phase Extraction (SPE): Crude extracts are often cleaned up using solid-phase extraction cartridges to remove interfering compounds. Immunoaffinity columns (IACs) specific for this compound are also frequently used for a highly selective clean-up.[7]

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another popular technique for sample clean-up in mycotoxin analysis.[7]

3. Analytical Detection and Quantification

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a widely used technique for the quantification of this compound. This compound is naturally fluorescent, which allows for sensitive detection. The mobile phase typically consists of an acidic aqueous solution and an organic solvent like acetonitrile.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity and is increasingly used for the analysis of mycotoxins, including this compound. This method provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.[6]

Mandatory Visualization

Experimental_Workflow Figure 1: Generalized Experimental Workflow for this compound Analysis in Grains cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis cluster_data Data Processing Sampling Grain Sampling (Organic & Conventional) Grinding Grinding to Homogenize Sampling->Grinding Extraction Solvent Extraction (e.g., ACN/Water/Acetic Acid) Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Extraction->Cleanup Analysis HPLC-FLD or LC-MS/MS Cleanup->Analysis Data Quantification & Data Analysis Analysis->Data

Caption: Generalized workflow for this compound analysis in grains.

Contamination_Factors Figure 2: Factors Influencing this compound Contamination in Grains cluster_organic Organic Farming Practices cluster_conventional Conventional Farming Practices cluster_environmental Environmental Factors cluster_postharvest Post-Harvest Conditions CropRotation Crop Rotation This compound This compound Contamination CropRotation->this compound Influences Fungal Inoculum OrganicFertilizers Use of Organic Fertilizers OrganicFertilizers->this compound May Affect Plant Susceptibility NoSyntheticFungicides Absence of Synthetic Fungicides NoSyntheticFungicides->this compound Potential for Higher Fungal Growth Monoculture Monoculture Practices Monoculture->this compound Increases Fungal Survival SyntheticFertilizers Use of Synthetic Fertilizers SyntheticFertilizers->this compound May Alter Plant Physiology FungicideUse Application of Fungicides FungicideUse->this compound Reduces Fungal Load Temperature Temperature Temperature->this compound Humidity Humidity Humidity->this compound Moisture Grain Moisture Content Moisture->this compound Storage Storage Conditions Storage->this compound Drying Drying Process Drying->this compound

Caption: Influential factors on this compound grain contamination.

References

Comparative Genotoxicity of Citrinin and Its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of available scientific literature reveals significant differences in the genotoxic potential of the mycotoxin citrinin and its various degradation products. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies to facilitate a clearer understanding of the toxicological profiles of these compounds.

This compound (CIT), a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a common contaminant of stored grains and other food products.[1] Its degradation can occur through metabolic processes or environmental factors, leading to the formation of several byproducts, including dihydrocitrinone (DH-CIT), this compound H1, this compound H2, and dithis compound A.[2] Understanding the genotoxicity of these degradation products is crucial for accurate risk assessment and the development of effective detoxification strategies.

Quantitative Comparison of Genotoxicity

The most definitive quantitative data available directly compares the genotoxicity of this compound with its major metabolite, dihydrocitrinone. Studies have demonstrated that the conversion of this compound to DH-CIT represents a significant detoxification pathway.

CompoundCell LineAssayEndpointResultReference
This compound (CIT) V79Cytotoxicity (24h)IC5070 µM[3][4]
V79Cytotoxicity (48h)IC5062 µM[3][4]
V79GenotoxicityMicronucleus InductionConcentration-dependent increase at ≥30 µM[3][4]
Dihydrocitrinone (DH-CIT) V79Cytotoxicity (24h)IC50320 µM[3][4]
V79Cytotoxicity (48h)IC50200 µM[3][4]
V79GenotoxicityMicronucleus InductionNo genotoxic effect up to 300 µM[3][4]

Qualitative Genotoxicity of Other Degradation Products

While direct quantitative comparisons are limited for other degradation products, available literature provides qualitative assessments of their toxicity relative to this compound:

  • This compound H1: This degradation product, formed from two this compound molecules, is reported to have an increased toxicity compared to the parent compound.[2]

  • This compound H2: In contrast, this compound H2 is described as being less toxic than this compound.[2]

  • Dithis compound A: This dimeric degradation product has been shown to exert toxic, cytotoxic, and mutagenic effects .[5][6] One study indicated that dithis compound A induced cytotoxic and mutagenic effects in Allium cepa test systems.[5]

Experimental Protocols

The following is a generalized protocol for a key experiment used in determining the genotoxicity of this compound and its metabolites.

In Vitro Micronucleus Assay

The in vitro micronucleus (MN) assay is a widely used method to assess chromosomal damage.[7][8] It detects micronuclei, which are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[7][8]

Objective: To evaluate the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) potential of a test substance.

General Procedure:

  • Cell Culture: A suitable cell line, such as Chinese Hamster V79 cells, is cultured in appropriate media and conditions.

  • Exposure: Cells are treated with various concentrations of the test substance (e.g., this compound, DH-CIT) and a negative (vehicle) and positive control for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, the final step of cell division where the cytoplasm divides. This results in the accumulation of binucleated cells, which are cells that have completed nuclear division but not cytoplasmic division. This ensures that only cells that have undergone mitosis are scored for micronuclei.[8][9]

  • Harvesting and Staining: After the exposure period, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 2000 binucleated cells per treatment group.[9] The number of micronuclei in binucleated cells is counted.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control.

Signaling Pathways and Logical Relationships

The following diagram illustrates the comparative genotoxicity of this compound and its degradation products based on the available data.

Genotoxicity_Comparison cluster_this compound This compound (CIT) cluster_degradation Degradation Products cluster_genotoxicity Genotoxic Potential CIT This compound DH_CIT Dihydrocitrinone (DH-CIT) (Detoxification Product) CIT->DH_CIT Metabolism CIT_H1 This compound H1 (Increased Toxicity) CIT->CIT_H1 Degradation CIT_H2 This compound H2 (Decreased Toxicity) CIT->CIT_H2 Degradation DIC_A Dithis compound A (Mutagenic) CIT->DIC_A Degradation Moderate Moderate CIT->Moderate Low Low/None DH_CIT->Low High High CIT_H1->High CIT_H2->Low DIC_A->Moderate

Caption: Comparative genotoxicity of this compound and its degradation products.

References

Multi-Mycotoxin Method Validation Including Citrinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of mycotoxins is paramount for ensuring food safety and for various research applications. Citrinin, a nephrotoxic mycotoxin produced by several fungal species, is a key analyte in multi-mycotoxin screening. This guide provides an objective comparison of two prevalent multi-mycotoxin methods that include the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS sample preparation and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) coupled with Immunoaffinity Column (IAC) cleanup.

Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance characteristics of the two methods for the analysis of this compound in cereals, based on published validation data.

Table 1: Performance Comparison of LC-MS/MS and HPLC-FLD for this compound Analysis in Cereals

Performance ParameterLC-MS/MS with QuEChERSHPLC-FLD with Immunoaffinity Column Cleanup
Limit of Detection (LOD) 0.1 - 5.0 µg/kg0.1 - 3.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 10.0 µg/kg0.25 - 10.0 µg/kg
Recovery 70 - 110%80 - 110%[1]
Precision (RSD) < 15%< 15%
Specificity High (based on mass-to-charge ratio)High (based on antibody-antigen interaction)
Throughput High (multi-mycotoxin analysis in a single run)Moderate (typically single analyte or a small group of related mycotoxins per run)
Cost High (instrumentation and maintenance)Moderate

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below to allow for replication and adaptation in your laboratory.

Method 1: Multi-Mycotoxin Analysis using QuEChERS Extraction and LC-MS/MS

This method is renowned for its simplicity, high throughput, and the ability to analyze a broad spectrum of mycotoxins simultaneously.

1. Sample Preparation (QuEChERS)

  • Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it hydrate for 15 minutes.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • For cleanup, transfer 1 mL of the extract to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for this compound and other mycotoxins.

Method 2: this compound Analysis using Immunoaffinity Column Cleanup and HPLC-FLD

This method offers high selectivity and sensitivity for this compound, making it a robust choice for targeted analysis.

1. Sample Preparation

  • Weigh 25 g of the ground cereal sample into a blender jar.

  • Add 100 mL of an extraction solvent (e.g., methanol/water, 75/25, v/v).

  • Blend at high speed for 2 minutes.

  • Filter the extract through a fluted filter paper.

  • Dilute a portion of the filtrate with phosphate-buffered saline (PBS).

2. Immunoaffinity Column (IAC) Cleanup

  • Pass the diluted extract through a this compound-specific immunoaffinity column at a slow, steady flow rate.

  • Wash the column with PBS to remove unbound matrix components.

  • Elute the bound this compound from the column with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

3. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength at 331 nm and emission wavelength at 500 nm.[2]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

QuEChERS_LC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis p1 Weigh Sample p2 Add Water & Hydrate p1->p2 p3 Add Acetonitrile & Salts p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 d-SPE Cleanup p5->p6 p7 Vortex & Centrifuge p6->p7 p8 Filter p7->p8 a1 LC-MS/MS Analysis p8->a1

Caption: QuEChERS-LC-MS/MS Workflow

IAC_HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis p1 Weigh & Blend Sample p2 Filter Extract p1->p2 p3 Dilute with PBS p2->p3 c1 Immunoaffinity Column p3->c1 c2 Wash Column c1->c2 c3 Elute this compound c2->c3 c4 Evaporate & Reconstitute c3->c4 a1 HPLC-FLD Analysis c4->a1

References

A Comparative Toxicogenomic Analysis of Citrinin and Other Nephrotoxic Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative toxicogenomics of citrinin, ochratoxin A, and aflatoxin B1, focusing on their nephrotoxic effects. This guide provides a comprehensive overview of their mechanisms of action, comparative toxicity data, detailed experimental protocols, and visual representations of key signaling pathways.

Mycotoxins, secondary metabolites produced by fungi, are common contaminants of food and feed, posing a significant threat to human and animal health. Among these, a number of mycotoxins exhibit potent nephrotoxicity, with this compound (CIT), ochratoxin A (OTA), and aflatoxin B1 (AFB1) being of particular concern. Understanding the comparative toxicogenomics of these mycotoxins is crucial for risk assessment, biomarker discovery, and the development of therapeutic interventions. This guide provides a detailed comparison of the nephrotoxic effects of CIT, OTA, and AFB1 at the molecular level.

Comparative Analysis of Nephrotoxic Mycotoxins

This compound, ochratoxin A, and aflatoxin B1, despite all being nephrotoxic, exert their harmful effects through distinct molecular mechanisms. This compound is primarily associated with inducing oxidative stress, leading to a cascade of cellular damage.[1][2] In contrast, ochratoxin A has a more complex mode of action, impacting developmental genes and a variety of signaling pathways, including those involved in cell cycle control and apoptosis.[1][3] Aflatoxin B1 is a potent genotoxic agent that can induce DNA damage and apoptosis, in part through the activation of the intrinsic apoptotic pathway.[4][5] The co-occurrence of these mycotoxins, particularly CIT and OTA, is common and can lead to synergistic or additive toxic effects, further amplifying their threat to renal health.[6][7]

Quantitative Toxicity Data

To provide a quantitative comparison of the cytotoxic potential of these mycotoxins in renal cells, the following table summarizes their half-maximal inhibitory concentration (IC50) values obtained from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.

MycotoxinCell LineExposure TimeIC50 ValueReference
This compound (CIT) PK15 (porcine kidney)24 h73.5 µM[7]
Vero (monkey kidney)48 h~37 µM (estimated)[8]
Ochratoxin A (OTA) Vero (monkey kidney)24 h~14.5 µM[9]
HK-2 (human kidney)48 h161 nM
3D Human Kidney MPS72-168 h0.375 - 1.21 µM[10]
Aflatoxin B1 (AFB1) HEK293 (human embryonic kidney)24 h32.60 µM[3][11]
PK-15 (porcine kidney)24 h30.06 µM[12]
Key Genes and Proteins in Mycotoxin Nephrotoxicity

The toxicogenomic effects of these mycotoxins are reflected in their distinct patterns of gene and protein expression. The following table highlights some of the key molecular players involved in the nephrotoxicity of this compound, ochratoxin A, and aflatoxin B1.

MycotoxinKey Upregulated Genes/ProteinsKey Downregulated Genes/ProteinsPrimary Molecular Effects
This compound (CIT) Oxidative stress response genes (e.g., AADs, OYE3, FLR1, GRE2, MET17)[13]Genes related to global DNA methylation (TET1, TET2, TET3 in HK-2 cells)[14]Induction of oxidative stress, apoptosis, cell cycle arrest, and alterations in DNA methylation.[15][16]
Ochratoxin A (OTA) Genes involved in cell survival and proliferation; translation factors; annexin genes.[17]Oxidative stress response pathway genes; genes for metabolism and transport (Akr1b7, Akr1c2, Adh6, Cyp2c11, Dhrs7, Cyp2d1, Cyp2d5); RGN (regucalcin).[1][17]Deregulation of developmental genes, inhibition of protein synthesis, cell cycle arrest, apoptosis, and modulation of various signaling pathways (AhR, Smad2/3, HIF-1α).[1][5]
Aflatoxin B1 (AFB1) Pro-apoptotic factors (Bax, Caspase-3); p53; Hsp70.[4][18][19]Anti-apoptotic factor (Bcl-2); L-proline levels.[18][19]Induction of oxidative stress, DNA damage, and apoptosis via the intrinsic pathway and a novel pyroptosis-apoptosis link.[2][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the toxicogenomic analysis of mycotoxins.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Mycotoxin stock solutions (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed kidney cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the mycotoxins. Include a vehicle control (medium with the solvent used for the mycotoxin stock).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the mycotoxin concentration to determine the IC50 value.

Transcriptomic Analysis (RNA Sequencing)

RNA sequencing (RNA-seq) is a powerful technique to analyze the transcriptome of cells, providing a comprehensive view of gene expression changes in response to mycotoxin exposure.

Procedure:

  • Cell Culture and Treatment: Culture kidney cells to the desired confluency and treat them with the mycotoxin of interest at a specific concentration and for a defined duration. Include appropriate control groups.

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., containing guanidinium isothiocyanate) to inactivate RNases.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method.[1]

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to capture polyadenylated transcripts.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the library using PCR to generate a sufficient amount of DNA for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the sequencing reads to a reference genome using alignment software (e.g., STAR, HISAT2).

    • Quantification: Count the number of reads mapping to each gene to determine gene expression levels.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the mycotoxin-treated and control groups.[24]

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by the differentially expressed genes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for toxicogenomic analysis.

Citrinin_Oxidative_Stress_Pathway This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced oxidative stress and apoptosis pathway.

Ochratoxin_A_Signaling_Pathways OTA Ochratoxin A AhR AhR Activation OTA->AhR Nrf2 Nrf2 Inhibition OTA->Nrf2 CellCycle Cell Cycle Arrest (G2/M phase) OTA->CellCycle Apoptosis Apoptosis OTA->Apoptosis Smad Smad2/3 Activation AhR->Smad Xenobiotic Xenobiotic Metabolism Alteration AhR->Xenobiotic HIF1a HIF-1α Stabilization Smad->HIF1a EMT Epithelial-Mesenchymal Transition (EMT) HIF1a->EMT OxidativeStress Increased Oxidative Stress Nrf2->OxidativeStress

Caption: Key signaling pathways affected by Ochratoxin A.

Aflatoxin_B1_Apoptosis_Pathway AFB1 Aflatoxin B1 DNA_Adducts DNA Adduct Formation AFB1->DNA_Adducts Pyroptosis Pyroptosis AFB1->Pyroptosis p53 p53 Upregulation DNA_Adducts->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDMDN GSDMD-N Pyroptosis->GSDMDN GSDMDN->Mitochondria

Caption: Aflatoxin B1-induced intrinsic apoptosis pathway.

Toxicogenomics_Workflow CellCulture Kidney Cell Culture Treatment Mycotoxin Treatment (CIT, OTA, AFB1) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (Bioanalyzer) RNA_Extraction->QC1 LibraryPrep RNA-Seq Library Preparation QC1->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis Sequencing->DataAnalysis DEG Differential Gene Expression Analysis DataAnalysis->DEG Pathway Pathway & GO Enrichment Analysis DataAnalysis->Pathway Validation Validation (qPCR, Western Blot) DEG->Validation Pathway->Validation

Caption: A typical experimental workflow for toxicogenomics.

References

Safety Operating Guide

Navigating the Safe Disposal of Citrinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of citrinin, a nephrotoxic mycotoxin. This document outlines immediate safety protocols and logistical plans to ensure the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, proper handling of this compound is crucial to minimize exposure risks. Laboratory personnel should adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.

  • Avoid Contamination: Prevent the spread of this compound by using designated equipment and workspaces. Clean and decontaminate all surfaces and equipment that come into contact with this compound.

  • Spill Management: In the event of a spill, immediately cordon off the area and follow your institution's established spill cleanup procedures for hazardous materials.

This compound Waste Disposal: A Step-by-Step Approach

The disposal of this compound and this compound-contaminated materials should be approached with caution and in accordance with your institution's hazardous waste management program and local regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound waste. This includes:

  • Pure this compound

  • Contaminated labware (e.g., pipette tips, vials, and plates)

  • Contaminated PPE

  • Solvents and solutions containing this compound

All this compound waste should be collected in clearly labeled, sealed, and leak-proof containers. The label should prominently display "Hazardous Waste" and "this compound."

Step 2: Decontamination Considerations

While thermal decomposition of this compound does occur, it is important to note that heating can lead to the formation of byproducts with potentially increased toxicity.[4][5] Therefore, heat-based decontamination methods should be approached with caution and may not be the most suitable option for routine disposal.

Chemical degradation methods have been explored, primarily for the decontamination of food and feed.[5] The applicability of these methods for laboratory waste disposal should be evaluated by qualified safety personnel.

Step 3: Consultation with Safety Office

Before proceeding with any disposal method, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance on the specific regulatory requirements for hazardous waste disposal in your location and approve the chosen disposal pathway.

Step 4: Professional Disposal

Given the hazardous nature of this compound, the most prudent and recommended course of action is to engage a licensed hazardous waste disposal company.[6] These companies are equipped to handle and dispose of toxic chemical waste in compliance with all federal, state, and local regulations.[7]

Key Properties of this compound Relevant to Handling and Disposal

Understanding the physicochemical properties of this compound is essential for its safe management.

PropertyValueImplications for Handling and Disposal
Appearance Lemon-yellow solid/needles[1][8]Easily identifiable, but fine powder can be an inhalation hazard.
Solubility Insoluble in cold water; soluble in polar organic solvents and aqueous sodium hydroxide, sodium carbonate, and sodium acetate.[2][3][9]In case of a spill, appropriate solvents should be used for cleanup. Disposal of solutions must be as hazardous waste.
Decomposition Temperature Decomposes at 175 °C under dry conditions and around 100 °C in the presence of water.[2][9]Thermal decomposition can produce more toxic byproducts.[4][5]
Toxicity Nephrotoxic (toxic to the kidneys).[1][2][3]Highlights the importance of minimizing exposure and proper disposal to prevent environmental contamination.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates a recommended decision-making process for the disposal of this compound waste in a laboratory setting.

Citrinin_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_handling Immediate Handling cluster_assessment Risk Assessment & Consultation cluster_disposal Disposal Pathway cluster_decon Decontamination (Use with Caution) start This compound Waste Generated (Pure, Contaminated Materials, Solutions) segregate Segregate and Label Waste 'Hazardous Waste: this compound' start->segregate contain Place in Sealed, Leak-Proof Container segregate->contain consult_ehs Consult Institutional EHS Office contain->consult_ehs pro_disposal Engage Licensed Hazardous Waste Disposal Company consult_ehs->pro_disposal No Specific Protocol Available ehs_protocol Follow EHS-Approved Protocol consult_ehs->ehs_protocol EHS Provides Specific Protocol decon_eval Evaluate Decontamination Methods (e.g., chemical treatment) consult_ehs->decon_eval Decontamination is an option ehs_protocol->pro_disposal decon_eval->ehs_protocol Method Approved by EHS decon_note Note: Thermal decomposition may create more toxic byproducts. decon_eval->decon_note

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these guidelines and fostering a culture of safety, laboratories can effectively manage the risks associated with this compound and ensure the protection of both personnel and the environment. Always prioritize consultation with your institution's safety professionals to ensure compliance with all applicable regulations.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。